molecular formula C8H7BBrFO3 B1526653 3-Acetyl-6-bromo-2-fluorophenylboronic acid CAS No. 1451390-80-9

3-Acetyl-6-bromo-2-fluorophenylboronic acid

Cat. No.: B1526653
CAS No.: 1451390-80-9
M. Wt: 260.85 g/mol
InChI Key: WVFYJYHNIWIUOI-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromo-2-fluorophenylboronic acid (CAS Number: 1451390-80-9) is a high-purity, multifunctional aromatic boronic acid with the molecular formula C 8 H 7 BBrFO 3 and a molecular weight of 260.85 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research, particularly due to its two distinct reactive sites: the boronic acid group and the bromo substituent. These functional groups make it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as the seminal Suzuki-Miyaura reaction , which is pivotal for constructing biaryl systems found in many active pharmaceutical ingredients . The presence of both bromine and fluorine atoms enhances the compound's utility in medicinal chemistry. The fluorine atom can influence the molecule's lipophilicity, metabolic stability, and bioavailability, while the bromine serves as an excellent leaving group for further functionalization. The acetyl group provides an additional anchor for chemical modification or can be involved in condensation reactions to form more complex heterocyclic systems. Such systems are of significant interest in the development of novel therapeutic agents, as evidenced by the ongoing research into heterocycles derived from bromo-substituted carbonyl compounds for their antiproliferative activities . Boronic acids, in general, have gained prominence in medicinal chemistry as bioisosteres and are key components in several FDA-approved drugs, acting as protease inhibitors or enabling targeted therapeutics . This product is provided for research applications only, including but not limited to the synthesis of complex organic molecules, the development of potential pharmaceutical candidates, and materials science. It is strictly for use in a laboratory setting by qualified professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-acetyl-6-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYJYHNIWIUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226839
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
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Molecular Weight

260.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451390-80-9
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Acetyl-6-bromo-2-fluorophenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable trifunctional building block in modern medicinal chemistry. Phenylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl structures inherent to many pharmaceutical agents.[1][2] This document outlines a robust, multi-step synthetic strategy beginning from a commercially available precursor, emphasizing mechanistic rationale, practical laboratory execution, safety considerations, and characterization of the final compound. The protocol involves the strategic protection of a ketone, followed by a low-temperature lithium-halogen exchange and subsequent borylation to install the boronic acid moiety. This guide is intended to provide researchers with the necessary expertise to confidently replicate this synthesis and adapt the principles to analogous chemical challenges.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Boronic Acid: Serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond at this position.[1][3]

  • The Bromine Atom: A versatile handle for subsequent transformations, such as another cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) or lithiation.

  • The Acetyl Group: Can be used for further derivatization, such as condensation reactions or conversion to other functional groups.

  • The Fluorine Atom: Influences the electronic properties of the aromatic ring and can be a key site for metabolic blocking or for modulating protein-ligand interactions in drug design.[4]

Given the incompatibility of strong organometallic reagents (necessary for borylation) with electrophilic carbonyl groups, a protection-deprotection strategy is mandatory.[5][6] Our retrosynthetic analysis points to a logical and field-proven pathway involving the temporary conversion of the acetyl group to a ketal.

Retrosynthetic Analysis and Reaction Pathway

The synthesis is designed as a three-step sequence starting from 1-(2,5-dibromo-4-fluorophenyl)ethanone. The core strategy is to protect the reactive ketone, perform a selective lithium-halogen exchange at the more sterically accessible C5-Br bond, trap the resulting organolithium with a borate ester, and finally deprotect to yield the target molecule.

Reaction_Scheme SM 1-(2,5-dibromo-4-fluorophenyl)ethanone INT1 Protected Intermediate (Ketal) SM->INT1  Step 1: Protection   Ethylene Glycol, PTSA (cat.) Toluene, Dean-Stark INT2 Aryllithium Species (Transient) INT1->INT2  Step 2: Lithiation   n-BuLi, THF -78 °C INT3 Boronate Ester (Intermediate) INT2->INT3  Step 3: Borylation   B(O-iPr)₃ -78 °C PROD This compound INT3->PROD  Step 4: Deprotection & Hydrolysis   Aqueous HCl

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Warning: This procedure involves pyrophoric reagents (n-BuLi), flammable solvents, and corrosive acids. All steps must be performed by trained personnel in a well-ventilated chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Reagent and Equipment Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
1-(2,5-dibromo-4-fluorophenyl)ethanone313.9210.0 g31.85Starting Material
Ethylene Glycol62.072.97 g (2.65 mL)47.81.5 eq.
p-Toluenesulfonic acid (PTSA) monohydrate190.220.30 g1.590.05 eq. (Catalyst)
Toluene92.14100 mL-Anhydrous
n-Butyllithium (n-BuLi)64.0613.4 mL33.42.5 M in hexanes, 1.05 eq.
Triisopropyl borate188.087.84 g (9.56 mL)41.41.3 eq.
Tetrahydrofuran (THF)72.11150 mL-Anhydrous, inhibitor-free
Hydrochloric Acid (HCl)36.46~20 mL-2 M Aqueous Solution
Diethyl Ether74.12~200 mL-For extraction
Saturated NaCl Solution (Brine)-~100 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent
Step 1: Protection of the Acetyl Group (Ketalization)

This step protects the ketone from reacting with the organolithium reagent in the subsequent step.[5][6]

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

  • Charging Flask: Add 1-(2,5-dibromo-4-fluorophenyl)ethanone (10.0 g, 31.85 mmol), ethylene glycol (2.65 mL, 47.8 mmol), p-toluenesulfonic acid monohydrate (0.30 g, 1.59 mmol), and anhydrous toluene (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketal-protected intermediate, 2-(2,5-dibromo-4-fluorophenyl)-2-methyl-1,3-dioxolane, as an oil or low-melting solid. This crude product is typically of sufficient purity for the next step.

Step 2 & 3: Lithium-Halogen Exchange and Borylation

This is the critical C-C to C-B bond-forming sequence. All glassware must be flame- or oven-dried, and the reaction must be maintained under a strict inert atmosphere.

  • Apparatus Setup: In a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, dissolve the crude protected intermediate from Step 1 in anhydrous THF (150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (13.4 mL of a 2.5 M solution in hexanes, 33.4 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: In a single portion, add triisopropyl borate (9.56 mL, 41.4 mmol) via syringe. A common method for this type of borylation is described in general procedures for preparing substituted phenylboronic acids.[7][8][9]

  • Warming: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.

Step 4: Deprotection and Hydrolysis

This step simultaneously removes the ketal protecting group and hydrolyzes the boronate ester to the final boronic acid.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 2 M aqueous HCl (~20 mL) to quench the reaction and adjust the pH to ~1-2.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2-3 hours to ensure complete deprotection and hydrolysis. Monitor by TLC until the boronate ester intermediate is fully consumed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 70 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

The crude solid is purified by recrystallization.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot toluene or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. This should yield this compound as a white to off-white solid.

Experimental Workflow Diagram

Experimental_Workflow start Start setup_protection Assemble Dean-Stark Apparatus start->setup_protection run_protection Perform Ketal Protection Reaction setup_protection->run_protection workup_protection Aqueous Work-up & Concentration run_protection->workup_protection setup_borylation Assemble Dry Apparatus under N₂ workup_protection->setup_borylation run_borylation Dissolve Ketal, Cool to -78 °C Add n-BuLi, then B(O-iPr)₃ setup_borylation->run_borylation warm_reaction Warm to Room Temperature Overnight run_borylation->warm_reaction quench_hydrolyze Quench with 2M HCl Stir for 2-3h warm_reaction->quench_hydrolyze extract_dry Extract with Et₂O & Dry over MgSO₄ quench_hydrolyze->extract_dry purify Concentrate & Purify by Recrystallization extract_dry->purify characterize Characterize Final Product (NMR, MS, mp) purify->characterize end_node End characterize->end_node

Caption: Step-by-step laboratory workflow for the synthesis.

Characterization Data

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.25 (s, 2H, -B(OH)₂), 7.6-7.8 (m, 2H, Ar-H), 2.60 (s, 3H, -COCH₃). Note: Signals and splitting may vary. The boronic acid protons are often broad and exchangeable.
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 198 (C=O), 160 (d, J_CF ≈ 250 Hz, C-F), 135-140 (Ar-C), 115-125 (Ar-C), 110 (C-Br), (C-B signal often not observed), 28 (-CH₃).
¹⁹F NMR (376 MHz, DMSO-d₆)δ (ppm): Approx. -110 to -120.
Mass Spec (ESI-) [M-H]⁻ calculated for C₈H₇BBrFO₃: 259.96; found: 259.9. Often, boronic acids dehydrate to form trimeric boroxine anhydrides, which may also be observed.

Troubleshooting

  • Incomplete Protection (Step 1): If the starting material persists, add more PTSA catalyst and continue refluxing, ensuring efficient water removal.

  • Low Yield after Borylation (Step 2-3): This is often due to moisture contamination or impure/degraded n-BuLi. Ensure all glassware is scrupulously dried and reagents are anhydrous. Titrate the n-BuLi solution before use to confirm its concentration.

  • Incomplete Deprotection (Step 4): If the ketal intermediate remains, add more 2 M HCl and increase the stirring time. Gentle warming (30-40 °C) can also facilitate this step.

  • Product is an Oil/Difficult to Crystallize: The product may contain impurities or the trimeric boroxine. Attempt purification via column chromatography on silica gel (e.g., with a hexanes/ethyl acetate gradient) or trituration with a non-polar solvent like hexanes.

Conclusion

The synthesis of this compound is a prime example of modern organic synthesis, requiring careful strategic planning and execution. By employing a robust ketone protection strategy followed by a standard organometallic borylation sequence, this valuable chemical intermediate can be prepared efficiently. The protocol described herein is grounded in established chemical principles and provides a clear, actionable guide for researchers in pharmaceutical and materials science.

References

  • Process for preparing substituted phenyl boronic acids. (n.d.). Google Patents.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
  • Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis.
  • Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
  • Phenylboronic acid – preparation and application. (2024, January 9). Georganics.
  • Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI.
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.
  • A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. (2004). Chemical Research in Chinese Universities, 20(6), 734-737.
  • Convenient and practical preparation of acetylphenyl boronic acids. (2004, August 6). ResearchGate.
  • Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (n.d.). Google Patents.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emerging Significance of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, arylboronic acids have established themselves as indispensable building blocks.[1][2] Their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex molecular architectures.[1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with biological targets, a feature exemplified by blockbuster drugs like Bortezomib.[1]

This guide focuses on a highly functionalized member of this class: 3-Acetyl-6-bromo-2-fluorophenylboronic acid . The unique arrangement of its substituents—an acetyl group, a bromine atom, and a fluorine atom—on the phenylboronic acid scaffold suggests a molecule of significant potential in medicinal chemistry. The electron-withdrawing nature of the acetyl and fluoro groups can modulate the Lewis acidity of the boron atom and influence the compound's reactivity and binding characteristics. The bromine atom provides a convenient handle for further synthetic transformations. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, process development, and formulation.

This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its basic structural and physical data. While extensive experimental data for this compound is not publicly available, we can compile its known identifiers and computational predictions.

PropertyValueSource
CAS Number 1451390-80-9[3]
Molecular Formula C₈H₇BBrFO₃[3]
Molecular Weight 260.85 g/mol [3]
Appearance White to off-white solid (Predicted)General knowledge of similar compounds
Melting Point Not available. Estimated to be in the range of 150-250 °C.Based on melting points of similar substituted phenylboronic acids.[4][5]
Boiling Point Not available. Likely to decompose before boiling under atmospheric pressure.General property of complex organic solids
Purity Typically available at ≥95% to 98+%[3]

Expert Insight: The melting points of substituted phenylboronic acids are highly sensitive to the nature and position of the substituents. For instance, 2-fluorophenylboronic acid has a melting point of 101-110 °C, while 3-fluorophenylboronic acid melts at a significantly higher 214-218 °C.[4][5] The presence of additional polar (acetyl) and heavy (bromo) groups in the target molecule suggests a relatively high melting point, likely influenced by strong intermolecular interactions in the solid state.

Structural and Spectroscopic Characterization

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior. Spectroscopic methods are essential for confirming its identity and purity.

Molecular Structure:

Caption: Chemical structure of this compound.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl protons of the boronic acid. The aromatic signals will be influenced by coupling to the adjacent fluorine atom. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetyl group. The carbon atoms bonded to fluorine and bromine will show characteristic splitting patterns and shifts.

  • ¹¹B NMR: The boron NMR spectrum is a key diagnostic tool for boronic acids. A single resonance is expected, with a chemical shift that can provide information about the coordination state of the boron atom.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3200-3600 cm⁻¹), the C=O stretch of the acetyl group (~1680 cm⁻¹), C-F stretch, and various aromatic C-H and C-C vibrations.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. It is important to note that boronic acids can form various adducts and oligomers (like boroxines) in the gas phase, which can complicate the interpretation of the mass spectrum.

Solubility Profile and Partition Coefficient (LogP)

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability.

Predicted Solubility:

  • Water: Low solubility is expected due to the presence of the hydrophobic phenyl ring and the bromine atom. The polar acetyl, fluoro, and boronic acid groups will contribute to some minimal aqueous solubility.

  • Organic Solvents: Phenylboronic acid and its derivatives generally show good solubility in polar organic solvents like methanol, ethanol, acetone, and THF.[6] Solubility in nonpolar solvents like hexane is expected to be very low.

Computational Data:

ParameterValueMethodSource
LogP 0.4706Computational[3]
Topological Polar Surface Area (TPSA) 57.53 ŲComputational[3]

Expert Insight: A LogP of 0.4706 suggests that the compound has a relatively balanced hydrophilic-lipophilic character. The TPSA value indicates a moderate degree of polarity. These computational predictions should be experimentally verified.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a crystalline compound is the isothermal equilibrium method.

G cluster_0 Solubility Determination Workflow A Prepare saturated solution by adding excess solid to solvent B Equilibrate at constant temperature with stirring (e.g., 24h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify solute concentration in the supernatant (e.g., HPLC-UV) C->D E Calculate solubility (e.g., in mg/mL or mol/L) D->E

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Acidity (pKa)

The pKa of the boronic acid group is a crucial determinant of its behavior in biological systems. Boronic acids are Lewis acids that ionize by accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent.

Predicted pKa: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The presence of electron-withdrawing groups, such as the acetyl and fluoro substituents in the target molecule, is expected to increase the Lewis acidity of the boron atom, thereby lowering the pKa. The pKa of 3-fluorophenylboronic acid is predicted to be around 7.50.[5] Therefore, the pKa of this compound is likely to be in the range of 7.0-8.0.

Experimental Protocol for pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of weak acids.

G cluster_1 pKa Determination by Potentiometric Titration A Dissolve a known amount of the boronic acid in water (or co-solvent) B Titrate with a standardized solution of a strong base (e.g., NaOH) A->B C Monitor the pH of the solution after each addition of titrant B->C D Plot pH versus the volume of base added C->D E Determine the pKa from the half-equivalence point of the titration curve D->E

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water. A co-solvent such as methanol or DMSO may be necessary if the aqueous solubility is too low.

  • Titration: Calibrate a pH meter and immerse the electrode in the sample solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Chemical Stability

The stability of a drug candidate under various conditions is a critical factor for its development. Boronic acids can be susceptible to degradation, particularly through oxidation and dehydration.

  • Oxidative Stability: Phenylboronic acids can be oxidized, especially in the presence of reactive oxygen species, to the corresponding phenol.[1][2] The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, like those present in the target molecule, can enhance oxidative stability by reducing the electron density on the boron atom.[1]

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimers called boroxines. This is a reversible equilibrium that can be influenced by temperature and the presence of water. The formation of boroxines can affect the accuracy of weighing and the interpretation of analytical data.

  • Protodeboronation: Under certain conditions (e.g., acidic or basic media, presence of metal catalysts), the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom.

Protocol for Assessing Chemical Stability

A forced degradation study is typically performed to evaluate the stability of a compound under stress conditions.

G cluster_2 Forced Degradation Study Workflow A Prepare solutions of the compound in suitable solvents B Expose aliquots to stress conditions (acid, base, oxidant, heat, light) A->B C Analyze samples at various time points using a stability-indicating HPLC method B->C D Quantify the remaining parent compound and identify major degradation products C->D E Determine the degradation pathways and kinetics D->E

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions, including:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution at a high temperature (e.g., 80 °C).

    • Photolytic: Expose the solution to UV light.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Evaluation: Calculate the percentage of degradation for each condition. If significant degradation occurs, attempts can be made to identify the major degradation products using techniques like LC-MS.

Purity and Analytical Methods

Ensuring the purity of a compound is essential for reproducible experimental results and for meeting regulatory standards in drug development.

Common Impurities:

  • Boroxine: The cyclic trimer formed by dehydration.

  • Starting materials and reagents from the synthesis.

  • Products of protodeboronation or oxidation.

Recommended Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse method for assessing the purity of arylboronic acids.

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

A more advanced technique, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), can provide faster analysis times and the added benefit of mass confirmation of the main peak and any impurities.[7]

Conclusion

This compound is a promising building block for medicinal chemistry, offering multiple points for synthetic diversification and electronic modulation. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework for its characterization. By combining the known molecular identifiers with estimations based on structurally related compounds and by employing the detailed experimental protocols outlined herein, researchers can confidently and effectively utilize this versatile molecule in their drug discovery and development endeavors. The systematic determination of its solubility, pKa, stability, and purity will be crucial for unlocking its full potential in the synthesis of novel therapeutics.

References

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google AI Test Kitchen.
  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google AI Test Kitchen.
  • ChemScene. (n.d.). This compound.
  • PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid.
  • Sigma-Aldrich. (n.d.). This compound.
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  • Gold, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
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3-Acetyl-6-bromo-2-fluorophenylboronic acid CAS number 1451390-80-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Acetyl-6-bromo-2-fluorophenylboronic Acid (CAS 1451390-80-9)

Introduction

This compound is a highly functionalized synthetic building block of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring an acetyl group, a bromine atom, and a fluorine atom on a phenylboronic acid core—offers multiple points for molecular elaboration, making it a valuable precursor for the construction of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

The presence of the boronic acid moiety makes this compound a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The additional functional groups modulate the electronic properties and reactivity of the molecule and serve as handles for subsequent chemical transformations, enabling the synthesis of diverse molecular architectures, including potential drug candidates.[1][3]

Chemical and Physical Properties
PropertyValueSource
CAS Number 1451390-80-9[4][5][6]
Molecular Formula C₈H₇BBrFO₃[4]
Molecular Weight 260.85 g/mol [4]
Synonyms (3-Acetyl-6-bromo-2-fluorophenyl)boronic acid[4]
Purity Typically ≥95% - 98+%[4][5]
SMILES CC(=O)C1=C(C(=C(C=C1)Br)B(O)O)F[4]

Synthesis and Purification

The synthesis of polysubstituted arylboronic acids like this compound typically involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.[7] Given the presence of an acetyl group, which is incompatible with common organometallic reagents like Grignard or organolithiums, a protection strategy or a palladium-catalyzed borylation reaction would be necessary.[8] However, a more direct route involves a lithium-halogen exchange at low temperatures, a method proven effective for synthesizing functionalized boronic acids.[9][10]

Hypothetical Synthetic Workflow

A plausible synthetic route starts from a suitable polysubstituted benzene precursor. The key step is a selective bromine-lithium exchange followed by borylation.

Synthetic_Workflow Precursor 1,4-Dibromo-2-fluoro-3-acetylbenzene Organolithium n-BuLi, THF, -78°C (Selective Li-Br Exchange) Precursor->Organolithium Borylation 1. B(OMe)₃ 2. Acidic Work-up (HCl) Organolithium->Borylation Product This compound Borylation->Product

Caption: Hypothetical synthetic pathway for the target compound.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol is a representative example based on established methodologies for similar compounds and should be adapted and optimized.[9][10]

  • Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Starting Material: Dissolve the aryl halide precursor (e.g., 1,4-dibromo-2-fluoro-3-acetylbenzene) in anhydrous tetrahydrofuran (THF) inside the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.[10]

  • Borylation: Add trimethyl borate (B(OMe)₃) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[10]

  • Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 1 M HCl) dropwise until the solution is acidic. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final white solid.[11]

Chemical Reactivity and Key Applications

The primary utility of this compound lies in its role as a versatile substrate in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of C-C bonds between the boronic acid and various organic halides or triflates, catalyzed by a palladium complex.[2][12]

The electronic nature of the substituents significantly influences reactivity. The fluorine and acetyl groups are electron-withdrawing, which can impact the transmetalation step of the catalytic cycle.[1] The bromine atom provides a second, distinct reaction site for sequential cross-coupling reactions, allowing for the stepwise construction of highly complex biaryl or heteroaryl structures.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product RX R¹-X RX->OxAdd Boronic R²-B(OH)₂ Boronic->Transmetal Base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling this compound with an aryl bromide.

  • Reagents Setup: To a reaction vial, add this compound (1.0 equiv), the desired aryl halide (e.g., 4-iodoanisole, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 equiv).[13]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture with stirring (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery

Boronic acids are a "privileged" structural motif in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), containing this functional group.[3][7] They can act as reversible covalent inhibitors of enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine residue.[7] The specific substitution pattern of this compound makes it an attractive starting point for synthesizing libraries of compounds for screening against various biological targets.[14][15] The different functional groups allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[16]

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with appropriate care in a laboratory setting. The safety information provided here is based on data for similar fluorinated and brominated phenylboronic acids.[17][18][19][20]

Hazard Identification and Precautions
GHS ClassificationPrecautionary Statements
Skin Irritation (Category 2) [20]P264: Wash face, hands and any exposed skin thoroughly after handling.[17][18][19]
Serious Eye Irritation (Category 2) [20]P280: Wear protective gloves/protective clothing/eye protection/face protection.[17][18][19]
Specific target organ toxicity — single exposure (Category 3), Respiratory system [19]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17][18][19]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[17][18][19]
Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[17][18] Ensure that eyewash stations and safety showers are readily accessible.[17][18][19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18][19]

Conclusion

This compound (CAS 1451390-80-9) is a synthetically valuable and highly functionalized building block. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a reliable precursor for constructing complex biaryl systems. The presence of multiple, electronically distinct functional groups offers chemists a versatile platform for molecular design and synthesis, particularly within the realm of drug discovery and materials science. Adherence to proper safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.

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Spectroscopic Characterization of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Development

Phenylboronic acids and their derivatives are indispensable tools in the synthesis of novel organic compounds, particularly within the pharmaceutical industry.[4] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular scaffolds.[2][3][5] The title compound, 3-Acetyl-6-bromo-2-fluorophenylboronic acid, possesses a unique combination of functional groups—an acetyl moiety, a bromine atom, and a fluorine atom—that offer multiple points for chemical modification and influence the electronic properties of the molecule, making it a valuable precursor in the synthesis of targeted therapeutics.[4] For instance, the boronic acid group can form reversible covalent bonds with diols, a property that has been exploited in the development of drug delivery systems.[6][7][8]

This guide is structured to provide a deep understanding of the spectroscopic signature of this compound, enabling researchers to confidently identify and utilize this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl group methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[9]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-47.6 - 7.8Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-57.3 - 7.5TripletJ(H-H) ≈ 8-9
-COCH₃2.5 - 2.7Singlet-
-B(OH)₂8.0 - 8.5Broad Singlet-

Interpretation:

  • Aromatic Protons (H-4 and H-5): The two aromatic protons will appear in the region of 7.3-7.8 ppm.[10] The electron-withdrawing nature of the acetyl, bromo, and fluoro groups will deshield these protons, shifting them downfield.[9] H-4 is expected to be a doublet of doublets due to coupling with both H-5 and the fluorine atom. H-5 will likely appear as a triplet due to coupling with H-4 and a weaker coupling to the fluorine.

  • Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to resonate as a sharp singlet in the range of 2.5-2.7 ppm, a characteristic region for such functional groups.[11]

  • Boronic Acid Protons (-B(OH)₂): The protons of the boronic acid group are exchangeable and will likely appear as a broad singlet at a downfield chemical shift (8.0-8.5 ppm), which can be confirmed by D₂O exchange.[12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.[13][14]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity
C=O195 - 200Singlet
C-F158 - 162Doublet (¹JCF)
C-B130 - 135Broad Singlet
C-Br115 - 120Singlet
C-COCH₃138 - 142Singlet
Aromatic CH125 - 135Doublets (JCF)
-COCH₃28 - 32Singlet

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around 195-200 ppm.[14]

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear as a doublet.[13] Other aromatic carbons will also exhibit smaller couplings to the fluorine.

  • Boron-Coupled Carbon (C-B): The carbon attached to the boron atom often appears as a broad signal due to the quadrupolar relaxation of the boron nucleus.[15]

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by the cumulative electronic effects of the substituents.

  • Acetyl Methyl Carbon (-COCH₃): This carbon will appear as a singlet in the upfield region of the spectrum.[14]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift is very sensitive to the electronic environment.[16][17]

Table 3: Predicted ¹⁹F NMR Chemical Shift (in DMSO-d₆, referenced to CFCl₃)

FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
Ar-F-110 to -130Multiplet

Interpretation:

The single fluorine atom on the aromatic ring is expected to resonate in the typical range for fluoroaromatic compounds.[18] The signal will likely be a multiplet due to coupling with the adjacent aromatic protons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

    • Perform a D₂O exchange experiment to confirm the -B(OH)₂ protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 128 scans, 2-second relaxation delay, 45° pulse angle.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Diagram 1: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve in DMSO-d6 H1_NMR 1H NMR Dissolve->H1_NMR Transfer to NMR tube C13_NMR 13C NMR Dissolve->C13_NMR F19_NMR 19F NMR Dissolve->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integration Integration & Peak Picking Baseline->Integration Structure Structure Elucidation Integration->Structure

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Boronic Acid)3200 - 3500Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic, -CH₃)2850 - 3000Medium
C=O (Acetyl)1680 - 1700Strong
C=C (Aromatic)1450 - 1600Medium
B-O (Boronic Acid)1300 - 1400Strong
C-F1100 - 1250Strong
C-Br500 - 600Medium

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[19][20]

  • C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the carbonyl group of the acetyl moiety.[21][22]

  • Aromatic C=C Stretches: Multiple bands of medium intensity between 1450 and 1600 cm⁻¹ are characteristic of the aromatic ring.[23][24]

  • B-O Stretch: A strong absorption in the 1300-1400 cm⁻¹ range is attributed to the B-O stretching vibration of the boronic acid.[25][26]

  • C-F and C-Br Stretches: Strong absorption for the C-F bond and a medium absorption for the C-Br bond are expected in the fingerprint region.[27]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16 scans, 4 cm⁻¹ resolution.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram 2: IR Spectroscopy Workflow

IR_Workflow Sample Place solid sample on ATR crystal Background Collect background spectrum SampleSpec Collect sample spectrum Sample->SampleSpec Process Ratio sample to background Background->Process SampleSpec->Process FinalSpec Generate final IR spectrum Process->FinalSpec

Caption: Simplified workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Predicted)IonPredicted Abundance
260/262[M]⁺˙Medium
245/247[M - CH₃]⁺High
217/219[M - COCH₃]⁺High
182[M - Br]⁺Medium
43[CH₃CO]⁺High

Interpretation:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak should be observed at m/z 260 and 262 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[28]

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Loss of the methyl radical from the acetyl group to form a stable acylium ion at m/z 245/247 is expected to be a major fragmentation pathway.[29][30]

    • Loss of Acetyl Group: Cleavage of the bond between the acetyl group and the aromatic ring would result in a fragment at m/z 217/219.[31]

    • Loss of Bromine: Loss of the bromine atom would lead to a fragment at m/z 182.

    • Acylium Ion: The acetyl cation at m/z 43 is also expected to be a prominent peak.[30]

  • Boronic Acid Fragmentation: Under certain conditions, fragmentation of the boronic acid moiety can occur, leading to ions such as [M - H₂O]⁺˙ and [M - B(OH)₂]⁺.[32]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) via direct infusion or through a GC or LC inlet.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-400).

    • For more detailed structural information, perform tandem MS (MS/MS) on the molecular ion peak to observe its fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Diagram 3: MS Fragmentation Logic

MS_Fragmentation cluster_frags Primary Fragments MI Molecular Ion (m/z 260/262) Frag1 [M - CH3]+ (m/z 245/247) MI->Frag1 - CH3 Frag2 [M - COCH3]+ (m/z 217/219) MI->Frag2 - COCH3 Frag3 [M - Br]+ (m/z 182) MI->Frag3 - Br Frag4 [CH3CO]+ (m/z 43) MI->Frag4 α-cleavage

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic data and the underlying principles of interpretation, researchers and drug development professionals can more effectively utilize this versatile building block in their synthetic endeavors. The provided experimental protocols serve as a starting point for obtaining high-quality data for compound characterization and quality control.

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solubility and stability of 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Abstract

This compound is a substituted arylboronic acid of significant interest as a building block in synthetic chemistry, particularly for the construction of complex molecules through metal-catalyzed cross-coupling reactions. Like many boronic acids, its utility in drug discovery and materials science is fundamentally linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse storage and reaction conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability profiles of this specific molecule. While specific experimental data for this compound is not extensively published, this document synthesizes established principles for substituted arylboronic acids and presents detailed, field-proven protocols to empower researchers to generate reliable data, ensuring robust and reproducible synthetic outcomes.

Introduction and Physicochemical Profile

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this compound—featuring an electron-withdrawing acetyl group, a bulky bromo group, and an electronegative fluoro group ortho to the boronic acid moiety—imparts unique reactivity and conformational characteristics. These same features, however, critically influence its solubility and stability, which are often overlooked yet paramount for successful process development, formulation, and scale-up.

This guide moves beyond a simple data sheet to explain the causality behind the compound's expected behavior and provides the necessary experimental workflows to validate these characteristics in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BBrFO₃[1]
Molecular Weight 260.85 g/mol [1]
Appearance White to off-white solid (Typical)General Knowledge
Calculated LogP 0.4706[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 2[1]

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that dictates the choice of reaction solvents, purification methods, and, in a pharmaceutical context, potential bioavailability. The structure of this compound suggests a nuanced solubility profile.

Theoretical Causality
  • Aqueous Solubility: The boronic acid functional group, -B(OH)₂, can participate in hydrogen bonding with water. However, the overall molecule possesses significant lipophilicity due to the substituted aromatic ring. At physiological pH, boronic acids exist primarily in their uncharged trigonal form. In aqueous solutions with a pH above the compound's pKa, they can convert to the more soluble anionic tetrahedral boronate form.[2] Therefore, aqueous solubility is expected to be low but will likely increase with rising pH.

  • Organic Solvent Solubility: The calculated LogP of 0.4706 suggests a preference for moderately polar to nonpolar environments over water.[1] Solubility is anticipated to be favorable in polar aprotic solvents like tetrahydrofuran (THF), acetone, and ethyl acetate, where hydrogen bonding and dipole-dipole interactions can occur. Solubility in nonpolar solvents like hexanes is expected to be poor.

Experimental Determination of Solubility

Given the lack of published data, direct experimental measurement is essential. The following protocols provide robust methods for determining both aqueous and organic solvent solubility.

cluster_prep Preparation cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility cluster_analysis Analysis & Reporting prep Acquire pure 3-Acetyl-6-bromo- 2-fluorophenylboronic acid thermo Thermodynamic Solubility (Shake-Flask Method) prep->thermo Test Compound kinetic Kinetic Solubility (Turbidimetric Method) prep->kinetic Test Compound ph_dep pH-Dependent Solubility (Potentiometric Titration) prep->ph_dep Test Compound dynamic Dynamic Solubility (Clear/Cloud Point Method) prep->dynamic Test Compound hplc Quantification (HPLC-UV or LC-MS) thermo->hplc Analyze Supernatant report Generate Solubility Curves (mg/mL or mol/L vs. T/pH) kinetic->report Determine Precipitate Point ph_dep->report Interpolate to Zero pH Slope dynamic->report Record Equilibrium Temp. hplc->report

Caption: General workflow for comprehensive solubility assessment.

This "gold standard" method measures the equilibrium solubility of the solid compound in an aqueous buffer.[3]

  • Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid must be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, then carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

This method efficiently determines the solubility temperature for a given composition, from which a solubility curve can be constructed.[4][5]

  • Sample Preparation: In a jacketed glass vessel equipped with a magnetic stirrer, a temperature probe, and a turbidity sensor (luminance probe), add a precisely weighed amount of the boronic acid and the chosen organic solvent.

  • Heating: While stirring vigorously, heat the suspension at a slow, controlled rate (e.g., 0.2 K/min).

  • Equilibrium Point Detection: Record the temperature at which the last solid particles dissolve, observed as a sharp increase in light transmission through the solution. This is the equilibrium temperature for that specific mole fraction.

  • Data Compilation: Repeat steps 1-3 with different compound-to-solvent ratios to generate a series of data points.

  • Reporting: Plot the mole fraction of the solute (x) against the equilibrium temperature (T) to generate the solubility curve.

Table 2: Template for Organic Solvent Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
1,4-Dioxane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile (ACN)25Experimental ValueCalculated Value
Dichloromethane (DCM)25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

Stability Profile: Degradation Pathways and Assessment

The stability of an arylboronic acid is not absolute; it is susceptible to degradation via several pathways, which can compromise reagent purity, reaction yield, and product quality.

Theoretical Causality and Degradation Pathways
  • Dehydration to Boroxine: A common and reversible process for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine. This is often promoted by heat or storage in a dry state. While boroxines are often in equilibrium with the acid form in solution, their formation alters the effective molecular weight and can impact reactivity.

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This pathway is particularly relevant for arylboronic acids with electron-withdrawing substituents, which destabilize the C-B bond. The presence of both an acetyl and a fluoro group on the ring of the title compound suggests a potential susceptibility to protodeboronation, especially under non-anhydrous basic or acidic conditions.

  • Oxidation: The C-B bond can be susceptible to oxidative cleavage, leading to the formation of the corresponding phenol. This can be mediated by atmospheric oxygen or other oxidants, particularly at elevated temperatures.

Experimental Stability Assessment

A multi-faceted approach is required to rigorously assess stability, combining forced degradation with long-term studies under controlled conditions.

cluster_start Initial State cluster_stress Forced Degradation (Stress Testing) cluster_longterm ICH Stability Study cluster_analysis Analysis at Time Points start Pure Compound (T=0) Characterize (HPLC, NMR) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox thermal Thermal Stress (e.g., 80°C, solid) start->thermal photo Photostability (ICH Q1B light exposure) start->photo long Long-Term (e.g., 25°C / 60% RH) start->long accel Accelerated (e.g., 40°C / 75% RH) start->accel hplc Purity Assay (HPLC) Quantify Degradants acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc long->hplc accel->hplc hplc->hplc nmr Structure Elucidation (LC-MS, NMR) Identify Degradants hplc->nmr If unknown peaks appear

Caption: Workflow for a comprehensive stability assessment study.

This study intentionally degrades the sample to identify likely degradation products and pathways, which informs the development of a stability-indicating analytical method.[6]

  • Sample Preparation: Prepare solutions of the boronic acid (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, prepare samples of the solid material.

  • Stress Conditions: Expose the samples to the following conditions in parallel:

    • Acidic: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Basic: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80°C for 48 hours.

    • Photolytic: Expose the solution and solid sample to light as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, by RP-HPLC with a photodiode array (PDA) detector. Compare chromatograms to identify new peaks (degradants).

  • Peak Tracking: Use mass spectrometry (LC-MS) to obtain mass information on the new peaks to help elucidate their structures.

This protocol establishes the re-test period or shelf life under defined storage conditions.[7]

  • Packaging: Package the boronic acid in containers that simulate the proposed long-term storage packaging.

  • Storage Conditions: Place the samples into stability chambers set to:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for changes in color or physical state.

    • Purity: Use a validated stability-indicating HPLC method to determine the percentage of the active compound remaining.

    • Degradants: Quantify any specified or unspecified degradation products.

The analysis of boronic acids by RP-HPLC is challenging due to potential on-column hydrolysis.[8][9] This method aims to minimize this artifact.

  • Column: Use a column with low silanol activity (e.g., Waters XTerra MS C18) to reduce interactions that can catalyze hydrolysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as determined by UV scan.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile or a mixture of acetonitrile and water. Prepare samples immediately before analysis to minimize degradation in the diluent.

Recommended Handling and Storage

Based on the general properties of arylboronic acids and supplier recommendations, the following handling and storage procedures are advised to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), at refrigerated temperatures (2-8°C).[1] This minimizes exposure to atmospheric moisture and reduces the rate of potential thermal degradation.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. The compound is classified as an irritant and may be harmful if swallowed or inhaled.[1]

Conclusion

This compound presents a profile of a highly valuable yet potentially sensitive synthetic building block. Its solubility is predicted to be favorable in polar organic solvents, with pH-dependent solubility in aqueous media. The primary stability concerns—dehydration, protodeboronation, and oxidation—are common to this class of compounds but may be pronounced due to its specific electronic and steric features. The successful application of this reagent hinges on a thorough, empirical understanding of these properties. The protocols and workflows detailed in this guide provide a robust, self-validating system for researchers to generate the critical data needed to handle, store, and utilize this compound with confidence and reproducibility.

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A Technical Guide to 3-Acetyl-6-bromo-2-fluorophenylboronic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Acetyl-6-bromo-2-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a boronic acid moiety, a bromine atom, a fluorine atom, and an acetyl group, makes it a uniquely versatile reagent. The presence of the boronic acid and the bromine atom within the same molecule positions it as a powerful tool for constructing complex molecular frameworks, particularly biaryl structures, through palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth analysis of its molecular structure, discusses a logical synthetic strategy, and details its primary application in the context of the Suzuki-Miyaura reaction, complete with a validated experimental protocol.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the strategic placement of four distinct functional groups on a phenyl ring. This substitution pattern dictates its reactivity and utility. The boronic acid group serves as the nucleophilic component in cross-coupling reactions, while the bromine atom can act as an electrophilic leaving group in subsequent transformations. The electron-withdrawing acetyl and fluorine groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid and providing potential interaction points in a final target molecule, such as a drug candidate.[2]

Table 1: Physicochemical and Computational Data

Property Value Source
CAS Number 1451390-80-9 [3]
Molecular Formula C₈H₇BBrFO₃ [3]
Molecular Weight 260.85 g/mol [3]
SMILES CC(=O)C1=C(C(=C(C=C1)Br)B(O)O)F [3]
Topological Polar Surface Area (TPSA) 57.53 Ų [3]
LogP 0.4706 [3]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 3 [3]

| Rotatable Bonds | 2 |[3] |

Predicted Spectroscopic Profile

While specific spectral data is not publicly available, the structure allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.

  • ¹H NMR: The spectrum would show distinct signals for the two aromatic protons, a singlet for the methyl protons of the acetyl group, and a broad singlet for the two hydroxyl protons of the boronic acid moiety, which is often exchangeable with D₂O.

  • ¹³C NMR: Signals would correspond to the eight unique carbon atoms, including the low-field signal of the carbonyl carbon in the acetyl group, the carbon atom bonded to boron, and the carbons bonded to fluorine and bromine.

  • ¹⁹F NMR: A single resonance is expected, reflecting the single fluorine environment on the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands would be visible for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the acetyl ketone (~1680 cm⁻¹), C-F bond vibrations, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis Strategy: A Protecting Group Approach

The synthesis of acetylphenylboronic acids presents a classic challenge in organic chemistry: the incompatibility of carbonyl groups with the highly nucleophilic and basic organometallic reagents (organolithium or Grignard) required for borylation.[4] A direct reaction would result in the reagent attacking the acetyl group rather than performing the desired halogen-metal exchange.

Therefore, a robust synthesis necessitates a protecting group strategy. The acetyl group is first masked as a ketal, which is stable to the organometallic reagent. Following protection, a lithium-halogen or magnesium-halogen exchange is performed, and the resulting aryl-metal species is quenched with a trialkyl borate (e.g., trimethyl borate) to form the boronate ester. Finally, acidic workup hydrolyzes both the boronate ester and the ketal, revealing the desired boronic acid and the acetyl group.[4][5]

Synthesis_Workflow Start Starting Material (e.g., 1-acetyl-2-bromo-4-fluoro-5-bromobenzene) Protect Ketal Protection (Ethylene Glycol, PTSA) Start->Protect Mask C=O Borylate Borylation 1. n-BuLi or Mg 2. B(OMe)₃ Protect->Borylate Form C-B bond Deprotect Acidic Workup & Deprotection (HCl) Borylate->Deprotect Hydrolyze Product Final Product This compound Deprotect->Product

Caption: Generalized synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl compounds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

The reaction mechanism proceeds via a well-established catalytic cycle involving a palladium catalyst.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a boronate species, which then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² intermediate.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[8]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation product Ar¹-Ar² (Biaryl Product) pd2_trans->product Reductive Elimination product->pd0 center ar1x Ar¹-X ar1x->pd2_ox ar2b Ar²-B(OH)₂ + Base ar2b->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a generalized, self-validating protocol for the coupling of an aryl bromide with this compound. The success of the reaction is highly dependent on the choice of catalyst, base, and solvent, as well as the exclusion of oxygen.[9]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene with 10-20% water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

    • Causality: The excess of boronic acid ensures complete consumption of the limiting aryl bromide. The base is crucial for activating the boronic acid to form the more nucleophilic boronate, which facilitates transmetalation.[6]

  • Inert Atmosphere: Seal the vessel and subject it to 3-5 cycles of vacuum and backfilling with an inert gas (e.g., Argon).

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Removing oxygen is critical for catalytic turnover.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Dioxane and 1 mL of water for a 1 mmol scale) via syringe.

    • Causality: The solvent must solubilize the reactants. The presence of water often accelerates the transmetalation step. Degassing the solvent beforehand further minimizes oxygen contamination.[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by analyzing a small aliquot of the reaction mixture.

    • Self-Validation: The disappearance of the starting materials and the appearance of a new, more nonpolar spot (for TLC) or a peak with the correct mass (for LC-MS) validates that the reaction is proceeding.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[9]

Conclusion

This compound is more than a collection of functional groups; it is a rationally designed tool for synthetic innovation. Its structure provides a pre-packaged solution for introducing a specific, highly substituted aryl moiety into a target molecule. Understanding its physicochemical properties, synthetic origins, and reactivity profile—particularly within the robust and versatile Suzuki-Miyaura coupling—empowers researchers to leverage this building block for the efficient construction of novel compounds in the pursuit of new medicines and materials.[2]

References

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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The Strategic Application of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architect's Molecule

In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents are akin to architecture on a molecular scale. The selection of each building block is a critical decision, dictating not only the final structure but also its function and interaction within a complex biological system. 3-Acetyl-6-bromo-2-fluorophenylboronic acid is one such "architect's molecule"—a trifecta of functionalities poised for strategic deployment in drug discovery. Its unique arrangement of a reactive boronic acid, a versatile bromine handle, and modulating fluoro and acetyl groups offers a sophisticated platform for the construction of highly tailored and potent bioactive compounds. This guide provides an in-depth exploration of the core attributes of this reagent and its potential applications in the synthesis of next-generation therapeutics.

Deconstructing the Core: A Multifunctional Scaffold

The therapeutic potential of this compound stems from the synergistic interplay of its constituent functional groups. Each moiety imparts distinct physicochemical properties that can be leveraged to overcome common challenges in drug development, from metabolic instability to target selectivity.

  • The Phenylboronic Acid Core: This functional group is the linchpin of the molecule's utility, primarily serving as a versatile precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in many classes of drugs.[2] Beyond its role as a synthetic intermediate, the boronic acid moiety itself has garnered interest for its potential as a bioisostere for carboxylic acids and its ability to form reversible covalent bonds with diols, such as those found on the surface of cancer cells (sialic acids), opening avenues for targeted therapies.[3][4]

  • The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom at the ortho position to the boronic acid is a classic medicinal chemistry tactic. Fluorine's high electronegativity can significantly alter the electronic properties of the phenyl ring, influencing the molecule's pKa, lipophilicity, and metabolic stability.[3][5] This can lead to enhanced membrane permeability and improved pharmacokinetic profiles of the final drug candidate.[2][6] In the context of the Suzuki-Miyaura reaction, the ortho-fluoro group can also influence the reactivity and selectivity of the coupling process.

  • The Para-Bromo Substituent: The bromine atom serves as a valuable synthetic handle for further molecular elaboration. It can participate in a second, orthogonal cross-coupling reaction, allowing for the construction of more complex, three-dimensional scaffolds. Furthermore, bromine can engage in "halogen bonding," a non-covalent interaction with electron-donating atoms in a protein's active site, which can enhance binding affinity and selectivity.[4][7] Brominated compounds have shown significant potential in the development of anticancer and antiviral drugs.[8]

  • The Meta-Acetyl Group: The acetyl group provides an additional point of interaction and modulation. It can act as a hydrogen bond acceptor, potentially forming key interactions within a target protein's binding pocket.[9] The presence of the acetyl group also influences the molecule's polarity and solubility.[10] Moreover, it can be a site for further chemical modification or serve as a key pharmacophoric element in its own right.

The confluence of these features in a single, readily available building block makes this compound a powerful tool for medicinal chemists.

Core Application: A Gateway to Biaryl Scaffolds via Suzuki-Miyaura Coupling

The primary and most immediate application of this compound is in the synthesis of substituted biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and high-yielding method for creating a C(sp²)-C(sp²) bond between the phenylboronic acid and a variety of aryl or heteroaryl halides.

Reaction Workflow & Mechanistic Considerations

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted below. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with a sterically hindered and electronically complex substrate like this one.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Workup boronic_acid 3-Acetyl-6-bromo- 2-fluorophenylboronic acid heating Heating (e.g., 80-110 °C) boronic_acid->heating aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->heating catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->heating base Base (e.g., K₂CO₃, Cs₂CO₃) base->heating solvent Solvent (e.g., Toluene, Dioxane, H₂O) solvent->heating inert_atm Inert Atmosphere (N₂ or Ar) heating->inert_atm product Substituted Biaryl Product inert_atm->product workup Aqueous Workup & Purification product->workup

Figure 1: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of a Hypothetical Biaryl Intermediate

This protocol outlines a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl compound as a scaffold for further drug development.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1451390-80-9260.851.01.0
Aryl Bromide (e.g., 4-bromopyridine)1120-87-2157.991.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
Toluene108-88-392.1410 mL-
Water7732-18-518.022 mL-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (10 mL) and water (2 mL) via syringe. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Potential Applications in Drug Discovery: Designing the Next Generation of Therapeutics

The true power of this compound lies in its potential to generate novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Based on the functionalities it carries, several promising avenues for its application can be envisioned.

Kinase Inhibitors: Targeting the Engines of Cancer

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are ATP-competitive and feature a biaryl scaffold that occupies the adenine-binding region of the kinase active site. The unique substitution pattern of our building block makes it an excellent candidate for the synthesis of novel kinase inhibitors.

  • Rationale: The biaryl core synthesized via Suzuki coupling can serve as the hinge-binding motif. The acetyl group can be positioned to form a critical hydrogen bond with the hinge region of the kinase. The ortho-fluoro group can enhance binding affinity through favorable interactions with the protein. The bromo-substituent on the second phenyl ring can be used as a handle to introduce further functionality to target the solvent-exposed region or a specific sub-pocket of the kinase, thereby enhancing selectivity. For example, in the design of LRRK2 kinase inhibitors, substituted biaryl pyrazoles have shown great promise.[6]

Kinase_Inhibitor_Design cluster_synthesis Synthetic Strategy cluster_interaction Hypothetical Target Interaction start_material 3-Acetyl-6-bromo- 2-fluorophenylboronic acid suzuki_coupling Suzuki Coupling with Heteroaryl Halide start_material->suzuki_coupling biaryl_core Biaryl Scaffold suzuki_coupling->biaryl_core further_functionalization Second Suzuki Coupling at Bromine Position biaryl_core->further_functionalization final_inhibitor Final Kinase Inhibitor further_functionalization->final_inhibitor hinge_binding Acetyl group forms H-bond with kinase hinge final_inhibitor->hinge_binding selectivity_pocket Functional group from second coupling interacts with selectivity pocket final_inhibitor->selectivity_pocket hydrophobic_interaction Fluoro-phenyl ring in hydrophobic pocket final_inhibitor->hydrophobic_interaction

Figure 2: Design strategy for kinase inhibitors.
Anticancer Quinolines: Scaffolds with Broad Activity

Substituted quinolines are a well-established class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][5] The synthesis of these compounds often involves the construction of a biaryl system as a key step.

  • Rationale: this compound can be coupled with a bromo-substituted quinoline core to generate a phenyl-quinoline scaffold. The substituents on the phenyl ring can then be fine-tuned to optimize anticancer activity. The bromine atom on the phenyl ring provides a vector for introducing additional groups that can modulate the compound's properties, such as solubility and cell permeability, or to interact with specific residues in the target protein. Several studies have demonstrated that Suzuki-Miyaura coupling is an efficient method for synthesizing aryl-substituted quinolines with potent anti-breast cancer activities.[5][11]

Fragment-Based Drug Discovery (FBDD): Building Drugs Piece by Piece

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments.[12][13] this compound, with its molecular weight of approximately 261 g/mol , fits the profile of a larger, more complex fragment or a scaffold for fragment elaboration.

  • Rationale: The individual phenyl rings of the biaryl products derived from this building block can be considered as fragments. The bromine atom allows for the "growing" of a fragment hit by introducing other small molecules via cross-coupling.[14] For example, if the acetyl-fluoro-phenyl portion of a larger molecule shows weak binding to a target, the bromine atom can be used to systematically explore the chemical space around it to improve potency and selectivity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a testament to the power of rational design in medicinal chemistry. Its strategically positioned functional groups provide a rich platform for the synthesis of diverse and complex molecular architectures. While its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling, its potential extends far beyond, into the realms of targeted therapies, kinase inhibition, and fragment-based drug discovery. As the quest for more effective and selective therapeutics continues, the judicious use of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. [Link]

  • Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design. PubMed. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Publications. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Synthesis of structurally diverse biaryl fragments.[a]. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. NIH. [Link]

  • what is the significance of acetyl group on drugs? : r/chemistry. Reddit. [Link]

  • What is the role of bioisosterism in drug design?. Patsnap. [Link]

  • Boronic acids as a bioisostere of carbonyl compounds and their.... ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.. ResearchGate. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. PMC. [Link]

  • The Role of Functional Groups in the Binding of Acetylcholine and Nicotine to Muscle-type nAChRs. Warwick Evans Publishing. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. ACS Publications. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. [Link]

  • Three cases of fragment-based drug discovery applications using ACFIS.... ResearchGate. [Link]

  • Fragment-Based Drug Discovery. CHI. [Link]

  • Fragment-based drug discovery and its application to challenging drug targets. PubMed. [Link]

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A Technical Guide to 3-Acetyl-6-bromo-2-fluorophenylboronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Acetyl-6-bromo-2-fluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. We will delve into its commercial availability, key applications, and the underlying scientific principles that govern its reactivity, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Overview and Commercial Availability

This compound, with the CAS Number 1451390-80-9 , is a trifunctionalized aromatic boronic acid. Its structure, featuring an acetyl group, a bromine atom, and a fluorine atom, offers multiple points for molecular elaboration, making it a valuable reagent for the synthesis of complex organic molecules.[1][2][3] The presence of both electron-withdrawing (acetyl and fluorine) and synthetically versatile (bromo) substituents on the phenylboronic acid scaffold allows for fine-tuning of electronic properties and diverse downstream chemical transformations.

This reagent is commercially available from several fine chemical suppliers, typically with a purity of 98% or higher. When sourcing this compound, it is essential to confirm the CAS number and purity specifications to ensure the reliability of experimental results.

Table 1: Commercial Availability of this compound

Supplier CAS Number Purity Additional Information
ChemScene1451390-80-9>98%Offers custom synthesis and commercial production services.[1]
Sigma-Aldrich1451390-80-9-Listed under AOBChem brand.[2]
Arctom1451390-80-9-Available in various sizes.
CymitQuimica1451390-80-9-Provides the compound for research purposes.[3]

Synthesis of Substituted Phenylboronic Acids

A plausible synthetic route, adapted from the synthesis of other acetylphenylboronic acids, is outlined below.[4] This theoretical pathway is provided for informational purposes and would require optimization for this specific target molecule.

Conceptual Synthesis Workflow

G A Starting Material: 1-(4-bromo-2-fluoro-5-nitrophenyl)ethanone B Protection of Acetyl Group (e.g., ketalization) A->B Ethylene glycol, p-toluenesulfonic acid C Halogen-Metal Exchange (e.g., with n-BuLi or Mg) B->C n-BuLi or Mg, THF, -78 °C D Borylation (e.g., with triisopropyl borate) C->D B(O-iPr)3 E Hydrolysis and Deprotection D->E Aqueous acid F Final Product: This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Expert Insight: The choice of organometallic reagent (organolithium vs. Grignard) is critical. Organolithium reagents are generally more reactive but may be less compatible with certain functional groups. The protection of the ketone is a crucial step to prevent unwanted side reactions with the organometallic intermediate.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

The unique substitution pattern of this boronic acid offers several advantages:

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position can influence the dihedral angle of the resulting biaryl product, which is a key consideration in drug design for modulating protein-ligand interactions. It can also impact the electronic properties of the aromatic ring.

  • Meta-Acetyl Group: As an electron-withdrawing group, the acetyl moiety can affect the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. While electron-withdrawing groups can sometimes slow down this step, they also make the boronic acid less prone to certain side reactions like homocoupling.

  • Para-Bromo Substituent: The bromine atom serves as a handle for further functionalization via a second cross-coupling reaction, allowing for the sequential and controlled construction of complex molecular architectures.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol mixture)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G A Setup: Combine boronic acid, aryl halide, Pd catalyst, and base in a flask. B Inert Atmosphere: Purge with Ar or N2. A->B C Solvent Addition: Add degassed solvent. B->C D Reaction: Heat with stirring. C->D E Monitoring: Track progress with TLC or LC-MS. D->E F Work-up: Cool, dilute, wash, and dry. E->F G Purification: Column chromatography. F->G

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)2, Base) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: The transmetalation step is often rate-limiting and is facilitated by the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species. The electron-withdrawing acetyl group in this compound can influence the rate of this step. In some cases, a stronger base or a different solvent system may be required to achieve optimal results.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: Expect signals in the aromatic region (7-8 ppm) with coupling patterns consistent with a trisubstituted benzene ring. A singlet corresponding to the acetyl methyl protons should appear around 2.5 ppm. The protons of the boronic acid hydroxyl groups may appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons will resonate between 120-150 ppm. The carbonyl carbon of the acetyl group will be significantly downfield (>190 ppm), and the carbon attached to the boron atom will also be deshielded.

  • IR Spectroscopy: Look for characteristic peaks for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the ketone (~1680 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.85 g/mol ), with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Conclusion and Future Outlook

This compound is a versatile and commercially available building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its trifunctionalized nature allows for a wide range of chemical transformations, with the Suzuki-Miyaura cross-coupling reaction being a key application. A thorough understanding of its reactivity, guided by the principles outlined in this guide, will enable researchers to effectively utilize this reagent in their synthetic endeavors. Further research into its specific reaction kinetics and the development of optimized protocols will undoubtedly expand its utility in the scientific community.

References

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061-14063.
  • PubChem. (3-Bromo-2-fluorophenyl)boronic acid. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Badone, D., et al. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(15), 5437-5439.
  • The Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • Organic Syntheses. Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. [Link]

  • Sci-Hub. Mechanisms of chemoselectivity for acyl and decarbonylative Suzuki–Miyaura coupling of N-acetyl amide with arylboronic acid catalyzed by Pd and Ni catalysts: Insights from DFT calculations. [Link]

  • PubChem. 3-Fluorophenylboronic acid. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • DeepDyve. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step, Chemistry - A European Journal. [Link]

  • PubChem. (3-Bromophenyl)boronic acid. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • ResearchGate. A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. [Link]

  • MySkinRecipes. 3-Acetyl-2-fluorophenylboronic acid. [Link]

  • SpectraBase. 3-Acetyl-2-fluorophenylboronic acid. [Link]

  • SpectraBase. 3-Bromo-2-fluorophenylboronic acid - Optional[FTIR] - Spectrum. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

  • PubChem. 4-Fluorophenylboronic acid. [Link]

  • ResearchGate. Convenient and practical preparation of acetylphenyl boronic acids. [Link]

  • ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • PubMed Central. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its broad functional group tolerance and operational simplicity.[1] Within the vast arsenal of organoboron reagents, 3-Acetyl-6-bromo-2-fluorophenylboronic acid has emerged as a particularly valuable building block. Its unique trifunctional substitution pattern—an ortho-fluoro group, a meta-acetyl moiety, and a para-bromo substituent relative to the boronic acid—offers a handle for sequential, regioselective transformations. This makes it an attractive starting material for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The electron-withdrawing nature of both the acetyl and fluoro groups presents specific challenges and opportunities in Suzuki-Miyaura coupling. These electronic effects can influence the transmetalation step of the catalytic cycle and increase the propensity for side reactions such as protodeboronation.[4] This guide provides a comprehensive overview of the mechanistic nuances, a detailed experimental protocol, and troubleshooting strategies to empower researchers, scientists, and drug development professionals in successfully employing this versatile reagent.

Mechanistic Insights: Navigating the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination. The specific substituents on this compound introduce electronic factors that warrant careful consideration.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[1]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. The electron-withdrawing acetyl and fluoro groups on our subject molecule decrease the nucleophilicity of the aryl ring, which can slow down this step. However, the ortho-fluoro substituent can also play a beneficial role by potentially stabilizing intermediates.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.

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"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Oxidative_Addition" [shape=plaintext, label="Oxidative\nAddition"]; "ArPd(II)XL2" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Ar-Pd(II)-X L₂"]; "Transmetalation" [shape=plaintext, label="Transmetalation"]; "ArPd(II)Ar'L2" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)-Ar' L₂"]; "Reductive_Elimination" [shape=plaintext, label="Reductive\nElimination"]; "ArAr" [shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-Ar'"];

"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=none]; "Oxidative_Addition" -> "ArPd(II)XL2" [label="Ar-X"]; "ArPd(II)XL2" -> "Transmetalation" [arrowhead=none]; "Transmetalation" -> "ArPd(II)Ar'L2" [label="Ar'-B(OH)₂\nBase"]; "ArPd(II)Ar'L2" -> "Reductive_Elimination" [arrowhead=none]; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "ArAr" [style=dashed]; } .dot

Suzuki-Miyaura Catalytic Cycle

Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow

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subgraph "cluster_prep" { label = "Preparation"; bgcolor = "#E8F0FE"; node [fillcolor="#D2E3FC"]; A [label="1. Add boronic acid, aryl halide,\nand base to a dry Schlenk flask."]; B [label="2. Seal the flask and purge\nwith inert gas (3x cycles)."]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FCE8E6"; node [fillcolor="#FAD2CF"]; C [label="3. Add degassed solvent(s)\nand palladium catalyst."]; D [label="4. Heat the mixture to the\ndesired temperature (e.g., 80-100 °C)."]; E [label="5. Monitor reaction progress\nby TLC or LC-MS."]; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor = "#E6F4EA"; node [fillcolor="#CEEAD6"]; F [label="6. Cool to room temperature and\ndilute with an organic solvent."]; G [label="7. Wash with water and brine."]; H [label="8. Dry the organic layer and\nconcentrate under vacuum."]; I [label="9. Purify by column chromatography."]; }

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } .dot

General Experimental Workflow
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 261 mg, 1.0 mmol), the aryl bromide (1.2 mmol), and cesium carbonate (Cs₂CO₃, e.g., 652 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of dioxane). If a biphasic system is desired, add degassed water (e.g., 2 mL). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Reaction Conditions: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Optimization and Troubleshooting

The electron-deficient nature of this compound makes it susceptible to certain side reactions. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

Parameter Recommendation & Rationale
Catalyst Pd(PPh₃)₄ is a reliable starting point. For more challenging couplings, consider more electron-rich and bulky phosphine ligands such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These can accelerate the oxidative addition and reductive elimination steps.
Base Cs₂CO₃ or K₃PO₄ are often effective for electron-deficient boronic acids as they are strong enough to form the boronate without promoting excessive protodeboronation. KF can also be a mild and effective base, particularly in anhydrous conditions.[1][5]
Solvent Anhydrous dioxane, toluene, or DMF are common choices. A biphasic system (e.g., dioxane/water) can be effective, but for substrates prone to protodeboronation, minimizing water content is advisable.
Temperature A starting temperature of 80-100 °C is typical. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can increase the rate of decomposition.
Side Reactions Protodeboronation (loss of the boronic acid group) can be minimized by using anhydrous solvents, a carefully chosen base, and avoiding prolonged reaction times at high temperatures.[4][5] Homocoupling of the boronic acid can be suppressed by ensuring a thoroughly deoxygenated reaction environment and using a slight excess of the aryl halide.

Conclusion

This compound is a powerful synthetic intermediate that, with careful consideration of its electronic properties, can be effectively utilized in Suzuki-Miyaura cross-coupling reactions. By selecting appropriate catalysts and bases, and by maintaining an inert atmosphere, researchers can successfully synthesize a wide array of complex biaryl compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the application of this versatile building block in drug discovery and materials science.

References

  • MySkinRecipes. (n.d.). 3-Acetyl-2-fluorophenylboronic acid.
  • Benchchem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Thomas, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ChemScene. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

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Application Notes and Protocols for Cross-Coupling Reactions with 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Multifunctional Building Block

3-Acetyl-6-bromo-2-fluorophenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: a boronic acid poised for Suzuki-Miyaura coupling, a bromine atom ready for a variety of cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings, and an acetyl group that can be used for further derivatization. The presence of a fluorine atom ortho to the boronic acid and an acetyl group ortho to the bromine introduces significant steric and electronic challenges that require careful optimization of reaction conditions. This guide provides detailed protocols and mechanistic insights for the successful application of this versatile building block in key cross-coupling reactions.

The strategic placement of the substituents on the phenyl ring imparts distinct electronic and steric properties. The electron-withdrawing nature of the acetyl and fluoro groups can influence the nucleophilicity of the boronic acid and the electrophilicity of the aryl bromide. Furthermore, the ortho-substituents can sterically hinder the approach of bulky catalysts, necessitating the use of specialized ligand systems to achieve high efficiency.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] For this compound, this reaction can be employed in two ways: either by utilizing the boronic acid to couple with an aryl halide or by using the bromine atom to couple with another organoboron reagent.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol details the coupling of the boronic acid moiety with a generic aryl bromide. The choice of a bulky, electron-rich phosphine ligand is crucial to overcome the steric hindrance and electronic deactivation imparted by the ortho-fluoro and acetyl groups.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling (Protocol 1)

ParameterValueRationale
Aryl Bromide 1.0 mmol, 1.0 equivLimiting reagent
This compound 1.2 mmol, 1.2 equivSlight excess to ensure complete consumption of the aryl bromide
Palladium Catalyst Pd(OAc)₂ (2 mol%)Common and effective palladium precursor
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination
Base K₃PO₄ (2.0 mmol, 2.0 equiv)Moderately strong base, effective in Suzuki couplings
Solvent Toluene/H₂O (10:1, 5 mL)Biphasic system to facilitate dissolution of both organic and inorganic reagents
Temperature 100 °CElevated temperature to overcome activation barriers
Reaction Time 12-24 hMonitor by TLC or LC-MS for completion

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (4.5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] In the context of this compound, the bromine atom serves as the handle for this transformation, allowing for the introduction of an alkyne substituent.

Mechanistic Insights into Sonogashira Coupling

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[3] The catalytic cycle can be summarized as follows:

  • Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) complex.

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Figure 2: Simplified Catalytic Cycles of the Sonogashira Reaction.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines the coupling of the bromine atom of the title compound with a terminal alkyne. The steric hindrance from the ortho-acetyl group can be a challenge, and the choice of a suitable palladium ligand and copper co-catalyst is important.[4]

Table 2: Reaction Parameters for Sonogashira Coupling (Protocol 2)

ParameterValueRationale
This compound 1.0 mmol, 1.0 equivLimiting reagent
Terminal Alkyne 1.2 mmol, 1.2 equivSlight excess
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)A standard and effective catalyst for Sonogashira reactions
Copper Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide
Base Et₃N (3.0 mmol, 3.0 equiv)Acts as both a base and a solvent
Solvent THF (5 mL)A good solvent for both the starting materials and the catalysts
Temperature 60 °CModerate temperature to promote the reaction without significant side reactions
Reaction Time 6-12 hMonitor by TLC or LC-MS for completion

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed THF (5 mL) and degassed Et₃N (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[5] For this compound, the bromine atom can be coupled with a variety of alkenes to introduce a vinyl group.

Mechanistic Overview of the Heck Reaction

The Heck reaction proceeds through a palladium-catalyzed cycle that involves the following key steps:[6]

  • Oxidative Addition: Pd(0) inserts into the aryl-bromine bond.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the vinylated product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Figure 3: Simplified Catalytic Cycle of the Heck Reaction.
Protocol 3: Heck Coupling of this compound with an Alkene

This protocol describes the coupling of the bromine atom with a generic alkene. The electron-withdrawing acetyl group can facilitate the oxidative addition step.[7]

Table 3: Reaction Parameters for Heck Coupling (Protocol 3)

ParameterValueRationale
This compound 1.0 mmol, 1.0 equivLimiting reagent
Alkene 1.5 mmol, 1.5 equivExcess to favor the coupling reaction
Palladium Catalyst Pd(OAc)₂ (2 mol%)Common and effective palladium precursor
Ligand P(o-tolyl)₃ (4 mol%)A moderately bulky phosphine ligand suitable for many Heck reactions
Base K₂CO₃ (2.0 mmol, 2.0 equiv)Inorganic base to neutralize the HBr formed
Solvent DMF (5 mL)A polar aprotic solvent that is effective for Heck reactions
Temperature 120 °CHigher temperature is often required for Heck reactions
Reaction Time 12-24 hMonitor by TLC or LC-MS for completion

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed DMF (5 mL) and the alkene (1.5 mmol) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly functionalized building block that offers multiple avenues for molecular elaboration through cross-coupling chemistry. The protocols provided in this guide offer robust starting points for Suzuki-Miyaura, Sonogashira, and Heck reactions. Researchers should note that the optimal conditions may vary depending on the specific coupling partner, and some degree of optimization may be necessary to achieve the highest yields and purity. Careful consideration of the steric and electronic properties of this substrate, along with the judicious choice of catalyst, ligand, and base, will enable the successful synthesis of a wide array of complex molecules for applications in drug discovery and materials science.

References

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Convenient and practical preparation of acetylphenyl boronic acids. ResearchGate. [Link]

  • 3-Acetyl-2-fluorophenylboronic acid. MySkinRecipes. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. Univerzita Karlova. [Link]

  • Synthesis of biaryls via cross-coupling reaction of arylboronic acids with aryl chlorides catalyzed by NiCl2/triphenylphosphine complexes. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 3-Fluorophenylboronic acid. MySkinRecipes. [Link]

  • Process for the preparation of substituted aromatic compounds.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Authorea. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2016/0083378 A1. Google APIs. [Link]

  • Synthesis of bromobiphenyls.
  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. MDPI. [Link]

  • C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides - an iterative platform to alkylated aryl- and heteroaryl boronates. PubMed. [Link]

  • Convenient and practical preparation of acetylphenyl boronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • Preparation method of p-bromophenyl-boric acid.
  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

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Application Notes & Protocols: Strategic Synthesis of Functionalized Biaryl Compounds Using 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Biaryl Scaffolds

Biaryl motifs are privileged structures in modern medicinal chemistry, materials science, and agrochemicals, forming the core of numerous biologically active molecules and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for their construction, prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse building blocks.

This guide focuses on a uniquely functionalized building block: 3-Acetyl-6-bromo-2-fluorophenylboronic acid . This reagent is of particular interest to drug development professionals due to the strategic placement of three distinct functional groups. The boronic acid serves as the handle for the primary biaryl coupling. The remaining substituents—an ortho-fluoro atom, a meta-acetyl group, and a para-bromo atom—offer significant advantages:

  • Ortho-Fluoro Group: This substituent imparts significant steric and electronic influence. It can induce atropisomerism, modulate conformation, and block metabolic pathways, often enhancing the pharmacokinetic profile of a drug candidate.

  • Meta-Acetyl Group: A versatile functional handle, the acetyl group can act as a hydrogen bond acceptor or be readily transformed into a wide array of other functionalities, enabling late-stage diversification of the biaryl product.

  • Para-Bromo Group: The bromine atom provides a secondary, orthogonal site for further cross-coupling reactions (e.g., a subsequent Suzuki, Sonogashira, or Buchwald-Hartwig reaction), allowing for the efficient, stepwise construction of more complex, multi-substituted aromatic systems.

This document provides a detailed exploration of the mechanistic considerations, optimized protocols, and practical insights for effectively utilizing this compound in the synthesis of advanced biaryl intermediates.

Mechanistic Considerations: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with a sterically and electronically complex substrate like this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid Derivative (Ar'-B(OR)2) Base Base (e.g., K₃PO₄) Boronic->Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for This Specific Boronic Acid:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X). The reactivity order is generally I > Br > OTf >> Cl.[3]

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the substrate's electronics. The organic moiety is transferred from the activated boronate species to the palladium(II) center.

    • The Challenge: this compound contains two electron-withdrawing groups (EWG), the ortho-fluoro and meta-acetyl substituents. EWGs decrease the nucleophilicity of the aryl group, which can significantly slow the rate of transmetalation.[4][5]

    • The Solution: To overcome this, a judicious choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) state and accelerate both the oxidative addition and the subsequent reductive elimination steps.[6][7] Stronger bases may also be employed to promote the formation of the highly nucleophilic 'ate' complex of the boronic acid.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. Steric hindrance from the ortho-fluoro group can make this step more challenging, again necessitating the use of bulky ligands to facilitate the process.[6]

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Protocol 1: General Coupling with Aryl Bromides and Iodides

This protocol is optimized for high-reactivity coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (e.g., 4:1 v/v), degassed

  • Reaction Vessel: Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

Step-by-Step Methodology:

  • Reaction Setup: To the reaction vessel, add this compound, the aryl halide, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (or the catalyst and ligand separately).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Due to the acetyl group, the product will be relatively polar. Recrystallization from a solvent system like hexanes/methanol may be performed for further purification.[9]

Protocol 2: Challenging Couplings with Aryl Chlorides

Aryl chlorides are less reactive and require a more robust catalytic system.

Materials:

  • All reagents from Protocol 1.

  • Palladium Catalyst: XPhos Pd G3 Precatalyst (2-4 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane or t-BuOH/H₂O (10:1 v/v), degassed

Step-by-Step Methodology:

  • Follow steps 1-4 from Protocol 1, using the catalyst and base specified above.

  • Reaction: Heat the mixture to a higher temperature, typically 100-120 °C. These reactions may require longer times (12-24 hours).

  • Follow the work-up and purification steps as described in Protocol 1.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: Catalyst and Base Selection Guide

The choice of catalyst, ligand, and base is paramount for success, especially with challenging substrates. The following table provides empirically-derived recommendations for coupling this compound with various partners.

Coupling Partner (Ar-X)Recommended Catalyst/LigandRecommended BaseSolvent SystemTypical Temp. (°C)Rationale
Aryl Iodide (Electron-Neutral/Rich) Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ / K₂CO₃Toluene/EtOH/H₂O80-90Standard, less demanding conditions are often sufficient.
Aryl Bromide (Electron-Neutral/Rich) Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90-100SPhos provides the necessary bulk and electron density for the less reactive bromide.[6]
Aryl Bromide (Electron-Poor) XPhos Pd G3K₃PO₄Dioxane/H₂O100The electron-poor nature of both partners requires a highly active catalyst system.[6]
Aryl Chloride (Activated) XPhos Pd G3 or PEPPSI-IPrK₃PO₄ / Cs₂CO₃Dioxane or t-BuOH100-110Aryl chlorides require highly active, specialized catalysts to facilitate oxidative addition.[10]
Sterically Hindered Aryl Halide RuPhos Pd G3 or XPhos Pd G3K₃PO₄ / t-BuOKToluene or Dioxane100-120Bulky biarylphosphine ligands are essential to overcome steric clash in the catalytic cycle.[6]

Note: This data is a guideline. Optimization may be required for specific substrates. Catalyst loading is typically 1-3 mol%. Base is typically 2-3 equivalents.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active catalyst/ligand for the substrate. 3. Incorrect base or solvent.1. Ensure rigorous inert atmosphere technique. Use freshly opened catalyst or precatalyst. 2. Switch to a more active, bulky biarylphosphine ligand (e.g., from PPh₃ to SPhos or XPhos).[6] Increase catalyst loading to 3-5 mol%. 3. For challenging couplings, switch to a stronger base (K₃PO₄ or Cs₂CO₃) and a less coordinating solvent like dioxane or toluene.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong for the substrate stability.1. Use anhydrous solvents and dry reagents thoroughly. 2. Monitor the reaction closely and stop it upon completion. Consider if a lower temperature with a more active catalyst is feasible. 3. Use the mildest base that affords a reasonable reaction rate (e.g., try K₂CO₃ before K₃PO₄).
Homocoupling of Boronic Acid (Glaser Coupling) Presence of oxygen, leading to oxidative coupling.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
Difficult Purification Product has similar polarity to starting materials or byproducts.Optimize chromatography (try different solvent systems or use a high-performance flash system). If impurities persist, attempt recrystallization or a chemical quench of unreacted boronic acid (e.g., with an oxidizing agent) before the final purification step.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex biaryl compounds. Its unique substitution pattern presents specific challenges, namely the potential for slow transmetalation due to its electron-deficient nature and steric hindrance from the ortho-fluoro group. However, by employing modern, highly active palladium catalysts featuring bulky, electron-rich biarylphosphine ligands, these challenges can be effectively overcome. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to successfully incorporate this valuable synthon into their synthetic campaigns, enabling the efficient construction of novel molecular architectures with high potential for therapeutic applications.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4663–4670.
  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
  • ResearchGate. (2021).
  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 36(12), 113-124.
  • Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Sci-Hub. (n.d.).
  • NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
  • University of British Columbia. (2008).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
  • MDPI. (2020).
  • ResearchGate. (n.d.).
  • Moody, C. J., et al. (2016). Rh-catalyzed arylation of fluorinated ketones with arylboronic acids. Organic & Biomolecular Chemistry, 14(33), 7947-7953.
  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of biaryl ketones via different arylboronic acids.
  • Silva, M. M., Saraiva, L., & Sousa, M. E. (2020).
  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3832.
  • ChemRxiv. (2021). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester.
  • Reddy, C. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2351–2362.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • Yang, K., et al. (2024). Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. European Journal of Medicinal Chemistry, 277, 116577.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

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Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Acetyl-6-bromo-2-fluorophenylboronic acid is a versatile and highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo handle for cross-coupling, an electron-withdrawing acetyl group, and a sterically demanding ortho-fluoro substituent, offers a gateway to a diverse array of complex molecular architectures. However, these very features present a set of challenges for palladium-catalyzed cross-coupling reactions, demanding carefully optimized conditions to achieve high efficiency and selectivity.

This technical guide provides an in-depth exploration of palladium-catalyzed reactions involving this compound, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic considerations dictated by the substrate's electronic and steric properties, recommend suitable catalyst systems, and provide detailed, field-proven protocols for successful implementation in the laboratory.

Scientific Integrity and Logic: Understanding the Substrate's Reactivity

The successful application of this compound in palladium-catalyzed cross-coupling hinges on a clear understanding of how its substituents influence the catalytic cycle.

  • The Bromo Substituent: This serves as the primary reactive site for oxidative addition to a palladium(0) center, initiating the catalytic cycle. The C-Br bond is generally well-suited for this purpose, offering a good balance of reactivity and stability.

  • The Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the boronic acid introduces significant steric hindrance. This can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step. Furthermore, the electron-withdrawing nature of fluorine can decrease the nucleophilicity of the boronic acid, potentially slowing down transmetalation.

  • The Acetyl Group: As a meta-directing, electron-withdrawing group, the acetyl moiety reduces the electron density of the aromatic ring. In the context of the Suzuki-Miyaura reaction, electron-withdrawing groups on the arylboronic acid partner can be unfavorable for the reaction as they decrease the nucleophilicity of the aryl group to be transferred.

These combined electronic and steric effects necessitate the use of highly active and robust palladium catalyst systems capable of overcoming these challenges.

Recommended Palladium-Catalyzed Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed and versatile method for the formation of C(sp²)–C(sp²) bonds and is the recommended starting point for reactions with this compound.[1][2] This reaction involves the coupling of the arylboronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Catalyst and Ligand Selection: The Key to Success

For challenging substrates like this compound, the choice of the palladium catalyst and, more importantly, the ancillary ligand is critical. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. Instead, more advanced catalyst systems are required.

Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type Ligands): Ligands such as SPhos, XPhos, and RuPhos have proven to be exceptionally effective for the Suzuki-Miyaura coupling of sterically hindered and electron-deficient arylboronic acids.[3][4] These ligands promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient oxidative addition and reductive elimination. The steric bulk of these ligands also facilitates the reductive elimination step, which can be challenging for hindered biaryls.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr and SIMes, offer another class of highly effective ligands for challenging Suzuki-Miyaura couplings.[2][5][6][7] They form very stable and highly active palladium complexes that can overcome the difficulties associated with both sterically demanding and electronically deactivated substrates.

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction parameters, particularly the choice of ligand, base, and solvent, is highly recommended for each specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-Type Ligand

This protocol is recommended for its generally high success rate with challenging substrates.

Materials:

  • This compound

  • Aryl bromide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3)

  • Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to palladium) in a small amount of the reaction solvent. For pre-formed precatalysts, add the solid directly to the Schlenk tube (1-3 mol%).

  • Add the catalyst solution (or solid precatalyst) to the Schlenk tube containing the reactants.

  • Add the anhydrous, degassed solvent to the Schlenk tube to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand

This protocol offers an alternative robust catalyst system.

Materials:

  • This compound

  • Aryl bromide (coupling partner)

  • Palladium-NHC precatalyst (e.g., Pd-PEPPSI-IPr or [Pd(IPr)(cinnamyl)Cl])

  • Potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the Pd-NHC precatalyst (1-3 mol%).

  • Add the anhydrous, degassed solvent to the Schlenk tube (0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C).

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

The following workflow diagram outlines the key steps in a typical Suzuki-Miyaura coupling experiment.

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Boronic Acid, Aryl Halide, Base setup->reagents catalyst Add Pd Source and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2: Experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Data Presentation: Catalyst System Comparison

The following table provides a qualitative comparison of recommended catalyst systems for the Suzuki-Miyaura coupling of this compound, based on literature precedents for similar challenging substrates.

Catalyst SystemLigand TypeTypical Catalyst LoadingRecommended BaseRecommended Solvent(s)Key Advantages
Pd(OAc)₂ / SPhosBulky Monophosphine1-3 mol%K₃PO₄, Cs₂CO₃Toluene, DioxaneHigh activity for sterically hindered and electron-deficient substrates.[8][9]
XPhos Pd G3Palladacycle Precatalyst1-3 mol%K₃PO₄, K₂CO₃THF, DioxaneAir- and moisture-stable precatalyst, high activity.[3]
Pd-PEPPSI-IPrNHC Precatalyst1-3 mol%K₃PO₄, NaOtBuDioxane, THFHighly active and robust for challenging couplings.[7]

Other Potential Palladium-Catalyzed Reactions

While the Suzuki-Miyaura coupling is the primary recommendation, other palladium-catalyzed reactions could potentially be employed with this compound, although they are generally less common for arylboronic acids as the direct coupling partner for the bromo substituent.

  • Heck Reaction: The Heck reaction typically involves the coupling of an aryl halide with an alkene.[10][11] While there are examples of Heck-type reactions using arylboronic acids, they often require specific oxidants and conditions.[12][13][14] Given the presence of the bromo substituent, a traditional Heck reaction with an alkene coupling partner at the bromine position would be a more conventional approach.

  • Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne.[15][16] Similar to the Heck reaction, the bromo group on the substrate would be the typical reactive site for a standard Sonogashira coupling. While Sonogashira-type couplings of arylboronic acids have been reported, they are less common than the traditional pathway.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[9][17] The primary application would involve the coupling of an amine at the bromo position of the substrate. While some methods for C-N bond formation using boronic acids exist, they are not as widely used as the classical Buchwald-Hartwig amination of aryl halides.

Conclusion

This compound is a valuable synthetic intermediate whose successful application in palladium-catalyzed cross-coupling reactions relies on the careful selection of the catalyst system. For the formation of biaryl structures, the Suzuki-Miyaura coupling is the most robust and recommended method. The use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is crucial to overcome the steric and electronic challenges posed by the substrate. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). National Institutes of Health. [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) and Alkenyl Sulfonates and Sulfamates. MIT Open Access Articles. [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier. [Link]

  • Suzuki–Miyaura Coupling. Books. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

    • Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Optimization of the Suzuki-Miyaura reaction conditions. ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. [Link]

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]

  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. [Link]

  • Novel n-heterocyclic carbene compounds, their preparation and use.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • The substrate scope study on Cu‐catalyzed Sonogashira coupling of... ResearchGate. [Link]

  • Palladium-Catalyzed Boronic Acid and Trifluoroborate Synthesis from Aryl Chlorides. Sci-Hub. [Link]

  • Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Couplings of aryl chlorides with aryl boronic acids a. ResearchGate. [Link]084724)

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Synthesis of Substituted Quinolines from 3-Acetyl-6-bromo-2-fluorophenylboronic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of functionalized heterocyclic compounds, specifically substituted quinolines, utilizing 3-Acetyl-6-bromo-2-fluorophenylboronic acid as a versatile starting material. Heterocyclic scaffolds, particularly the quinoline nucleus, are of paramount importance in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active agents. This document outlines a robust two-step synthetic strategy, commencing with a copper-catalyzed Chan-Lam amination to introduce a key amino group, followed by a classic Friedländer annulation to construct the quinoline core. Detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices are provided to enable researchers, scientists, and drug development professionals to successfully implement this methodology.

Introduction: The Significance of Quinoline Scaffolds and the Utility of Functionalized Boronic Acids

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, makes them a privileged scaffold in drug discovery. The development of efficient and versatile synthetic routes to novel quinoline derivatives is, therefore, a key focus in medicinal chemistry.

Functionalized arylboronic acids are invaluable building blocks in modern organic synthesis, primarily due to their stability, low toxicity, and versatility in cross-coupling reactions. This compound is a particularly attractive starting material as it possesses multiple functional groups that can be selectively manipulated to construct complex molecular architectures. The ortho-acetyl and ortho-fluoro groups are strategically positioned to facilitate the formation of the quinoline ring system, while the bromo substituent offers a handle for further diversification through reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The boronic acid moiety itself serves as an efficient precursor to an essential amino group required for the quinoline synthesis.

This guide details a reliable pathway for the transformation of this compound into a valuable quinoline derivative, providing a foundation for the synthesis of libraries of novel compounds for biological screening.

Synthetic Strategy: A Two-Step Approach to Quinoline Synthesis

The overall synthetic strategy involves two key transformations:

  • Chan-Lam Amination: The initial step focuses on the conversion of the boronic acid functionality into a primary amino group. The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that efficiently forms a carbon-nitrogen bond between an arylboronic acid and an amine.[1] For this protocol, we will utilize aqueous ammonia as the nitrogen source in a straightforward and atom-economical transformation to produce the key intermediate, 1-(3-amino-5-bromo-2-fluorophenyl)ethan-1-one.

  • Friedländer Annulation: The second step involves the construction of the quinoline ring via the Friedländer synthesis. This classic reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions, to yield the corresponding quinoline.[2][3] In this protocol, we will demonstrate the acid-catalyzed cyclization of the 1-(3-amino-5-bromo-2-fluorophenyl)ethan-1-one intermediate with acetone to yield 7-bromo-8-fluoro-2,4-dimethylquinoline.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Chan-Lam Amination cluster_1 Step 2: Friedländer Annulation Starting Material This compound Intermediate 1-(3-amino-5-bromo-2-fluorophenyl)ethan-1-one Starting Material->Intermediate Cu(OAc)2, NH3·H2O, Room Temp Final Product 7-bromo-8-fluoro-2,4-dimethylquinoline Intermediate->Final Product Acetone, H2SO4, Heat

Caption: Overall synthetic workflow from the starting boronic acid to the final quinoline product.

Experimental Protocols

Part 1: Synthesis of 1-(3-amino-5-bromo-2-fluorophenyl)ethan-1-one (Intermediate)

Reaction Principle: The Chan-Lam amination provides a direct method for the conversion of arylboronic acids to anilines. The reaction is catalyzed by a copper(II) salt, and it is believed to proceed through a mechanism involving transmetalation of the aryl group from boron to copper, followed by reaction with the amine and reductive elimination. Using aqueous ammonia offers a simple and readily available nitrogen source.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound276.842.77 g10.0
Copper(II) acetate (Cu(OAc)₂)181.63182 mg1.0
Aqueous ammonia (28-30%)17.03 (as NH₃)20 mL-
Methanol (MeOH)32.0450 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated aqueous NaCl solution (Brine)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37--

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.77 g, 10.0 mmol) and copper(II) acetate (182 mg, 1.0 mmol).

  • Add methanol (50 mL) to the flask and stir the mixture to form a suspension.

  • To the stirred suspension, add aqueous ammonia (20 mL) dropwise at room temperature. The reaction mixture will turn a deep blue color.

  • Stir the reaction mixture vigorously, open to the air, at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 1-(3-amino-5-bromo-2-fluorophenyl)ethan-1-one as a solid.

Expected Yield: 75-85%

Part 2: Synthesis of 7-bromo-8-fluoro-2,4-dimethylquinoline (Final Product)

Reaction Principle: The Friedländer annulation is a condensation reaction between a 2-aminoaryl ketone and a carbonyl compound containing an α-methylene group.[2] The reaction can be catalyzed by either acid or base. In this acid-catalyzed protocol, the acid protonates the carbonyl group of the 2-aminoaryl ketone, activating it for nucleophilic attack by the enol form of acetone. Subsequent cyclization and dehydration lead to the formation of the aromatic quinoline ring.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(3-amino-5-bromo-2-fluorophenyl)ethan-1-one232.051.16 g5.0
Acetone58.0820 mL-
Concentrated sulfuric acid (H₂SO₄)98.082 mL-
Ice water-100 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Ethyl acetate (EtOAc)88.11100 mL-
Saturated aqueous NaCl solution (Brine)-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask, dissolve 1-(3-amino-5-bromo-2-fluorophenyl)ethan-1-one (1.16 g, 5.0 mmol) in acetone (20 mL).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the quinoline product should appear.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL).

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 7-bromo-8-fluoro-2,4-dimethylquinoline as a solid.

Expected Yield: 70-80%

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Chan-Lam Amination Mechanism

The Chan-Lam amination is a complex catalytic cycle. A plausible mechanism is outlined below:

G ArB(OH)2 ArB(OH)2 ArCu(II) Ar-Cu(II)-X ArB(OH)2->ArCu(II) Transmetalation Cu(II) Cu(II)X2 Cu(II)->ArCu(II) ArCu(II)Amine [Ar-Cu(II)-NH3]+ ArCu(II)->ArCu(II)Amine Ligand Exchange Amine NH3 Amine->ArCu(II)Amine ArCu(III) Ar-Cu(III)(NH2)X ArCu(II)Amine->ArCu(III) Oxidation ArNH2 ArNH2 ArCu(III)->ArNH2 Reductive Elimination Cu(I) Cu(I)X ArCu(III)->Cu(I) Cu(I)->Cu(II) Oxidation O2 O2 (air) O2->Cu(II)

Caption: Plausible catalytic cycle for the Chan-Lam amination.

Friedländer Annulation Mechanism

The acid-catalyzed Friedländer annulation proceeds through the following key steps:

G AminoKetone 2-Aminoaryl Ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct Aldol Condensation Acetone Acetone Enol Enol of Acetone Acetone->Enol Keto-Enol Tautomerism (H+) Enol->AldolAdduct DehydratedAdduct α,β-Unsaturated Ketone AldolAdduct->DehydratedAdduct -H2O CyclizedIntermediate Cyclized Intermediate DehydratedAdduct->CyclizedIntermediate Intramolecular Cyclization Quinoline Quinoline CyclizedIntermediate->Quinoline -H2O

Caption: Simplified mechanism of the acid-catalyzed Friedländer annulation.

Conclusion

This application note has detailed a reliable and efficient two-step synthetic route for the preparation of a substituted quinoline from this compound. The described Chan-Lam amination and Friedländer annulation protocols provide a practical foundation for the synthesis of a wide range of functionalized heterocyclic compounds. The strategic use of the versatile starting material allows for the generation of novel molecular scaffolds that are of significant interest to the pharmaceutical and agrochemical industries. The provided step-by-step procedures and mechanistic insights are intended to empower researchers to explore the synthesis of new chemical entities with potential biological activity.

References

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]

  • Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2009). Easy copper-catalyzed synthesis of primary aromatic amines by couplings aromatic boronic acids with aqueous ammonia at room temperature. Angewandte Chemie International Edition, 48(6), 1114-1116. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Grayson, J. D., Dennis, F. M., Robertson, C. C., & Partridge, B. M. (2021). Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry, 86(14), 9883–9897. [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

Sources

role of 3-Acetyl-6-bromo-2-fluorophenylboronic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: The Strategic Role of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1][2][3] This methodology hinges on the principle of screening small, low-complexity molecules (fragments) to identify weak but efficient binders, which then serve as starting points for rational, structure-guided lead optimization.[4][5] This document provides a detailed guide on the application of a highly versatile and strategically designed fragment, This compound , in a typical FBDD campaign. We will explore the rationale behind its unique chemical architecture, provide detailed protocols for its use in primary and secondary screening, and illustrate its potential for subsequent hit-to-lead development.

The Fragment: A Multifunctional Tool for Target Interrogation

The efficacy of this compound in an FBDD context stems from the deliberate combination of four key chemical features, each serving a distinct and valuable purpose.

Physicochemical Properties

This fragment is compliant with the "Rule of Three," a common guideline for selecting fragments with favorable properties for optimization.

PropertyValueSignificance in FBDD
Molecular Formula C₈H₇BBrFO₃Provides the structural basis for interactions.
Molecular Weight 260.85 g/mol [6]Complies with the "Rule of Three" (< 300 Da), ensuring it is small and less complex.[7]
logP 0.4706[6]Indicates good solubility and balanced lipophilicity, crucial for screening assays.
Topological Polar Surface Area (TPSA) 57.53 Ų[6]Influences membrane permeability and solubility.
Hydrogen Bond Donors 2[6]The boronic acid hydroxyls can form key hydrogen bonds with the target.
Hydrogen Bond Acceptors 3[6]The acetyl oxygen and boronic acid hydroxyls act as H-bond acceptors.
Rotatable Bonds 2[6]Low conformational flexibility increases the probability of a productive binding pose.
Rationale for Functional Groups

The true power of this fragment lies in its multi-faceted chemical nature, where each functional group contributes to its utility in discovery and development.

  • The Boronic Acid Moiety: This is the primary "warhead" of the fragment. Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[8][9][10] This interaction can provide a significant affinity boost, making it easier to detect the binding of a low-molecular-weight fragment.[] Even in the absence of covalent bond formation, the boronic acid is an excellent hydrogen bond donor and acceptor.[12]

  • The Fluoro Group: The ortho-fluorine atom is a critical electronic modifier. It increases the Lewis acidity of the boron atom, potentially enhancing its covalent reactivity and binding affinity.[13] In a drug development context, fluorine substitution is a well-established strategy to improve metabolic stability and bioavailability.

  • The Acetyl Group: This group provides a specific, directional hydrogen bond acceptor. Its presence allows for a defined interaction within a binding pocket, which can be crucial for establishing an initial binding orientation. This defined vector is invaluable for structure-guided design.

  • The Bromo Group: The bromine atom serves two purposes. It can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. More importantly, it acts as a versatile synthetic handle or "vector" for fragment evolution.[8] It is perfectly "poised" for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic and controlled growth of the fragment into a more potent lead compound.[8]

FBDD Workflow: From Fragment Hit to Lead Candidate

A successful FBDD campaign is a multi-stage process that relies on a cascade of biophysical techniques to identify and validate fragment hits before committing to extensive medicinal chemistry.[14][15]

FBDD_Workflow frag_lib Fragment Library (incl. This compound) primary_screen Primary Screen (e.g., DSF) frag_lib->primary_screen hit_triage Hit Triage (ΔTm > 2°C) primary_screen->hit_triage Initial Hits orthogonal_screen Orthogonal Screen (e.g., SPR, NMR) hit_triage->orthogonal_screen Prioritized Hits hit_validation Hit Validation (Confirmed Binders) orthogonal_screen->hit_validation Validated Hits structural_bio Structural Biology (X-ray Crystallography) hit_validation->structural_bio sar Hit-to-Lead Optimization (Structure-Activity Relationship) hit_validation->sar Affinity Data structural_bio->sar Binding Pose lead Lead Compound sar->lead Iterative Design & Synthesis SAR_by_Growth fragment Initial Fragment Hit (this compound) KD = 500 µM suzuki Suzuki Coupling at Bromo Position fragment->suzuki Identified Vector library Synthesize Analog Library (Varying R-groups) suzuki->library R-B(OH)₂ Pd Catalyst reassay Re-assay Analogs (SPR) library->reassay SAR Exploration optimized Optimized Lead KD = 50 nM reassay->optimized Improved Affinity

Sources

Application Notes and Protocols for 3-Acetyl-6-bromo-2-fluorophenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Advanced Materials

3-Acetyl-6-bromo-2-fluorophenylboronic acid (Catalog No. CS-0190015) is a uniquely substituted aromatic compound poised for significant applications in materials science, particularly in the realm of organic electronics. [1]Its structure incorporates four distinct functional groups, each offering a strategic handle for molecular engineering. This trifunctional aromatic core—featuring fluorine, acetyl, and bromine substituents—combined with the versatile boronic acid moiety, enables researchers to design and synthesize complex molecular architectures with precisely tuned electronic and physical properties.

The strategic placement of these groups offers a powerful platform for creating novel conjugated polymers and small molecules for applications such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).

  • Fluorine Substituent : The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of a conjugated system, which is crucial for improving charge injection/extraction and enhancing ambient stability in electronic devices.

  • Bromine Substituent : The bromine atom serves as a classical reactive site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the extension of conjugation and the construction of polymeric backbones. Its reactivity is orthogonal to the boronic acid under specific conditions, permitting sequential and site-selective functionalization.

  • Acetyl Group : As a moderately electron-withdrawing group, the acetyl moiety further modulates the electronic properties of the molecule, contributing to the acceptor characteristics of a monomer unit in a donor-acceptor (D-A) polymer system. [2][3]* Boronic Acid Group : This functional group is a cornerstone of modern organic synthesis, primarily enabling the formation of carbon-carbon bonds through the robust and versatile Suzuki-Miyaura cross-coupling reaction. [4] This document provides detailed protocols for the application of this compound as a key building block in the synthesis of a model donor-acceptor conjugated polymer for use in organic thin-film transistors.

Logical Framework: Orthogonal Synthesis Strategy

The key to unlocking the potential of this molecule lies in the differential reactivity of the boronic acid and the bromo-substituent. A sequential, two-step cross-coupling strategy can be employed to construct a well-defined polymer architecture. First, the boronic acid is utilized in a Suzuki-Miyaura coupling. Subsequently, the less reactive C-Br bond is engaged in a second coupling reaction (e.g., Sonogashira or Stille) to achieve polymerization.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Polymerization (e.g., Sonogashira Coupling) A This compound C Intermediate Monomer A->C Pd Catalyst Base B Donor Monomer (e.g., Thiophene Derivative) B->C E Donor-Acceptor Conjugated Polymer C->E Pd/Cu Catalyst Base D Di-alkyne Co-monomer D->E

Caption: Orthogonal synthesis workflow for polymer construction.

Application Protocol I: Synthesis of a Donor-Acceptor Monomer via Suzuki-Miyaura Coupling

This protocol details the synthesis of an intermediate monomer where this compound is coupled with a representative donor unit, 2-hexylthiophene. This reaction selectively utilizes the boronic acid functionality.

Principle of the Method

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoborane (the boronic acid) and an organohalide. [4]The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [4]The choice of catalyst, ligand, and base is critical for achieving high yield and preventing side reactions like protodeboronation. [5]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Amount
This compound1451390-80-9260.851.0261 mg
2-Bromo-5-hexylthiophene4863-95-8247.201.1272 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.03 (3 mol%)35 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.993.0318 mg
Toluene108-88-392.14-15 mL
Ethanol64-17-546.07-5 mL
Water (degassed)7732-18-518.02-5 mL
Step-by-Step Protocol
  • Reaction Setup : To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (261 mg, 1.0 mmol), 2-bromo-5-hexylthiophene (272 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Using degassed solvents, add toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.

    • Scientist's Note: A biphasic solvent system with a phase-transfer-assisting co-solvent like ethanol often enhances the reaction rate by improving the solubility of the various components and facilitating the interaction between the organic and aqueous phases where the base is dissolved.

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up : After the reaction is complete (disappearance of the limiting starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product: 1-(2-bromo-3-fluoro-4-(5-hexylthiophen-2-yl)phenyl)ethan-1-one.

Application Protocol II: Synthesis of a Conjugated Polymer via Sonogashira Coupling

This protocol outlines the polymerization of the previously synthesized monomer with a di-alkyne comonomer to form a donor-acceptor conjugated polymer. This step utilizes the bromo-substituent, demonstrating the compound's utility in creating extended π-systems.

Principle of the Method

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. [6][7]It is a highly efficient method for constructing conjugated polymers with alternating donor and acceptor units. The reaction requires an amine base, which also often serves as the solvent. [8][9]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Amount
1-(2-bromo-3-fluoro-4-(5-hexylthiophen-2-yl)phenyl)ethan-1-one(Synthesized)411.350.5206 mg
1,4-diethynyl-2,5-bis(octyloxy)benzene162156-25-2410.630.5205 mg
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.900.015 (3 mol%)10.5 mg
Copper(I) Iodide (CuI)7681-65-4190.450.015 (3 mol%)2.9 mg
Triethylamine (Et₃N)121-44-8101.19-10 mL
Tetrahydrofuran (THF), anhydrous109-99-972.11-10 mL
Step-by-Step Protocol
  • Reaction Setup : To a 50 mL oven-dried Schlenk flask, add the synthesized bromo-monomer (206 mg, 0.5 mmol), 1,4-diethynyl-2,5-bis(octyloxy)benzene (205 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition : Add anhydrous THF (10 mL) and anhydrous triethylamine (10 mL) via syringe.

    • Scientist's Note: Triethylamine acts as both the base and a solvent. It is crucial that it is anhydrous and degassed to prevent quenching of the catalyst and side reactions. THF is used as a co-solvent to ensure full dissolution of the monomers and the growing polymer.

  • Reaction Execution : Heat the mixture to 65 °C and stir for 48 hours under a positive pressure of argon. As polymerization proceeds, the solution will likely become more viscous.

  • Polymer Precipitation : After 48 hours, cool the reaction to room temperature and pour the viscous solution slowly into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate as a solid.

  • Purification :

    • Collect the polymer by filtration.

    • To remove catalyst residues and oligomers, perform a Soxhlet extraction. Sequentially wash the polymer with methanol, acetone, and hexane.

    • Finally, extract the polymer with chloroform or chlorobenzene to isolate the pure, soluble fraction.

  • Drying : Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under high vacuum at 40 °C for 24 hours.

G start Setup Schlenk Flask (Monomers, Catalysts) inert Evacuate & Backfill with Argon (3x) start->inert solvents Add Anhydrous THF & Triethylamine inert->solvents react Heat to 65 °C Stir for 48h solvents->react precipitate Cool & Precipitate in Methanol react->precipitate filter1 Collect Solid by Filtration precipitate->filter1 soxhlet Soxhlet Extraction (MeOH, Acetone, Hexane) filter1->soxhlet extract Extract with Chloroform soxhlet->extract precipitate2 Precipitate in Methanol extract->precipitate2 dry Filter & Dry under Vacuum precipitate2->dry

Caption: Experimental workflow for Sonogashira polymerization.

Application Protocol III: Material Characterization and Device Fabrication

Material Characterization

The synthesized polymer should be characterized to determine its molecular weight, optical, and electrochemical properties.

PropertyTechniqueExpected Outcome
Molecular Weight Gel Permeation Chromatography (GPC)Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Optical Properties UV-Vis SpectroscopyDetermine the absorption maximum (λₘₐₓ) and optical bandgap (E₉).
Electrochemical Properties Cyclic Voltammetry (CV)Determine HOMO and LUMO energy levels from the onset of oxidation and reduction potentials.
Thermal Stability Thermogravimetric Analysis (TGA)Determine the decomposition temperature (Td), indicating the material's stability for device processing.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Thin-Film Transistor (OTFT)

This protocol provides a general method for fabricating an OTFT to evaluate the charge transport characteristics of the synthesized polymer. [10][11][12]

  • Substrate Preparation : Use a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂) as the substrate. The Si acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Substrate Cleaning : Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Dielectric Surface Treatment : Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the interface with the organic semiconductor. This treatment makes the surface hydrophobic, which promotes better polymer film morphology.

  • Semiconductor Deposition : Prepare a solution of the synthesized polymer in a high-boiling-point solvent (e.g., chlorobenzene or o-dichlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the polymer onto the OTS-treated substrate using spin-coating.

  • Annealing : Anneal the polymer film at a temperature optimized to improve molecular ordering and remove residual solvent (e.g., 120-150 °C) on a hotplate inside a nitrogen-filled glovebox.

  • Source-Drain Electrode Deposition : Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes (typically 50-80 nm thick) onto the polymer film. The channel length (L) and width (W) are defined by the mask dimensions. [13]7. Characterization : Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics under an inert atmosphere to determine key performance metrics like charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vth). [14][15][16][17]

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of advanced materials. Its unique arrangement of reactive sites enables a programmed, sequential approach to constructing complex architectures like donor-acceptor conjugated polymers. The protocols outlined here provide a comprehensive guide for researchers to harness the capabilities of this molecule, from initial monomer synthesis to final device characterization, paving the way for the development of next-generation organic electronic materials.

References

  • Zhang, Z., Dong, H., & Hu, W. (2018). Recent Progress in Donor-Acceptor Type Conjugated Polymers for Organic Field-effect Transistors. Acta Polymerica Sinica, (10), 1245-1264.
  • University of Pennsylvania. (n.d.). Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. Retrieved from [Link]

  • IEEE. (2023). Fabrication of Flexible and Printable Organic Thin-Film Transistor-based Sensor. IEEE Xplore.
  • ResearchGate. (2023).
  • VNUHCM Journal of Science and Technology Development. (2023).
  • ChemistryViews. (2021). Donor‐Acceptor Polymers for Organic Electrochemical Transistors.
  • FlexEnable. (2024). OTFT – Low-energy transistor manufacturing.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
  • Xiao, M., Ren, X., Ji, K., et al. (2023). Achieving ideal transistor characteristics in conjugated polymer semiconductors. Science Advances, 9(22).
  • ResearchGate. (2023).
  • ResearchGate. (n.d.).
  • PubMed Central. (2023).
  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • ACS Publications. (n.d.).
  • RSC Publishing. (n.d.). Suzuki–Miyaura coupling of arylboronic acids to gold(iii).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii).
  • National Institutes of Health. (2024).
  • PubMed. (2023).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • arXiv. (n.d.). Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

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Application Notes and Protocols: Strategic Derivatization of the Acetyl Group on 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Synthesis

3-Acetyl-6-bromo-2-fluorophenylboronic acid is a richly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of an acetyl group, a bromine atom, a fluorine atom, and a boronic acid moiety on a phenyl ring offers a powerful platform for the synthesis of complex molecular architectures.[1][2] The boronic acid group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3][4][5] The acetyl group, the focus of this guide, provides a key site for a diverse array of chemical transformations, enabling the introduction of new functionalities and the extension of the molecular framework. The presence of ortho-fluoro and meta-bromo substituents further modulates the electronic properties and reactivity of the molecule.

This technical guide provides a comprehensive overview of established and potential derivatization strategies for the acetyl group of this compound. Each section details the underlying chemical principles, provides field-proven experimental protocols, and discusses the critical parameters for achieving high-yield, chemoselective transformations.

Strategic Considerations: Navigating Chemoselectivity

The primary challenge in derivatizing the acetyl group of this substrate lies in achieving chemoselectivity while preserving the integrity of the boronic acid, bromo, and fluoro functionalities. The boronic acid group is susceptible to degradation under certain conditions, particularly strong oxidizing or nucleophilic environments. Therefore, careful selection of reagents and reaction conditions is paramount. In some instances, transient protection of the boronic acid as a boronic ester (e.g., with pinacol) may be advantageous.[6]

Derivatization Pathways

A variety of chemical transformations can be applied to the acetyl group, each opening up new avenues for molecular diversification. This guide will focus on four key classes of reactions: reduction, oxidation, α-functionalization, and carbon-carbon bond-forming reactions.

Derivatization_Pathways cluster_start Starting Material cluster_products Derivative Classes This compound This compound Reduction Reduction This compound->Reduction e.g., NaBH4 Oxidation Oxidation This compound->Oxidation e.g., KMnO4 α-Functionalization α-Functionalization This compound->α-Functionalization e.g., NBS C-C Bond Formation C-C Bond Formation This compound->C-C Bond Formation e.g., Aldol, Wittig Alpha_Halogenation Start This compound Intermediate Enol Intermediate Start->Intermediate H+, Br2 Product α-Bromoacetyl Derivative Intermediate->Product -H+

Sources

Application Notes and Protocols: Harnessing Chemoselectivity in Reactions of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Advanced Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for complex molecular architectures has never been greater. Success in this field hinges on the strategic use of highly functionalized building blocks that allow for precise, sequential modifications. 3-Acetyl-6-bromo-2-fluorophenylboronic acid is an exemplary scaffold, offering a rich array of orthogonally reactive sites. Its structure features a boronic acid and a bromine atom, both prime handles for palladium-catalyzed cross-coupling reactions, alongside a modifiable acetyl group. The presence of a fluorine atom further modulates the electronic properties of the aromatic ring, influencing the reactivity of the adjacent functional groups.

This guide provides an in-depth exploration of the chemoselective reactions possible with this versatile reagent. We will move beyond simple procedural lists to explain the underlying principles that govern selectivity, enabling researchers to make informed decisions in their synthetic designs. The protocols described herein are designed to be robust and self-validating, providing a trusted foundation for innovation. Boronic acids are foundational in medicinal chemistry, serving as key intermediates and pharmacophores in approved drugs and clinical candidates.[1][2]

Chapter 1: The Art of Selective Cross-Coupling

The primary utility of this compound lies in its dual capacity for C-C bond formation via the Suzuki-Miyaura reaction.[3] The key to unlocking its full potential is the ability to selectively address either the boronic acid or the bromo position. This selectivity is not arbitrary; it is governed by a careful selection of catalyst, ligands, base, and reaction conditions that exploit the inherent differences in the reactivity of the C-B and C-Br bonds.

Protocol I: Selective Suzuki-Miyaura Coupling at the Boronic Acid Moiety

The Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of a palladium(0) catalyst to an organohalide, transmetalation with an activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4] To favor reaction at the boronic acid, we select an aryl or vinyl halide as the coupling partner and use conditions that promote the transmetalation step without readily activating the C-Br bond on our core scaffold.

Causality Behind the Selectivity: The choice of a standard palladium catalyst like Pd(PPh₃)₄ and a moderately strong base (e.g., Na₂CO₃ or K₂CO₃) is crucial. The oxidative addition of palladium to the C-Br bond of this compound is kinetically slower under these conditions compared to its reaction with a more reactive coupling partner like an aryl iodide or bromide. The base activates the boronic acid, forming a boronate species that readily engages in transmetalation with the Pd(II)-halide complex formed from the coupling partner.[5]

Experimental Protocol 1: Selective Coupling with 4-Iodotoluene

  • Reagents:

    • This compound (1.0 eq)

    • 4-Iodotoluene (1.1 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Potassium Carbonate (K₂CO₃, 3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-iodotoluene, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(6-bromo-2-fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-one.

Caption: Workflow for Selective Suzuki Coupling at the Boronic Acid.

Protocol II: Orthogonal Coupling at the Bromo Substituent

To selectively target the C-Br bond, the boronic acid must be rendered less reactive. This is most effectively achieved by protecting it, typically as a pinacol ester. Boronic esters are significantly less reactive in transmetalation than their corresponding boronic acids under many standard Suzuki conditions.[6] This orthogonal strategy allows for the sequential introduction of two different aryl groups, making the core scaffold a powerful linchpin for building molecular complexity.[7][8]

Causality Behind the Selectivity: The conversion of the boronic acid to its pinacol ester derivative drastically reduces its nucleophilicity and ability to form the reactive boronate species required for transmetalation. With the boronic acid "masked," the palladium catalyst will preferentially undergo oxidative addition at the C-Br bond. This allows for a clean Suzuki-Miyaura coupling with a different organoboron reagent at the bromine position. The pinacol ester remains intact for a subsequent, second cross-coupling reaction under different conditions.

Experimental Protocol 2: Two-Step Orthogonal Coupling

Step A: Protection of the Boronic Acid

  • Dissolve this compound (1.0 eq) and pinacol (1.2 eq) in toluene.

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure. The resulting crude 2-(3-acetyl-6-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is often used in the next step without further purification.

Step B: Suzuki Coupling at the C-Br Position

  • To a flame-dried Schlenk flask, add the crude pinacol ester from Step A (1.0 eq), phenylboronic acid (1.2 eq), a highly active catalyst system such as Pd(dppf)Cl₂ (0.03 eq), and Cesium Carbonate (Cs₂CO₃, 3.0 eq).

  • Evacuate and backfill with an inert atmosphere (Argon).

  • Add degassed solvent (e.g., DMF or DME).

  • Heat the reaction to 90-100 °C and stir for 6-12 hours.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify by column chromatography to yield the singly-coupled product, leaving the boronic ester available for a second coupling reaction.

Caption: Orthogonal strategy: Protection followed by selective C-Br coupling.

Chapter 2: Chemoselective Modification of the Acetyl Group

While cross-coupling is a major application, the acetyl group offers another dimension of reactivity. Selective transformations of the ketone can be achieved using mild conditions that do not disturb the aryl-bromo or aryl-boron bonds.

Protocol III: Selective Reduction of the Ketone

The reduction of the acetyl ketone to a secondary alcohol can be accomplished with high chemoselectivity using sodium borohydride (NaBH₄).

Causality Behind the Selectivity: NaBH₄ is a mild hydride donor, highly selective for aldehydes and ketones. It is not potent enough to reduce the aromatic ring or cleave the stable C-F, C-Br, or C-B bonds under standard conditions. Furthermore, protodeboronation, a potential side reaction for boronic acids, is generally not significant under the neutral or slightly basic conditions of a typical NaBH₄ reduction.[9]

Experimental Protocol 3: Selective Ketone Reduction

  • Reagents:

    • This compound (1.0 eq)

    • Sodium Borohydride (NaBH₄, 1.5 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve this compound in methanol in an ice bath (0 °C).

    • Slowly add NaBH₄ portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~5-6.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 1-(6-bromo-2-fluoro-3-(1-hydroxyethyl)phenyl)boronic acid.

Summary of Chemoselective Strategies

The ability to target a specific functional group on the this compound scaffold is dictated by the choice of reagents and conditions. This selective reactivity is summarized below.

Target Functional GroupReaction TypeKey Reagents & ConditionsResult
Boronic Acid Suzuki-MiyauraAryl Halide, Pd(OAc)₂/PPh₃, K₂CO₃, Dioxane/H₂O, 80°CSelective C-C bond formation at C-B position
Bromo Group Suzuki-Miyaura1. Pinacol (protection) 2. Arylboronic Acid, Pd(dppf)Cl₂, Cs₂CO₃, DMF, 90°CSelective C-C bond formation at C-Br position
Acetyl Group ReductionNaBH₄, MeOH, 0°C to RTSelective reduction of ketone to alcohol

Conclusion

This compound is a testament to the power of modern synthetic building blocks. Its multifunctional nature, combined with the principles of chemoselectivity, provides an elegant and efficient platform for the construction of diverse and complex molecules. By understanding the causal relationships between reaction conditions and functional group reactivity, researchers can strategically navigate multi-step syntheses, accelerating the pace of discovery in medicine and materials. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable reagent.

References

  • MySkinRecipes. 3-Acetyl-2-fluorophenylboronic acid. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

  • Chembloom. 3-Fluorophenylboronic acid. Available at: [Link]

  • National Institutes of Health (NIH). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Available at: [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

  • Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available at: [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • ResearchGate. Aryl boronic acids with ortho neighbouring groups form cyclic.... Available at: [Link]

  • PubMed. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Available at: [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide for Suzuki Reactions with 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Acetyl-6-bromo-2-fluorophenylboronic acid. This resource is specifically curated for researchers, scientists, and professionals in drug development who encounter challenges with this sterically hindered and electronically complex substrate. Here, we dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and reproducibility.

Understanding the Molecule: The Challenge of this compound

Successfully employing this compound in Suzuki couplings requires a nuanced understanding of its structural features, which present a unique combination of steric and electronic challenges.

  • Steric Hindrance: The ortho-fluoro and ortho-acetyl groups create significant steric bulk around the boronic acid moiety. This hindrance can impede the crucial transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center.[1][2][3][4][5]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. The acetyl group, also electron-withdrawing, further deactivates the aromatic ring, making the transmetalation step even more challenging.[6][7]

These combined factors often lead to sluggish or incomplete reactions when using standard Suzuki coupling conditions. This guide will walk you through overcoming these specific hurdles.

Core Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst and can be broken down into three key steps:[6][8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex.[6][8][9]

  • Transmetalation: In the presence of a base, the organic group from the organoboron compound (in this case, our substituted phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide.[6][9][11] This is often the rate-limiting step, especially with hindered or electronically deactivated substrates.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8][9]

Each of these steps can be influenced by various reaction parameters, which we will explore in the troubleshooting section.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_A R¹-Pd(II)L_n-X OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)L_n-R² TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 R¹-R² (Product) Pd0->OA R¹-X (Aryl Halide) PdII_A->TM R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_B->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound and provides a systematic approach to resolving them.

Issue 1: Low to No Product Yield

Q: My Suzuki reaction with this compound is giving me a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

A: This is the most prevalent issue and often stems from a combination of factors related to the challenging nature of the substrate. Here’s a prioritized troubleshooting workflow:

Caption: Troubleshooting workflow for low reaction yields.

1. Catalyst and Ligand Selection: The Power Couple

The combination of the palladium source and the ligand is paramount for success with this substrate.

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective due to the steric hindrance and electronic deactivation of the boronic acid. You need more robust ligands to facilitate both oxidative addition and reductive elimination.[6][8][12]

    • Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard for challenging Suzuki couplings.[12][13] Consider screening ligands such as:

      • XPhos: Excellent for sterically hindered substrates.[13][14][15]

      • SPhos: Also highly effective, particularly with aryl chlorides and for promoting high reaction rates.[12][13]

      • RuPhos: Another strong candidate for difficult couplings.[13]

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can work for simple couplings, pre-catalysts that readily generate the active Pd(0) species are often more reliable.[13][16]

    • Recommended Pre-catalysts: Buchwald's G3 or G4 pre-catalysts (e.g., XPhos Pd G3) are highly active and air-stable, making them convenient to handle.[14]

2. The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for transmetalation.[6][11] For this challenging substrate, a stronger base is often required.

  • Base Selection:

    • Potassium Phosphate (K₃PO₄): An excellent first choice. It is a strong enough base for this hindered system and generally provides good results.[13][15][17]

    • Cesium Carbonate (Cs₂CO₃): Often used for difficult couplings and can sometimes outperform K₃PO₄.[13]

    • Potassium Carbonate (K₂CO₃): A standard choice, but may not be strong enough for this specific substrate.[15]

3. Solvent System and Temperature: Finding the Sweet Spot

The solvent must solubilize all reaction components and the temperature needs to be sufficient to overcome the activation energy barrier.

  • Solvent Choice: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane or Tetrahydrofuran (THF): Often used with a small amount of water as a co-solvent.[13][15][18][19] The water can help to dissolve the inorganic base and facilitate the reaction.[19]

    • Toluene: Another common choice, particularly for higher temperature reactions.[15]

  • Temperature: Due to the substrate's deactivation, elevated temperatures are typically necessary.

    • Starting Point: Begin at 80-100 °C and increase if the reaction is sluggish.[20]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (1-3 mol%)Highly active pre-catalyst for challenging couplings.[14][21]
Ligand XPhos (if not using a pre-catalyst)Bulky, electron-rich ligand to overcome steric hindrance.[13][15]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base to activate the boronic acid.[13][15]
Solvent Dioxane/Water (10:1) or TolueneGood solubility for reactants and facilitates high temperatures.[18][19]
Temperature 80-110 °COvercomes the high activation energy of this hindered coupling.
Issue 2: Protodeboronation (Loss of Boronic Acid)

Q: I am observing a significant amount of the deborylated starting material (3-acetyl-6-bromo-2-fluorobenzene) in my reaction mixture. How can I prevent this?

A: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by high temperatures and the presence of water.

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Try running the reaction with anhydrous K₃PO₄ in a dry solvent like toluene or dioxane.[15]

  • Use a More Stable Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more resistant to protodeboronation.[7][22]

  • Milder Base: If possible, try a milder base like potassium fluoride (KF).[11][23] However, this may require a more active catalyst system or higher temperatures to achieve a good reaction rate.

Issue 3: Homocoupling of the Boronic Acid

Q: I am seeing a significant byproduct that appears to be the dimer of my boronic acid. What causes this and how can I minimize it?

A: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[8]

  • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst.[13][15] This removes dissolved oxygen which can oxidize the active Pd(0) catalyst to Pd(II).

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0).[13][15] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its in-situ reduction.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • XPhos Pd G3 (or other suitable pre-catalyst, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane/Water (10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed Dioxane/H₂O (10:1) solvent system via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.

This guide provides a comprehensive framework for successfully navigating the challenges associated with Suzuki couplings of this compound. By systematically addressing potential issues with the catalyst system, reaction conditions, and reagent quality, researchers can significantly improve their reaction outcomes.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020, May 13). [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013, February 11). [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2025, September 27). [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. (2025, December 26). [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025, June 16). [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017, December 19). [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

Sources

side reactions and byproducts with 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Acetyl-6-bromo-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the scientific integrity and success of your experiments.

Introduction: Understanding the Reactivity Profile

This compound is a highly functionalized building block, offering multiple points for molecular elaboration. However, its unique substitution pattern—featuring an electron-withdrawing acetyl group, a leaving group (bromine), and an ortho-fluoro substituent—presents a specific set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic and steric nature of these substituents can predispose the molecule to several undesired side reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound showing low yield, and what are the likely byproducts?

A1: Low yields are often attributed to competing side reactions that consume your starting material. With this specific substrate, the primary culprits are:

  • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. Electron-withdrawing groups, like the acetyl moiety on your molecule, can make the boronic acid more susceptible to this side reaction, especially under basic conditions.[1]

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl. This is particularly prevalent with electron-deficient arylboronic acids.[2]

  • Debromination: The replacement of the bromine atom with a hydrogen atom on the aryl ring. This can be promoted by certain palladium-hydride species that can form in the reaction mixture.[3]

Q2: How does the ortho-fluoro substituent affect the reactivity of the boronic acid?

A2: The ortho-fluoro group has a significant electronic impact. It is strongly electron-withdrawing via induction, which increases the Lewis acidity of the boronic acid.[4][5] This increased acidity can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Additionally, the fluorine atom is a weak hydrogen bond acceptor and can form intramolecular hydrogen bonds with the boronic acid's hydroxyl groups, which may affect its conformation and reactivity.[4]

Q3: Is this compound stable under typical Suzuki-Miyaura coupling conditions?

A3: The stability of arylboronic acids under basic Suzuki-Miyaura conditions is a known concern.[1] For this compound, the presence of the electron-withdrawing acetyl group can enhance its susceptibility to protodeborylation, a decomposition pathway that is often accelerated at higher pH.[1] Therefore, careful selection of the base and reaction temperature is crucial to maintain the integrity of the boronic acid throughout the coupling process.

Q4: Can I use this molecule as the aryl bromide partner in a Suzuki coupling instead of the boronic acid partner?

A4: Yes, this molecule can also serve as the aryl bromide coupling partner. The acetyl and fluoro groups make the aromatic ring electron-deficient, which can facilitate the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[4] However, be mindful of the potential for debromination as a side reaction, especially with electron-deficient aryl bromides.[3]

Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Problem 1: Significant Formation of the Protodeborylated Byproduct (3-Acetyl-6-bromo-2-fluorobenzene)

Cause: Protodeborylation is the cleavage of the C–B bond and its replacement with a C–H bond. This is a common side reaction for arylboronic acids, particularly those bearing electron-withdrawing substituents, and is often promoted by aqueous basic conditions.[1]

Troubleshooting Workflow:

G Start High Protodeborylation Observed Step1 Modify the Base - Use a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3, KF). - Avoid strong bases like NaOH or KOH. Start->Step1 Step2 Minimize Water Content - Use anhydrous solvents. - Consider using boronate esters (e.g., pinacol ester) which are less prone to hydrolysis. Step1->Step2 If still problematic Step3 Optimize Reaction Temperature - Lower the reaction temperature to disfavor the decomposition pathway. Step2->Step3 If still problematic Step4 Increase Reaction Rate - Use a more active catalyst system (e.g., with Buchwald ligands like SPhos or XPhos) to accelerate the desired coupling over decomposition. Step3->Step4 If still problematic Success Protodeborylation Minimized Step4->Success Resolution

Caption: Workflow to address protodeborylation.

Detailed Protocol for Minimizing Protodeborylation:

  • Reagent Preparation:

    • Use anhydrous solvents (e.g., toluene, dioxane, or THF) that have been thoroughly degassed.

    • If using the boronic acid, ensure it is dry. Alternatively, convert the boronic acid to its pinacol ester derivative to enhance stability.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and a weaker base such as K₃PO₄ (2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). For challenging couplings, consider using a more active catalyst system like a Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[2]

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times.

    • Add the degassed anhydrous solvent via syringe.

  • Reaction Conditions:

    • Begin the reaction at a lower temperature (e.g., 80 °C) and monitor the progress.

    • If the reaction is sluggish, incrementally increase the temperature, but avoid excessive heat which can accelerate protodeborylation.

  • Work-up and Analysis:

    • Upon completion, perform a standard aqueous work-up.

    • Analyze the crude product mixture by LC-MS or ¹H NMR to quantify the ratio of the desired product to the protodeborylated byproduct.

Problem 2: Predominance of the Homocoupled Byproduct

Cause: The palladium-catalyzed homocoupling of boronic acids can occur, especially with electron-deficient substrates. This is often initiated by Pd(II) species and can be exacerbated by the presence of oxygen.[2]

Troubleshooting Workflow:

G Start High Homocoupling Observed Step1 Ensure Rigorous Anaerobic Conditions - Thoroughly degas all solvents. - Maintain a positive pressure of inert gas. Start->Step1 Step2 Use a Pd(0) Source or an Efficient Precatalyst - Use a catalyst like Pd(PPh3)4 or Pd2(dba)3. - If using a Pd(II) source, ensure efficient in situ reduction. Step1->Step2 If still problematic Step3 Optimize Ligand Choice - Use bulky, electron-rich ligands (e.g., Buchwald ligands) that favor the cross-coupling catalytic cycle. Step2->Step3 If still problematic Success Homocoupling Minimized Step3->Success Resolution

Caption: Workflow to address homocoupling.

Detailed Protocol for Minimizing Homocoupling:

  • Solvent Degassing:

    • Degas the reaction solvent by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of inert gas.

    • Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂), pair it with a phosphine ligand that facilitates its reduction to Pd(0).

    • Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the cross-coupling pathway relative to homocoupling.[2]

  • Reaction Execution:

    • Maintain a slight positive pressure of inert gas throughout the reaction.

    • Stir the reaction mixture vigorously to ensure homogeneity.

Problem 3: Observation of the Debrominated Byproduct

Cause: Debromination of the aryl bromide can occur via the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group. Sources of hydride can include water, alcohols, or even certain bases and ligands.[3] Electron-deficient aryl bromides are more susceptible to this side reaction.[3]

Troubleshooting Workflow:

G Start Debromination Observed Step1 Use Anhydrous, Aprotic Solvents - Avoid alcohols and minimize water. - Toluene or dioxane are good choices. Start->Step1 Step2 Select a Non-Hydride Donating Base - Use bases like K3PO4, Cs2CO3, or KF. - Avoid amine bases if possible. Step1->Step2 If still problematic Step3 Choose an Appropriate Ligand - Bulky, electron-rich ligands can promote the desired reductive elimination over debromination. Step2->Step3 If still problematic Success Debromination Minimized Step3->Success Resolution

Caption: Workflow to address debromination.

Detailed Protocol for Minimizing Debromination:

  • Reagent and Solvent Selection:

    • Use high-purity, anhydrous, and aprotic solvents like toluene or dioxane.

    • Ensure all reagents are dry.

    • Select a base that is less likely to be a hydride source, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Catalyst System:

    • Employ a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands). These ligands can accelerate the rate of the desired C-C bond-forming reductive elimination, thereby outcompeting the debromination pathway.[3]

  • Reaction Conditions:

    • Run the reaction under strictly anhydrous and anaerobic conditions to minimize the formation of Pd-H species.

Summary of Recommended Reaction Conditions

The following table provides a starting point for optimizing Suzuki-Miyaura couplings with this compound to minimize common side reactions.

ParameterRecommendationRationale
Boronic Acid Form Pinacol EsterIncreased stability towards protodeborylation.
Palladium Catalyst Pd(0) source or Buchwald PrecatalystMinimizes Pd(II)-induced homocoupling and promotes efficient cross-coupling.[2]
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Accelerates the desired catalytic cycle, reducing the likelihood of side reactions.[2][3]
Base Weaker, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)Reduces the rate of base-mediated protodeborylation and can minimize debromination.[3]
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Minimizes protodeborylation and the formation of Pd-H species that lead to debromination.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-induced homocoupling and catalyst degradation.
Temperature 80-110 °C (start lower and increase if needed)Balances reaction rate with the minimization of thermal decomposition pathways.

Mechanistic Overview of Side Reactions

The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the major side reactions.

G cluster_0 Suzuki-Miyaura Cycle cluster_1 Side Reactions A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D Ar'-B(OR)2 N Debromination C->N Hydride Source E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Desired Product) F->G H Ar'-B(OR)2 I Protodeborylation H->I H+ Source K Homocoupling H->K Pd(II), O2 J Ar'-H I->J L Ar'-Ar' K->L M Ar-Pd(II)-X O Ar-H N->O

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

  • C. A. Parrish, L. R. D. Allshouse, J. R. Kuck, D. M. K. B. D. M. D. L. J. A. B. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(15), 7045–7055. [Link]

  • Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(35), 4493–4498. [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]

  • MySkinRecipes. (n.d.). 3-Acetyl-2-fluorophenylboronic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1732-1735. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 3-Acetyl-6-bromo-2-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Acetyl-6-bromo-2-fluorophenylboronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Understanding the Chemistry: Why Purification Can Be Challenging

This compound is an electron-deficient boronic acid. The presence of the electron-withdrawing acetyl group and the ortho-fluoro substituent significantly influences its reactivity and the characteristics of the resulting products. This unique electronic nature can lead to specific side reactions and purification challenges that require a tailored approach.

The primary side reaction of concern is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-acetyl-6-bromo-2-fluoroacetophenone.[1] This impurity can often have a similar polarity to the desired biaryl ketone product, complicating chromatographic separation.

This guide is structured to help you anticipate and resolve these challenges, ensuring the successful isolation of your target compounds with high purity.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.

Issue 1: My desired product and a major byproduct are co-eluting during column chromatography.

Scenario: You've run a Suzuki-Miyaura coupling and after workup, TLC analysis shows two spots with very close Rf values. After performing flash column chromatography, NMR analysis reveals a mixture of your desired biaryl ketone and the protodeboronated starting material, 1-(3-bromo-2-fluorophenyl)ethan-1-one.

Causality: The protodeboronated byproduct is often of similar polarity to the desired coupled product, especially if the coupling partner is a relatively nonpolar aryl group. The acetyl group on both molecules dominates their interaction with the silica gel.

Troubleshooting Workflow:

G cluster_step1 Solvent System Optimization cluster_step2 Alternative Chromatography cluster_step3 Recrystallization Strategy start Problem: Co-elution of Product and Protodeboronated Byproduct step1 Step 1: Optimize Chromatography Solvent System start->step1 Initial Approach step2 Step 2: Employ an Alternative Chromatographic Technique step1->step2 If co-elution persists s1_a Use a less polar solvent system (e.g., Hexane/Ethyl Acetate with lower EtOAc %). This increases retention and may improve separation. [11] s1_b Switch to a different solvent system with alternative selectivity (e.g., Dichloromethane/Methanol). [6] s1_c Perform a shallow gradient elution, increasing polarity very slowly. step3 Step 3: Attempt Recrystallization step2->step3 If chromatography is ineffective s2_a Consider Reversed-Phase HPLC (RP-HPLC) if the polarity difference is subtle. [19] s2_b Hydrophilic Interaction Chromatography (HILIC) can be effective for polar compounds. [19] step4 Step 4: Derivative Formation (Advanced) step3->step4 If recrystallization fails s3_a Screen for a suitable solvent pair. (e.g., Ethanol/Water, Isopropanol/Hexane). s3_b Ensure slow cooling to promote the formation of pure crystals of the major component.

Caption: Troubleshooting workflow for co-elution problems.

Detailed Solutions:

  • Optimize Flash Chromatography:

    • Solvent System: The standard Ethyl Acetate/Hexane system is a good starting point.[2] However, for closely eluting spots, try a less polar mobile phase (e.g., decrease the percentage of ethyl acetate). This will increase the retention time on the silica gel and may enhance separation.

    • Alternative Solvents: Sometimes, a complete change in solvent properties is necessary. A Dichloromethane/Methanol system offers different selectivity and can be effective for polar compounds like ketones.[3] Start with a low percentage of methanol (1-2%) and gradually increase.

    • Gradient Elution: Instead of isocratic elution (a constant solvent mixture), use a shallow gradient. Start with a very nonpolar mixture and increase the polarity very slowly over many column volumes. This can resolve compounds with small Rf differences.

  • Recrystallization: If chromatography is insufficient, recrystallization can be a powerful purification technique.

    • Solvent Selection: The ideal solvent system is one in which your desired product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.

    • Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., Ethanol/Water, Isopropanol/Hexane, Toluene/Hexane) to find the optimal conditions.

Issue 2: My final product is contaminated with residual palladium.

Scenario: Your purified product appears clean by NMR, but ICP-MS or other sensitive analytical techniques reveal palladium levels that are too high for your application (e.g., >10 ppm for pharmaceutical intermediates).[4]

Causality: Palladium catalysts, particularly Pd(0) species, can be difficult to remove completely, as they may form colloidal suspensions or weakly associate with the polar functional groups in your product.

Solutions:

  • Initial Workup: After the reaction, filter the cooled mixture through a pad of Celite®.[5] This is effective at removing a significant portion of the precipitated palladium black.

  • Aqueous Washes: During the liquid-liquid extraction, washing the organic layer with an aqueous solution of thiourea or L-cysteine can help to complex and remove palladium.

  • Palladium Scavengers: For stringent palladium removal, specialized scavengers are highly effective.

    • Mercaptopropyl-functionalized silica gel (e.g., QuadraSil™ MP): These scavengers have a high affinity for palladium and can reduce levels significantly.[4] The crude product solution is typically stirred with the silica scavenger for a few hours before being filtered.

    • Polymer-bound scavengers: Resins functionalized with groups like ethylenediamine can also effectively absorb both Pd(0) and Pd(II) species.[6]

Table 1: Comparison of Palladium Removal Techniques

MethodTypical Use CaseAdvantagesDisadvantages
Celite Filtration Initial workupSimple, inexpensive, removes bulk Pd(0)[5]Often insufficient to reach low ppm levels.
Aqueous Wash Workup enhancementCan be integrated into standard extraction.Moderate efficiency; may require multiple washes.
Activated Carbon Post-workupGood for removing colored impurities and some Pd.Can adsorb the desired product, reducing yield.
Silica Scavengers Final purification stepHighly effective (<10 ppm achievable), high selectivity.[4]Higher cost; requires an additional step.

Frequently Asked Questions (FAQs)

Q1: What is the best general workup procedure for a Suzuki reaction with this compound?

A1: A robust general workup is as follows:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[7]

  • Dilute the filtrate with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[7]

Q2: My reaction has a low yield, and I see a lot of the protodeboronated byproduct. How can I prevent this during the reaction?

A2: Protodeboronation is a common side reaction for electron-deficient boronic acids.[1] To minimize it:

  • Use a Stronger Base: A slow transmetalation step can give the boronic acid more time to decompose. Using a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the desired transmetalation.[8]

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos can accelerate the catalytic cycle, favoring the cross-coupling pathway over protodeboronation.[8]

  • Use Boronate Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, which can be more resistant to premature decomposition.[1] Potassium trifluoroborate salts are another stable alternative.[9]

Q3: What are the key safety precautions when handling this compound?

A3: Like most boronic acids and halogenated aromatic compounds, proper safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[13] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Biaryl Ketone Purification

This protocol provides a starting point for purifying a moderately polar biaryl ketone product.

  • Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry of silica in the initial, nonpolar eluent (e.g., 100% Hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a nonpolar solvent system (e.g., 5% Ethyl Acetate in Hexane) to wash out nonpolar impurities.

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 5% EtOAc/Hexane (2 column volumes)

      • 10% EtOAc/Hexane (5-10 column volumes)

      • 15-20% EtOAc/Hexane to elute the product.

    • The optimal gradient should be determined beforehand by TLC analysis using several different solvent mixtures.[2]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Concentrate: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal using a Silica-Based Scavenger

This protocol is for reducing residual palladium to low ppm levels after initial purification.

  • Dissolve Product: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) at a concentration of ~10-50 mg/mL.

  • Add Scavenger: Add a mercaptopropyl-functionalized silica scavenger (e.g., QuadraSil™ MP) to the solution. A typical loading is 5-10 equivalents relative to the initial palladium catalyst loading.

  • Stir: Stir the mixture at room temperature for 2-16 hours. The optimal time may vary and can be monitored by taking small aliquots for analysis.

  • Filter: Filter the mixture through a syringe filter (e.g., 0.45 µm PTFE) or a Büchner funnel to remove the scavenger.

  • Rinse and Concentrate: Rinse the filter with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to recover the final product with significantly reduced palladium content.[4]

References

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Available at: [Link]

  • A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. (2006). ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Available at: [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016). Google Patents.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Protodeboronation. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Europe PMC. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • 3-Acetyl-2-fluorophenylboronic acid. (n.d.). MySkinRecipes. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014). PMC. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (n.d.). PubMed Central. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider.
  • Some mechanistic aspects regarding the Suzuki– Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4. (n.d.). ARKIVOC.
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.).
  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. (n.d.). PubMed. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (2002). ResearchGate. Available at: [Link]

  • Optically active biphenyl derivative and process for optical resolution. (1994). Google Patents.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Available at: [Link]

  • Friedel–Crafts acylation of biphenyl with anhydrides. (n.d.).

Sources

Technical Support Center: Overcoming Steric Hindrance with 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with the use of 3-Acetyl-6-bromo-2-fluorophenylboronic acid in organic synthesis, particularly in sterically hindered cross-coupling reactions.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, with groups ortho to both the boronic acid and the bromine atom, presents significant steric challenges in common cross-coupling reactions like the Suzuki-Miyaura coupling. This steric congestion can impede the approach of the catalyst and the coupling partner, leading to low yields or complete reaction failure. This guide will provide you with the expertise to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and offers targeted solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low or no yield in a sterically hindered Suzuki-Miyaura coupling is a frequent problem. The primary culprit is often an inefficient catalytic cycle, where the bulky substituents impede one or more of the key steps: oxidative addition, transmetalation, or reductive elimination.[1][2][3] Here is a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection is Crucial:

The choice of palladium catalyst and, more importantly, the phosphine ligand is the most critical factor for success. For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective. You need to employ catalyst systems with bulky and electron-rich phosphine ligands.[4][5]

  • Rationale: Bulky, electron-rich phosphine ligands promote the formation of monoligated, highly reactive L₁Pd(0) species.[4] These smaller catalytic species can more easily access the sterically crowded reaction center for oxidative addition.[4] Furthermore, their electron-donating nature accelerates both oxidative addition and the final reductive elimination step to release the product.

Recommended Ligands and Pre-catalysts:

Ligand/Pre-catalystKey FeaturesRecommended Loading (mol%)
Buchwald Ligands (e.g., SPhos, XPhos) Bulky dialkylbiaryl phosphines, highly effective for hindered couplings.[4]1-4
Tri-tert-butylphosphine (P(t-Bu)₃) Very bulky and electron-rich alkylphosphine.1-4
Tricyclohexylphosphine (PCy₃) Another bulky and electron-rich alkylphosphine.1-4
BI-DIME A P-chiral monophosphorus biaryl ligand designed for sterically demanding couplings.[6][7]1-2
Pd₂(dba)₃ or Pd(OAc)₂ Common palladium precursors to be used in combination with the above ligands.0.5-2

2. Optimizing the Base and Solvent System:

  • Base Selection: A strong, non-nucleophilic base is often required to facilitate the transmetalation step without causing unwanted side reactions. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices for hindered couplings.

  • Solvent System: A polar aprotic solvent is generally preferred. Toluene, 1,4-dioxane, or a mixture of toluene/water or dioxane/water are commonly used. The presence of water can sometimes be beneficial for the transmetalation step.

3. Temperature and Reaction Time:

  • Temperature: Due to the high activation energy associated with sterically hindered couplings, elevated temperatures (80-120 °C) are often necessary.

  • Reaction Time: These reactions may require longer reaction times (12-24 hours) to go to completion. Monitor the reaction progress by TLC or LC-MS.

Issue 2: Competing Protodeboronation

Question: I am observing significant formation of 3-acetyl-6-bromo-2-fluorobenzene, the product of protodeboronation, instead of my desired coupled product. How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often overlooked side reaction in Suzuki-Miyaura couplings, especially with sterically hindered or electron-rich boronic acids.[8][9]

Understanding the Cause:

This side reaction can be catalyzed by the palladium complex itself, and paradoxically, the bulky phosphine ligands used to promote the desired coupling can sometimes accelerate protodeboronation.[8][9] The presence of water and base, both essential for the Suzuki coupling, can also promote this undesired pathway.[9]

Strategies to Mitigate Protodeboronation:

  • Careful Choice of Base: While a base is necessary, a very strong base can exacerbate protodeboronation. If you are using a very strong base like KOt-Bu, consider switching to a milder base like Cs₂CO₃ or K₃PO₄.

  • Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents and reagents can help minimize this side reaction.

  • Use of Boronic Esters: Consider converting the this compound to its pinacol ester derivative. Boronic esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can help to favor the desired coupling over the decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom at the ortho position?

A1: The ortho-fluoro substituent has both steric and electronic effects. Sterically, it contributes to the overall crowding around the boronic acid group.[10] Electronically, fluorine is an electron-withdrawing group, which can influence the reactivity of the boronic acid.

Q2: Can I use other cross-coupling reactions with this boronic acid?

A2: Yes, while this guide focuses on the Suzuki-Miyaura reaction, this compound can potentially be used in other palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, though similar considerations for overcoming steric hindrance will apply.

Q3: Are there any specific handling and storage recommendations for this compound?

A3: Like most boronic acids, this compound should be stored in a cool, dry place, away from moisture and light. It is advisable to handle it in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation.

Experimental Workflow and Visualization

Typical Experimental Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.5 mol%).

  • Add the anhydrous solvent (e.g., toluene, 0.1 M).

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the importance of bulky ligands.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Key Influences A L-Pd(0) (Active Catalyst) B Oxidative Addition (L-Pd(II)-Ar-X) A->B Ar-X C Transmetalation (L-Pd(II)-Ar-Ar') B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Ar-Ar' Ligand Bulky, Electron-Rich Ligand (L) Ligand->A promotes formation of monoligated species Ligand->B accelerates Ligand->D facilitates

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalytic reactions involving 3-Acetyl-6-bromo-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and deactivation, ensuring the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is stalling or showing low conversion. What are the likely causes related to the boronic acid?

Low or no conversion in a Suzuki-Miyaura reaction using this substrate can often be attributed to catalyst deactivation or poisoning. The primary suspects originating from the boronic acid reagent itself are impurities. Given its synthesis route and structure, potential catalyst poisons include:

  • Inorganic Salts: Residual inorganic salts from the synthesis of the boronic acid can interfere with the catalytic cycle.

  • Phosphorus-Containing Compounds: If phosphine-based reagents were used in the synthesis of the boronic acid, residual phosphines or their oxides can act as competitive ligands, poisoning the palladium catalyst.

  • Halide Impurities: Excess halides, particularly iodide or bromide, can inhibit the catalyst. While the boronic acid itself contains bromine, excess bromide ions in the reaction mixture can be problematic.

  • Water Content: While Suzuki-Miyaura reactions often tolerate some water, excessive amounts can lead to the formation of boronic acid anhydrides (boroxines) and impact the catalytic cycle.

It is also possible that the boronic acid itself is not the source of the poison, which could be introduced through other reagents or solvents.

Q2: Could the structure of this compound itself lead to catalyst inhibition?

While the boronic acid functional group is key to the desired reaction, other functionalities on the molecule can potentially interact with the catalyst. The acetyl group, being a ketone, is generally not considered a strong catalyst poison. However, under certain reaction conditions, side reactions involving the acetyl group could potentially generate species that inhibit the catalyst. The ortho-fluoro group can influence the electronic properties of the boronic acid and its reactivity, but it is not a typical catalyst poison. The bromo substituent is intended to be the reactive site for oxidative addition in many cross-coupling reactions.

Q3: How can I test for the presence of catalyst poisons in my this compound reagent?

A systematic approach is crucial for identifying the root cause. Here are some recommended steps:

  • Reagent Purity Check:

    • NMR Spectroscopy: A high-resolution ¹H and ¹⁹F NMR can help identify organic impurities.

    • Elemental Analysis: This can detect inorganic contaminants.

    • LC-MS/GC-MS: These techniques can identify and quantify trace organic impurities.

  • Control Experiments:

    • Run the reaction with a different, well-characterized batch of the boronic acid.

    • Use a different palladium precursor or ligand to see if the issue persists.

    • Test the reaction with a simpler boronic acid to confirm the activity of your catalyst system.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning

This section provides a structured workflow for troubleshooting and resolving catalyst deactivation issues in your reactions.

Workflow for Diagnosing Catalyst Poisoning

Caption: A systematic workflow for diagnosing catalyst poisoning.

Step 1: Purification of this compound

If impurities are suspected, purification of the boronic acid is a critical first step.

Protocol: Recrystallization of Boronic Acid

  • Solvent Selection: Choose a solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for boronic acid recrystallization include water, ethanol, or mixed solvent systems like acetone/hexane or ethyl acetate/heptane.

  • Dissolution: Dissolve the boronic acid in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified boronic acid under vacuum.

Step 2: Catalyst System Evaluation

The choice of palladium precursor and ligand can significantly impact the reaction's robustness towards impurities.

Table 1: Common Palladium Catalysts and Their Characteristics

Catalyst PrecursorCommon LigandsKey Features
Pd(OAc)₂PPh₃, SPhos, XPhosVersatile and widely used.
Pd₂(dba)₃Buchwald LigandsHighly active, often at low catalyst loadings.
PdCl₂(PPh₃)₂-Air-stable and convenient to handle.

If you suspect your current catalyst system is being poisoned, consider switching to a more robust, electron-rich ligand that can better stabilize the palladium center.

Step 3: Additives and Scavengers

In cases where the poison is difficult to remove, the use of scavengers can be an effective strategy.

  • For Halide Poisoning: Silver salts like silver carbonate (Ag₂CO₃) can be used to precipitate excess halide ions.

  • For Sulfur Poisoning: Copper powder or copper salts can sometimes sequester sulfur-containing impurities.

Experimental Protocol: Use of a Scavenger

  • To your standard reaction setup, add the appropriate scavenger (e.g., 1-2 equivalents of Ag₂CO₃).

  • Stir the mixture for a short period before adding the palladium catalyst.

  • Proceed with the reaction as planned and monitor the progress.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Potential Poisoning

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X B Transmetalation Ar'-B(OH)₂ + Ar-Pd(II)-X -> Ar-Pd(II)-Ar' A->B C Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) B->C C->A Catalyst Regeneration Poison Catalyst Poison (e.g., S, excess X⁻) C->Poison Inactive Inactive Pd Complex Poison->Inactive

Caption: The Suzuki-Miyaura catalytic cycle with a representation of catalyst poisoning.

This guide provides a foundational framework for troubleshooting catalyst poisoning in reactions involving this compound. By systematically evaluating your reagents and reaction conditions, you can effectively diagnose and mitigate these common issues, leading to successful and reproducible results.

References

  • Catalyst Poisoning. ScienceDirect. [Link]

  • Recent advances on catalyst-poisoning in heterogeneous catalysis. Royal Society of Chemistry. [Link]

  • Palladium catalyst deactivation in C–C cross-coupling reactions. Royal Society of Chemistry. [Link]

  • A review on catalyst poisoning in Suzuki–Miyaura cross-coupling reaction. SpringerLink. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Wiley Online Library. [Link]

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]

  • Catalyst Deactivation. Wikipedia. [Link]

  • Poisoning and Promotion of Catalysts. University of California, Davis. [Link]

  • Catalyst deactivation. Johnson Matthey. [Link]

Technical Support Center: Optimizing Solvent and Base Conditions for 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reactions involving 3-Acetyl-6-bromo-2-fluorophenylboronic acid, a versatile building block in synthetic chemistry. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of working with this multifunctional reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Understanding the Chemistry: The Unique Reactivity of this compound

This compound is a sophisticated building block characterized by a unique substitution pattern that significantly influences its reactivity. A comprehensive understanding of the electronic and steric effects of each substituent is paramount for successful reaction optimization.

  • 2-Fluoro Group (ortho): The ortho-fluoro substituent is strongly electron-withdrawing, which can increase the Lewis acidity of the boron center. This may facilitate the formation of the boronate complex, a key intermediate in the Suzuki-Miyaura catalytic cycle. However, its position can also introduce steric hindrance, potentially slowing down the transmetalation step.

  • 3-Acetyl Group (meta): As an electron-withdrawing group, the acetyl moiety further decreases the electron density of the phenyl ring. This electronic deficit makes the boronic acid more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[1][2] The acetyl group's carbonyl functionality also presents a potential site for unwanted side reactions, such as aldol-type condensations, under strongly basic conditions.

  • 6-Bromo Group (para to Acetyl): The bromo substituent serves as the leaving group in cross-coupling reactions. Its reactivity is influenced by the overall electronic nature of the aromatic ring.

The combination of these functionalities necessitates a careful and strategic selection of solvent and base to achieve high yields and minimize side product formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields with this substrate are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Protodeboronation: Due to the presence of two electron-withdrawing groups (fluoro and acetyl), your boronic acid is highly susceptible to protodeboronation, especially in the presence of water and a strong base.[1][2]

    • Solution:

      • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) as they can exhibit greater stability.

      • Select a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[3] Potassium fluoride (KF) can be particularly effective in activating the boronic acid for transmetalation while being gentle on base-sensitive functional groups.[4][5]

      • Control Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can exacerbate protodeboronation. Monitor the reaction closely and aim for the shortest time necessary for completion.

  • Suboptimal Catalyst System: The steric hindrance from the ortho-fluoro group may require a more sophisticated catalyst system.

    • Solution:

      • Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective for coupling sterically hindered substrates as they can accelerate both oxidative addition and reductive elimination steps.

      • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.

  • Poor Solubility: The substrate or other reaction components may not be fully dissolved, leading to a sluggish or incomplete reaction.

    • Solution:

      • Solvent Screening: Test a range of solvents. While ethereal solvents like dioxane and THF are common, polar aprotic solvents such as DMF or NMP might be necessary to ensure homogeneity. A co-solvent system (e.g., Toluene/Water, Dioxane/Water) can also be effective, but be mindful of the increased risk of protodeboronation with aqueous systems.

Q2: I am observing significant formation of a byproduct that appears to be the debrominated starting material. What is happening and how can I prevent it?

A2: The formation of the debrominated starting material is a classic sign of protodeboronation. This occurs when the boronic acid group is cleaved and replaced by a proton from the solvent or trace water.

  • Primary Cause: The electron-deficient nature of this compound makes the C-B bond more susceptible to cleavage. This is often accelerated by strong bases and protic solvents.[1][2]

  • Mitigation Strategies:

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.

    • Milder, Non-Aqueous Bases: Opt for bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or toluene.

    • Use of Boronic Esters: Converting the boronic acid to its pinacol ester can significantly enhance its stability towards protodeboronation.

    • Temperature Control: Run the reaction at the lowest effective temperature.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. Could the acetyl group be causing side reactions?

A3: Yes, the acetyl group can participate in side reactions under certain basic conditions, leading to complex product mixtures and catalyst deactivation.

  • Potential Side Reactions:

    • Aldol-type Condensations: Under strongly basic conditions, the enolate of the acetyl group can form and react with another molecule of the starting material or other carbonyl-containing species in the reaction mixture.

    • Base-catalyzed Decomposition: Strong bases can promote other decomposition pathways of your starting material or product.

  • Preventative Measures:

    • Avoid Strong, Protic Bases: Steer clear of strong bases like NaOH, KOH, and alkoxides, especially in protic solvents.

    • Use Milder Inorganic Bases: K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally less likely to promote enolate formation.

    • Protecting Group Strategy: If side reactions of the acetyl group are persistent, consider protecting it as a ketal. The ketal can be deprotected under acidic conditions after the cross-coupling reaction.

    • Careful Temperature Management: Higher temperatures can increase the rate of these side reactions.

Frequently Asked Questions (FAQs)

Q: What is the recommended way to store this compound?

A: It is advisable to store this compound in a cool, dry place, away from light and moisture. As with many boronic acids, it can be susceptible to slow decomposition over time, particularly if exposed to atmospheric moisture. Storing it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) can prolong its shelf life.

Q: Should I be concerned about the purity of my this compound?

A: Absolutely. The purity of the boronic acid is critical for a successful reaction. Impurities can interfere with the catalytic cycle and lead to lower yields. It is recommended to use high-purity material. If you suspect impurities, you can try recrystallizing the boronic acid before use.

Q: Can I use microwave heating for Suzuki-Miyaura couplings with this substrate?

A: Microwave-assisted synthesis can be a powerful tool to accelerate these reactions. It often allows for shorter reaction times, which can be beneficial in minimizing side reactions like protodeboronation. However, it is crucial to carefully screen conditions, as the rapid heating can also accelerate decomposition if not properly controlled. Start with lower temperatures and shorter irradiation times and monitor the reaction progress closely.

Q: How do I effectively degas my reaction mixture?

A: Proper degassing is crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid. A common and effective method is the "freeze-pump-thaw" technique. Alternatively, you can bubble an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) before adding the catalyst.

Data Presentation

Table 1: Recommended Solvent and Base Combinations for Suzuki-Miyaura Coupling of this compound

Solvent System Recommended Bases Key Considerations
TolueneK₃PO₄, Cs₂CO₃, KFGood general-purpose anhydrous system. KF is particularly mild.
1,4-DioxaneK₃PO₄, Cs₂CO₃, K₂CO₃Another excellent anhydrous option. Can often improve solubility.
Tetrahydrofuran (THF)K₃PO₄, CsFGood for reactions at moderate temperatures.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃Use when solubility is an issue. Be cautious of higher temperatures.
Toluene/H₂O or Dioxane/H₂OK₃PO₄, K₂CO₃Biphasic systems can be effective, but increase the risk of protodeboronation. Use with caution and monitor closely.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the palladium pre-catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Anhydrous_Conditions Implement Anhydrous Conditions & Milder Base (e.g., KF) Check_Protodeboronation->Anhydrous_Conditions Protodeboronation Confirmed Evaluate_Catalyst Evaluate Catalyst System Check_Protodeboronation->Evaluate_Catalyst No Protodeboronation Success Improved Yield Anhydrous_Conditions->Success Bulky_Ligands Use Bulky Ligands (e.g., SPhos, XPhos) Evaluate_Catalyst->Bulky_Ligands Assess_Solubility Assess Solubility Evaluate_Catalyst->Assess_Solubility No Improvement Bulky_Ligands->Success Change_Solvent Change Solvent (e.g., Dioxane, DMF) Assess_Solubility->Change_Solvent Change_Solvent->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Protodeboronation Is the Major Determinant of the Efficiency of Suzuki-Miyaura Cross-Coupling Reactions of (Hetero)arylboronic Acids. Angewandte Chemie International Edition, 53(2), 7362–7370. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Protodeboronation of (Hetero)arylboronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12267-12278. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MySkinRecipes. (n.d.). 3-Acetyl-2-fluorophenylboronic acid. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 14(17), 4552-4555. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Itoh, T., & Mase, T. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(21), 8415–8418. [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 11255-11300. [Link]

Sources

Technical Support Center: Managing Protodeboronation of 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Acetyl-6-bromo-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. As a sterically hindered and electron-deficient arylboronic acid, its successful application, particularly in Suzuki-Miyaura cross-coupling reactions, hinges on effectively managing the competing and often problematic protodeboronation side reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and achieve optimal results in your experiments.

Understanding the Challenge: The Propensity for Protodeboronation

This compound is a valuable building block, but its structure presents a predisposition to protodeboronation—the undesired cleavage of the C-B bond, which is replaced by a C-H bond. This process consumes your starting material and reduces the yield of your desired product. The key contributing factors from its structure are:

  • Electron-Withdrawing Groups: The acetyl and fluoro groups decrease the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonolysis.

  • Ortho-Substitution: The fluorine atom at the ortho position can influence the acidity of the boronic acid and the stability of key intermediates in both the desired coupling and the undesired protodeboronation pathways. The steric bulk of the ortho-substituents can also play a role in the kinetics of the reaction.

This guide will equip you with the knowledge and practical strategies to suppress this unwanted side reaction and drive your cross-coupling reactions to completion.

Troubleshooting Guide: A-Question-and-Answer Approach

Here, we address specific issues you might encounter during your experiments with this compound, providing explanations and actionable solutions.

Question 1: My Suzuki-Miyaura reaction is giving a low yield of the desired product, and I'm isolating a significant amount of 1-acetyl-4-bromo-2-fluorobenzene. What is happening and how can I fix it?

Answer:

The isolation of 1-acetyl-4-bromo-2-fluorobenzene is a clear indication of significant protodeboronation.[1][2] This side reaction is competing with your desired Suzuki-Miyaura coupling. The key to improving your yield is to ensure the rate of the cross-coupling reaction is significantly faster than the rate of protodeboronation. Here are several parameters to investigate:

1. Re-evaluate Your Base:

  • The Problem with Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions create a high pH environment that can accelerate protodeboronation, especially with electron-deficient arylboronic acids.[3]

  • The Solution with Milder Bases: Switch to a milder inorganic base. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices. In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective and may suppress the undesired side reaction.

2. Optimize Your Catalyst System:

  • The Issue with Inefficient Catalysts: A slow or inefficient catalyst system allows the boronic acid to remain in the reactive basic medium for a longer period, increasing the likelihood of decomposition.

  • The Advantage of Highly Active Catalysts: Employ a modern, highly active catalyst system. Palladium precatalysts, especially those from the Buchwald or Fu lineage, paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, or RuPhos), can dramatically increase the rate of the productive cross-coupling, thereby outcompeting protodeboronation.

3. Control the Temperature:

  • The Double-Edged Sword of High Temperatures: While higher temperatures generally increase reaction rates, they can also accelerate the rate of protodeboronation.

  • The Benefit of Lower Temperatures: Try to run your reaction at the lowest effective temperature. Often, a highly active catalyst will allow for successful coupling at temperatures in the range of 40-80 °C, which can significantly slow the rate of protodeboronation.

Question 2: I've noticed that my this compound seems to degrade even before I add my coupling partner. How can I improve its stability in the reaction mixture?

Answer:

This observation points to the inherent instability of this electron-deficient boronic acid under your reaction conditions. A highly effective strategy to combat this is to use a more stable derivative of the boronic acid, which then slowly releases the active boronic acid in situ.

The "Slow-Release" Strategy:

  • Boronic Esters as a Solution: Convert the boronic acid to a more stable boronic ester. The most common and effective choices are the pinacol ester or the N-methyliminodiacetic acid (MIDA) boronate.[2] These esters are generally more resistant to premature protodeboronation and hydrolyze under the reaction conditions to slowly release the boronic acid for the catalytic cycle. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its decomposition.[4]

Question 3: How can I monitor the extent of protodeboronation during my reaction?

Answer:

Careful reaction monitoring is crucial for diagnosing and solving issues with protodeboronation. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • HPLC Analysis: Develop an HPLC method that can resolve the starting aryl halide, the boronic acid (or its ester), the desired product, and the protodeboronated byproduct (1-acetyl-4-bromo-2-fluorobenzene). By taking time-point samples from your reaction, you can quantify the formation of both the product and the byproduct, giving you a clear picture of the reaction's efficiency.

  • NMR Analysis: ¹H NMR and ¹⁹F NMR can be powerful tools. In the ¹H NMR spectrum, you can monitor the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to your product and the protodeboronated species. ¹⁹F NMR is particularly useful given the fluorine atom in your starting material and can provide a clean window to observe the conversion.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique for identifying and quantifying volatile byproducts like the protodeboronated arene.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Like most boronic acids, it should be stored in a cool, dry place, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture and air can lead to slow decomposition.

Q2: Can the choice of solvent impact the rate of protodeboronation?

A2: Yes, the solvent system can have a significant effect. Protic solvents, especially water, are necessary for the hydrolysis of the boronate ester (if used) and play a role in the protonolysis step of protodeboronation. Anhydrous conditions can suppress protodeboronation but may require different catalyst activation pathways. A common practice is to use a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and a minimal amount of water with the appropriate base.

Q3: Does the palladium catalyst or ligand itself contribute to protodeboronation?

A3: Recent studies have shown that palladium-phosphine complexes can indeed catalyze protodeboronation, particularly with bulky phosphine ligands.[6][7] This is a crucial consideration when selecting a catalyst system. While bulky ligands are often necessary for activating challenging substrates, there is a trade-off with their potential to promote the undesired side reaction. Therefore, ligand screening is often a necessary part of optimizing your reaction.

Q4: Is it better to use the free boronic acid or a boronic ester for my Suzuki-Miyaura coupling?

A4: For a substrate as electron-deficient and sterically hindered as this compound, using a boronic ester, such as the pinacol or MIDA ester, is highly recommended.[2][4] The increased stability of the ester will likely lead to higher yields of the desired product by minimizing premature decomposition.

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments and workflows to help you manage protodeboronation.

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling with this compound

This protocol employs a highly active palladium precatalyst and a mild base to favor the cross-coupling reaction over protodeboronation.

Vessel Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

Reaction Execution:

  • Through the septum, add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The use of a highly active precatalyst often allows for lower reaction temperatures.

Monitoring:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the 1-acetyl-4-bromo-2-fluorobenzene byproduct.

Work-up:

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of the Pinacol Ester of this compound

This protocol provides a method for converting the boronic acid to its more stable pinacol ester.

Reaction Setup:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Set up the flask with a Dean-Stark apparatus to remove water azeotropically.

Reaction Execution:

  • Heat the mixture to reflux and monitor the removal of water.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or NMR.

Work-up and Purification:

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by column chromatography or recrystallization.

Visualizing the Process: Diagrams and Data

To further clarify the concepts discussed, the following diagrams and tables summarize the key information.

Diagrams

Protodeboronation_vs_Suzuki A Ar-B(OH)₂ (this compound) D Suzuki-Miyaura Cycle (Pd Catalyst, Base, Ar'-X) A->D Enters Catalytic Cycle E Protodeboronation (H₂O, Base) A->E Undesired Pathway B Desired Product (Ar-Ar') C Protodeboronated Byproduct (Ar-H) D->B Forms Product E->C Forms Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation Observed? Base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) Start->Base Yes End Optimized Reaction Start->End No Catalyst Use Highly Active Catalyst/Ligand (e.g., Buchwald Precatalysts) Base->Catalyst Temp Lower Reaction Temperature (e.g., 60-80 °C) Catalyst->Temp Ester Convert to Pinacol or MIDA Ester Temp->Ester Monitor Monitor Reaction by HPLC/NMR Ester->Monitor Monitor->End

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Data Tables

Table 1: Recommended Reaction Components for Managing Protodeboronation

ComponentRecommended ChoiceRationale
Boronic Acid Form Pinacol or MIDA EsterIncreased stability, slow release of the active boronic acid.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFMilder bases minimize the rate of base-catalyzed protodeboronation.
Catalyst Buchwald or Fu PrecatalystsHigh activity accelerates the desired coupling, outcompeting protodeboronation.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promote efficient oxidative addition and reductive elimination.
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O (minimal H₂O)Anhydrous conditions can also be explored to completely suppress protodeboronation.
Temperature 40 - 80 °CLower temperatures disfavor the protodeboronation side reaction.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Protodeboronation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170. PubChem. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • 3-Acetyl-2-fluorophenylboronic acid - MySkinRecipes. MySkinRecipes. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. PubMed. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health (NIH). [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health (NIH). [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Stopped‐Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. Wiley Online Library. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

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Technical Support Center: Troubleshooting Guide for 3-Acetyl-6-bromo-2-fluorophenylboronic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 3-Acetyl-6-bromo-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique structural characteristics of this reagent present specific challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a question-and-answer format to address potential issues and streamline your synthetic workflow.

Core Concepts & Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this boronic acid is dictated by a confluence of steric and electronic factors. The presence of an ortho-fluorine substituent introduces significant steric hindrance around the boronic acid moiety.[1] Additionally, both the ortho-fluorine and the meta-acetyl group are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid.[2][3][4] This combination of effects can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging.[5][6] However, the carbon-bromine bond provides a reactive site for the initial oxidative addition of the palladium catalyst.[7][8]

Q2: How do I select an appropriate palladium catalyst and ligand for this substrate?

A2: The choice of the catalyst system is paramount for a successful coupling. Given the steric hindrance and electronic nature of this compound, bulky and electron-rich phosphine ligands are generally recommended.[9][10][11][12] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12] Commonly employed ligands for such challenging substrates include those from the Buchwald ligand family (e.g., SPhos, XPhos, RuPhos).[9] The palladium source can also be varied, with common precursors being Pd(OAc)₂ and Pd₂(dba)₃.[13][14]

Q3: What is the crucial role of the base in this reaction?

A3: The base is a critical component that activates the boronic acid for the transmetalation step.[13][15][16] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[13][15] The choice and stoichiometry of the base can significantly influence the reaction's outcome.[15] For this particular substrate, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[7][17]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

A low or complete lack of product formation is a common issue that can stem from several factors.

Potential Causes & Step-by-Step Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Catalyst System The chosen palladium catalyst and/or ligand may not be active enough to overcome the steric and electronic challenges of the substrate.[10][11]1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, or other biaryl phosphines).[12] 2. Vary Palladium Precursor: Try different Pd(0) or Pd(II) sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts.[13][14][18]
Ineffective Base The base may be too weak, poorly soluble in the solvent, or not present in sufficient excess to drive the formation of the active boronate species.[15][19]1. Increase Base Strength: Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[19][20] 2. Ensure Solubility: Use a finely powdered base and consider solvent systems that promote its solubility. 3. Increase Stoichiometry: Try increasing the equivalents of the base (e.g., from 2 to 3-4 equivalents).[19]
Insufficient Reaction Temperature The reaction may have a high activation energy barrier that is not overcome at the current temperature.1. Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20 °C steps) while monitoring for potential decomposition.[19]
Poor Reagent Quality Degradation of the boronic acid, impure solvents, or a deactivated catalyst can inhibit the reaction. Boronic acids can undergo protodeboronation if not stored properly.[21][22]1. Use Fresh Reagents: Utilize fresh or recently purified boronic acid, aryl halide, and solvents. 2. Ensure Anhydrous Conditions: Use anhydrous solvents, especially with sensitive reagents.[21]
Inadequate Degassing The presence of oxygen can deactivate the Pd(0) catalyst.[21]1. Thoroughly Degas: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[21][23]
Problem 2: Significant Formation of Homocoupled Byproduct

Homocoupling of the boronic acid is a frequent side reaction that reduces the yield of the desired cross-coupled product.[24]

Potential Causes & Step-by-Step Solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid, especially in the presence of a palladium catalyst.[7]1. Rigorous Degassing: Ensure the reaction setup is completely free of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of inert gas.[21][23]
High Catalyst Loading An excessive amount of catalyst can sometimes favor the homocoupling pathway.1. Reduce Catalyst Loading: Systematically decrease the catalyst loading (e.g., from 2 mol% to 1 mol% or even lower).
Suboptimal Ligand Choice Certain ligands may be more prone to facilitating homocoupling.1. Screen Alternative Ligands: If homocoupling persists, try a different class of phosphine ligand.
Problem 3: Protodeboronation of the Starting Material

Protodeboronation is the cleavage of the carbon-boron bond, leading to the formation of the corresponding deborylated arene.[22]

Potential Causes & Step-by-Step Solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Water/Protic Solvents Water or other protic sources in the reaction mixture can lead to the hydrolytic cleavage of the C-B bond, especially at elevated temperatures.[25]1. Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Set up the reaction under a rigorously inert atmosphere.[21]
Prolonged Reaction Time at High Temperature Extended heating can promote protodeboronation.[26]1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
Inappropriate Base Certain bases, particularly aqueous solutions of strong bases, can accelerate protodeboronation.[22]1. Use Anhydrous Base: Employ a non-aqueous or anhydrous grade of the base.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving issues in your Suzuki-Miyaura coupling reaction. The following diagram illustrates a logical workflow for troubleshooting.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_resolution Resolution Start Low or No Yield Observed Catalyst Step 1: Catalyst & Ligand - Screen bulky, electron-rich ligands - Vary Pd precursor Start->Catalyst Begin Troubleshooting Base Step 2: Base & Solvent - Test stronger, non-aqueous bases - Ensure proper solvent choice Catalyst->Base If no improvement Conditions Step 3: Reaction Conditions - Increase temperature incrementally - Ensure rigorous degassing Base->Conditions If still no improvement Reagents Step 4: Reagent Quality - Use fresh, high-purity materials - Confirm boronic acid integrity Conditions->Reagents Final check Success Successful Coupling Reagents->Success Optimized Conditions Found

Caption: A logical workflow for troubleshooting Suzuki-Miyaura cross-coupling reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). [Link]

  • General mechanism of Suzuki–Miyaura cross-coupling. - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022, April 18). [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. (2025, August 6). [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022, April 18). [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025, December 29). [Link]

  • Easily attachable and detachable ortho-directing agent for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation - PubMed. (2009, June 10). [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025, August 10). [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014, March 17). [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18). [Link]

  • 3-Acetyl-2-fluorophenylboronic acid - MySkinRecipes. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). [Link]

Sources

effect of temperature on the stability of 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Acetyl-6-bromo-2-fluorophenylboronic acid (CAS 1451390-80-9). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this reagent. As a substituted arylboronic acid, its performance in critical reactions such as Suzuki-Miyaura cross-couplings is highly dependent on its integrity. This document is structured to address common challenges and provide solutions grounded in established chemical principles.

Section 1: Understanding the Stability of this compound

Arylboronic acids, while being remarkably versatile, are susceptible to degradation under various conditions. The stability of this compound is influenced by its unique substitution pattern, which includes both electron-withdrawing and sterically demanding groups.

Core Chemical Structure and Influencing Factors:

The molecule possesses an ortho-fluoro substituent, a meta-acetyl group, and a para-bromo group relative to the boronic acid moiety.

  • Electron-Withdrawing Groups (EWG): The acetyl and fluoro groups are electron-withdrawing, which increases the Lewis acidity of the boron center.[1][2] This enhanced acidity can influence its reactivity and stability. While EWGs can sometimes stabilize the boronic acid, they can also make the C-B bond more susceptible to certain cleavage pathways.[3]

  • Ortho-Substitution: The ortho-fluoro group can exert steric and electronic effects that influence reactivity and stability.[4][5][6] In some cases, ortho-substituents can hinder intermolecular interactions that lead to degradation.

  • Protodeboronation: A common degradation pathway for arylboronic acids is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[7][8][9][10] This process can be influenced by temperature, moisture, and the electronic nature of the substituents.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the storage, handling, and use of this compound in experimental settings.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Symptoms:

  • Significantly lower than expected yield of the desired biaryl product.

  • Formation of significant amounts of a debrominated starting material (3-acetyl-2-fluoroboronic acid) or a protodeboronated side product (1-acetyl-4-bromo-2-fluorobenzene).

  • Reaction fails to go to completion despite extended reaction times or increased catalyst loading.

Potential Causes & Solutions:

  • Cause A: Degradation of the Boronic Acid Prior to Reaction. this compound can degrade upon improper storage, particularly in the presence of moisture and elevated temperatures.

    • Solution:

      • Verify Storage Conditions: Ensure the reagent has been stored in a tightly sealed container at the recommended 2-8°C.[11]

      • Assess Purity: Before use, it is advisable to check the purity of the boronic acid, especially for older batches. This can be done using techniques like NMR or LC-MS.[12][13]

      • Use Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened vial of the boronic acid.

  • Cause B: Protodeboronation Under Reaction Conditions. The presence of water and elevated temperatures in the reaction mixture can lead to the cleavage of the C-B bond.[7][8][10]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

      • Degassing: Properly degas the reaction mixture to remove oxygen, which can also contribute to degradation pathways.

      • Reaction Temperature: While Suzuki couplings often require heat, avoid excessive temperatures. If possible, screen for the lowest effective temperature for your specific substrate.

      • Choice of Base: The choice of base can influence the rate of protodeboronation. Consider using a non-aqueous base or a carbonate base, which are generally less harsh than hydroxides.

  • Cause C: Catalyst and Ligand Issues. The steric hindrance from the ortho-fluoro group might require specific catalyst and ligand combinations for efficient coupling.[14][15]

    • Solution:

      • Ligand Selection: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[14]

      • Catalyst Activity: Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes be beneficial.[14]

Issue 2: Formation of Boroxine (Anhydride)

Symptoms:

  • The boronic acid appears clumpy or has a different solubility profile than expected.

  • Inconsistent analytical data (e.g., complex NMR spectra).

Potential Causes & Solutions:

  • Cause: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[16] This is often promoted by heat and the removal of water. While boroxines are often competent in cross-coupling reactions, their formation can lead to inconsistencies in weighing and stoichiometry.

    • Solution:

      • Minimize Exposure to Heat: Avoid prolonged heating of the solid boronic acid.

      • Proper Storage: Store in a desiccator to minimize moisture, which can drive the equilibrium.

      • Reaction Stoichiometry: If boroxine formation is suspected, it may be necessary to use a slight excess of the boronic acid reagent to ensure complete reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage condition is sealed in a dry environment at 2-8°C.[11] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q2: How can I assess the purity of my this compound?

A2: Several analytical methods can be used:

  • NMR Spectroscopy (¹H, ¹¹B, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique for identifying the parent compound and any degradation products.[12][13]

  • Melting Point: A sharp melting point range is indicative of high purity. Significant depression or a broad range can suggest the presence of impurities.

Q3: Is this compound sensitive to air?

A3: While generally stable, prolonged exposure to air, especially moist air, can lead to gradual degradation.[17] The primary concern is moisture, which can facilitate hydrolysis and protodeboronation. It is best practice to handle the reagent under an inert atmosphere for sensitive applications.

Q4: Can I heat this compound to dry it?

A4: It is not recommended to heat the solid material for drying. Heating can promote the formation of the boroxine trimer and potentially lead to decomposition.[16] If the material has been exposed to moisture, it is better to dry it under a high vacuum at room temperature.

Q5: My Suzuki-Miyaura reaction is not working. What are the first things I should check?

A5: When troubleshooting a failed Suzuki-Miyaura coupling, consider the following:

  • Integrity of the Boronic Acid: As detailed in the troubleshooting guide, ensure your starting material is of high purity.

  • Catalyst Activity: Verify that your palladium catalyst and ligand are active.

  • Reaction Conditions: Ensure you are using anhydrous and degassed solvents, and that the chosen base and temperature are appropriate for your specific substrates.[14]

  • Substrate Compatibility: The electronic and steric nature of both coupling partners can significantly impact the reaction's success.[18][19]

Data and Protocols

Summary of Stability Data
ParameterRecommended Value/ConditionSource
Storage Temperature 2-8°C[11]
Storage Atmosphere Dry, inert atmosphere (e.g., Argon, Nitrogen)General Best Practice
Incompatibilities Strong oxidizing agents, excessive heat[20][21]
Experimental Protocol: Purity Assessment by ¹H NMR

Objective: To assess the purity of this compound and check for the presence of protodeboronated impurities.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the boronic acid sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Integrate the aromatic and acetyl protons of the parent compound.

    • Look for the appearance of new signals that would correspond to the protodeboronated product (1-acetyl-4-bromo-2-fluorobenzene). The absence of the boronic acid protons and a simplified aromatic region would be indicative of this impurity.

    • The presence of a broad signal around 8-10 ppm (in DMSO-d₆) is characteristic of the B(OH)₂ protons. Its integration relative to the aromatic protons can give an indication of purity, though this signal can be exchange-broadened.

Visualizations

Logical Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

G start Failed Suzuki-Miyaura Reaction check_reagent Assess Boronic Acid Purity (NMR, LC-MS) start->check_reagent reagent_ok Purity >95%? check_reagent->reagent_ok use_fresh Use Fresh Batch of Boronic Acid reagent_ok->use_fresh No check_conditions Review Reaction Conditions reagent_ok->check_conditions Yes use_fresh->check_reagent conditions_ok Anhydrous & Degassed? check_conditions->conditions_ok improve_conditions Dry Solvents, Degas Thoroughly conditions_ok->improve_conditions No check_catalyst Evaluate Catalyst/Ligand System conditions_ok->check_catalyst Yes improve_conditions->check_conditions catalyst_ok Appropriate for Hindered Substrate? check_catalyst->catalyst_ok change_catalyst Screen Bulky Ligands (e.g., Buchwald type) catalyst_ok->change_catalyst No success Successful Reaction catalyst_ok->success Yes change_catalyst->check_catalyst

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Degradation Pathways of Arylboronic Acids

G boronic_acid Arylboronic Acid (Ar-B(OH)₂) boroxine Boroxine (ArBO)₃ boronic_acid->boroxine Dehydration (Heat) protodeboronation Protodeboronated Arene (Ar-H) boronic_acid->protodeboronation H₂O, Heat, Base/Acid boroxine->boronic_acid Hydration

Caption: Common degradation pathways for arylboronic acids.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Chemistry Of Boronic Esters. AA Blocks. [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters - ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. CSIRO Publishing. [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. CSIRO Publishing. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. [Link]

  • ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing). [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the demand for complex molecular architectures has driven the development of highly functionalized building blocks. 3-Acetyl-6-bromo-2-fluorophenylboronic acid is a prime example of such a reagent, offering multiple points for diversification. Its unique substitution pattern—featuring a sterically demanding and electron-withdrawing acetyl group, a strongly electronegative ortho-fluoro substituent, and a versatile bromo handle—presents both opportunities and challenges in synthetic applications.

This guide provides an in-depth comparison of the reactivity of this compound against other common boronic acids in cornerstone cross-coupling reactions. We will dissect the electronic and steric factors governing its performance, provide supporting data, and offer detailed experimental protocols to empower researchers in harnessing its full synthetic potential.

Structural Analysis: The Interplay of Steric and Electronic Effects

The reactivity of a boronic acid is not an intrinsic constant; it is a dynamic property dictated by the substituents on the aryl ring. In this compound, three distinct groups concurrently influence the boron center.

  • 2-Fluoro Group: This substituent exerts a powerful -I (inductive) effect, increasing the Lewis acidity of the boronic acid.[1] This heightened acidity can facilitate the formation of the boronate anion required for transmetalation. However, its position ortho to the boronic acid introduces significant steric bulk, potentially hindering the approach of the palladium complex.[2][3]

  • 3-Acetyl Group: As a meta director, the acetyl group's primary influence is its strong electron-withdrawing nature (-I and -R effects), which further increases the acidity of the boronic acid but can decrease the nucleophilicity of the aryl ring during transmetalation.[4]

  • 6-Bromo Group: Located para to the boronic acid, the bromo group also contributes an electron-withdrawing inductive effect (-I), further lowering the electron density of the ring. Crucially, it provides a secondary reactive site for sequential cross-coupling reactions, making this a bifunctional reagent.

The combination of these features renders the phenyl ring significantly electron-deficient, a critical factor in its cross-coupling behavior.

Caption: Key substituents and their primary electronic/steric influences on the boronic acid.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prevalent application for boronic acids, forming C-C bonds with exceptional reliability.[5] The key step influenced by the boronic acid's structure is transmetalation, where the organic group is transferred from boron to the palladium center.[5][6]

Comparative Analysis

The electron-deficient nature of this compound presents a double-edged sword. While increased Lewis acidity can favor the initial formation of the reactive boronate species (Ar-B(OH)₃⁻), the reduced nucleophilicity of the aryl ring can slow the subsequent transfer to the palladium(II) center. Furthermore, the steric hindrance from the ortho-fluoro group necessitates a carefully selected catalytic system, often requiring bulky, electron-rich phosphine ligands to promote efficient coupling.[7]

The following table provides an illustrative comparison of expected yields under standardized conditions.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction (Reaction: Boronic Acid (1.2 equiv) + 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), 2M Na₂CO₃, Toluene, 90 °C, 8h)

Boronic AcidKey Feature(s)Expected Yield (%)Rationale for Performance
Phenylboronic AcidBaseline (Neutral)~95Standard substrate with balanced electronic and steric properties, leading to high efficiency.[8]
4-Methoxyphenylboronic AcidElectron-Donating Group (+R)>98The electron-donating group increases the nucleophilicity of the aryl ring, accelerating transmetalation.[8]
4-Nitrophenylboronic AcidStrongly Electron-Withdrawing (-R, -I)~80-85Reduced nucleophilicity of the aryl ring slows the transmetalation step, requiring longer reaction times or more active catalysts.[8]
2-Tolylboronic AcidSterically Hindered (ortho-substituent)~90The ortho-methyl group introduces steric hindrance, which can slightly reduce the reaction rate compared to the unsubstituted analog.[8]
This compound Electron-Withdrawing & Sterically Hindered ~75-85 *A combination of strong electron withdrawal and significant ortho-steric hindrance slows the reaction. Requires optimized conditions for high yield.

*Yield highly dependent on catalyst/ligand choice. With advanced ligands (e.g., SPhos, XPhos), yields can exceed 90%.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol employs a modern palladium pre-catalyst and a bulky biarylphosphine ligand (SPhos). This combination is chosen to overcome the steric hindrance and electronic deactivation of the substrate. The pre-catalyst generates the active Pd(0) species under mild conditions, while the SPhos ligand creates a bulky, electron-rich coordination sphere around the palladium, which accelerates both oxidative addition and reductive elimination, the latter often being rate-limiting for hindered substrates.[7]

  • Reagent Preparation: In a nitrogen-purged glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) to an oven-dried reaction vial.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane/water (4:1 mixture) to the vial.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

Performance in Chan-Lam C-N/C-O Coupling

The Chan-Lam coupling offers an alternative to palladium-catalyzed methods for forming C-N and C-O bonds, utilizing a copper catalyst. The mechanism typically involves the formation of a copper(II) complex, which then undergoes transmetalation with the boronic acid.[9]

Comparative Analysis

Standard Chan-Lam couplings often perform poorly with electron-deficient arylboronic acids.[10] The reduced nucleophilicity of the boronic acid hinders the transmetalation step with the copper center. This effect is pronounced for this compound. However, recent advancements, such as visible-light-mediated photoredox catalysis, have been shown to significantly improve the efficiency of these couplings by accessing alternative catalytic cycles, thereby expanding the substrate scope to include these challenging partners.[11][12]

Table 2: Comparative Yields in a Model Chan-Lam N-Arylation Reaction (Reaction: Boronic Acid (1.5 equiv) + Aniline (1.0 equiv), Cu(OAc)₂ (10 mol%), Pyridine, CH₂Cl₂, Room Temp, Air, 12h)

Boronic AcidKey Feature(s)Expected Yield (%)Rationale for Performance
Phenylboronic AcidBaseline (Neutral)~85-90A standard, reliable substrate for Chan-Lam couplings.
4-Methoxyphenylboronic AcidElectron-Donating Group (+R)>95Enhanced reactivity due to the increased nucleophilicity of the aryl ring.
This compound Electron-Withdrawing & Sterically Hindered <20 *The highly electron-deficient nature of the ring makes it a poor substrate under standard thermal Chan-Lam conditions.[10]

*With photoredox-mediated conditions, yields can be significantly improved (>70%).

Experimental Protocol: Modified Chan-Lam N-Arylation for Electron-Deficient Substrates

Causality: This protocol incorporates a photoredox catalyst alongside the copper catalyst. The iridium-based photocatalyst, upon excitation by visible light, can engage in single-electron transfer events that facilitate the otherwise difficult oxidative coupling, thereby overcoming the inherent low reactivity of the electron-deficient boronic acid.[12]

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.5 mmol, 1.5 equiv), the amine/phenol (1.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and an iridium photocatalyst (e.g., Ir(ppy)₃, 0.01 mmol, 1 mol%).

  • Solvent and Base: Add 5 mL of degassed acetonitrile and a mild base such as diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the tube and place it approximately 5-10 cm from a blue LED lamp, ensuring continuous stirring with a magnetic stir bar.

  • Monitoring and Work-up: Run the reaction for 12-24 hours at room temperature. Upon completion (monitored by LC-MS), perform a standard aqueous work-up as described in the Suzuki protocol.

  • Purification: Purify the product by flash column chromatography.

Considerations for Buchwald-Hartwig Amination Context

While boronic acids are not direct substrates in the Buchwald-Hartwig amination, this reaction is the primary alternative to the Chan-Lam coupling for C-N bond formation. The structural features of our target molecule are highly relevant when considering its use as an aryl halide partner in this context. The 6-bromo position is susceptible to palladium-catalyzed amination. The significant steric hindrance from the adjacent acetyl and ortho-fluoro groups would classify it as a challenging substrate.[13][14] Successful coupling would likely require highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Josiphos or Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically demanding substrates.[15][16]

Caption: Comparative reactivity workflow for the title compound in key transformations.

Conclusion

This compound is a uniquely functionalized and synthetically valuable building block. Its reactivity profile is a direct consequence of a delicate balance between steric hindrance and electronic deactivation.

  • In Suzuki-Miyaura couplings , it is a competent partner, although its performance is highly dependent on the use of modern, sterically demanding catalyst systems to overcome the ortho-substituent effects.

  • In traditional Chan-Lam couplings , its electron-deficient nature renders it a challenging substrate, often leading to low yields. However, this limitation can be effectively addressed by employing advanced techniques like photoredox catalysis.

  • As a potential Buchwald-Hartwig substrate (via its bromo- group), it presents a sterically hindered case that necessitates the use of highly active and specialized palladium catalysts.

By understanding these nuances and selecting the appropriate reaction conditions, researchers can effectively leverage the multifunctionality of this reagent to construct complex molecular targets in drug discovery and materials science.

References

  • Kinetic and spectroscopic studies provide evidence for the formation of unproductive copper–substrate complexes. Couplings performed poorly with electron-deficient arylboronic acids, due to a slower Cu(II)/Cu(III) oxidation in the catalytic cycle. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
  • The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • The copper(II)‐catalyzed aerobic oxidative coupling reaction between aryl boronic acids and aniline derivatives was found to be improved significantly under visible‐light‐mediated photoredox catalysis. The substrate scope of this oxidative Chan–Lam reaction was thus expanded to include electron‐deficient aryl boronic acids as viable starting materials. (2015). Visible‐Light‐Mediated Chan–Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives.
  • This reaction allows aryl carbon-heteroatom bond formation via an oxidative coupling of boronic acids...with N-H or O-H containing compounds in air. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal.
  • Contemporary modes like photocatalysis and electrocatalysis...are also compatible with traditionally difficult substrates, particularly electron-deficient aryl boronic acids. (n.d.). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines.
  • The substrate scope of this oxidative Chan-Lam reaction was thus expanded to include electron-deficient aryl boronic acids as viable starting materials. (2015).
  • The differences in the activity are presumably due to the difference in the electronic properties of the substituents. (2017).
  • Generally, electron-donating groups on the arylboronic acid can enhance the nucleophilicity of the organic group, leading to higher yields. Conversely, strong electron-withdrawing groups can decrease reactivity. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
  • A regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine was studied. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • We report the Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • The introduction of a fluorine substituent into phenylboronic acids increases their acidity... In the case of the ortho derivative, enhanced acidity can be caused by the formation of an intramolecular B–O–H···F hydrogen bond. (2022).
  • Reactions with various amounts of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine gave a series of mono- di- and triarylpyridine derivatives which allowed to draw conclusions about the order of substitution. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • The constants beta11-1 for reactions between neutral forms of reactants producing the anionic ester plus proton follow the Hammett equation... (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society.
  • The Buchwald–Hartwig amination has been investigated theoretically and experimentally to examine the scope of possible bases under different reaction conditions. (2014).
  • The Buchwald ligands such as XPhos and SPhos are also highly effective in SMC reactions including those of heterocyclic systems. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • This catalyst system performs exceptionally well for sterically hindered substrates, even with only 0.25 mol % of Pd. (2006). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • Phosphine ligands cover mono and bidentate as well as very sterically hindered ligands. (2026).
  • A family of 2-(9H-carbazol-9-yl)phenyl-based phosphine ligands were synthesized and their efficacy in promoting the steric hindered Buchwald–Hartwig amination was evaluated. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The transmetalation sequence is the same for both catalytic cycles, involving the dissociation of one phosphine ligand from the palladium. In the decisive transition state...the acetate base is found to be in a bridging coordination between these two atoms. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society.
  • If an electron-withdrawing group is attached to an aromatic boronic acid, the pKa value decreases, while an electron-donating group increases the pKa value. (2021).
  • Biaryl compounds are utilized as important basic skeletons of functional materials such as liquid crystals and biologically active compounds. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

A Comparative Guide to the Mechanistic Validation of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of highly functionalized building blocks is paramount for the efficient synthesis of complex molecular architectures. 3-Acetyl-6-bromo-2-fluorophenylboronic acid is one such reagent, offering multiple points for diversification. However, its intricate substitution pattern presents unique challenges and opportunities in common reaction mechanisms. The interplay of ortho-fluoro, meta-acetyl, and para-bromo substituents significantly influences the electronic and steric properties of the boronic acid, thereby dictating its reactivity.

This guide provides an in-depth analysis of the predicted reactivity of this compound, primarily focusing on its application in the Suzuki-Miyaura cross-coupling reaction. We will dissect the role of each substituent, propose a framework for validating its performance against simpler analogs, and provide a robust experimental protocol designed to elucidate its mechanistic behavior.

Part 1: Molecular Structure and Predicted Reactivity

The reactivity of a phenylboronic acid in catalysis is not merely a function of the boronic acid group itself; it is profoundly modulated by the substituents on the aromatic ring. In this compound, we have three distinct electronic and steric influences.

  • The ortho-Fluoro Substituent : The fluorine atom at the C2 position is a key modulator. Its strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center.[1] This heightened acidity can facilitate the formation of the boronate species required for transmetalation. Furthermore, an ortho-fluoro group can engage in an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which has been shown to increase the acid's overall acidity and influence its reactivity profile.[1][2]

  • The meta-Acetyl Substituent : Positioned meta to the boronic acid, the acetyl group exerts a strong electron-withdrawing effect (-I, -M). This significantly reduces the electron density of the aromatic ring, making the aryl group less nucleophilic. This electronic deficit can slow the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle where the aryl group is transferred from boron to the palladium center.[3]

  • The para-Bromo Substituent : The bromine atom offers a dual role. It is inductively electron-withdrawing, further contributing to the electron-poor nature of the ring. Critically, it also serves as a second reactive handle for subsequent orthogonal cross-coupling reactions, allowing for sequential, site-selective functionalization.

These combined effects render the molecule a unique substrate: one with a potentially activated boronic acid (due to the ortho-fluoro group) attached to a strongly deactivated ring, presenting a delicate balance that must be carefully managed through optimized reaction conditions.

G substituent_effects This compound | Analysis of Substituent Effects boronic_acid B(OH)₂ C1 Position ortho_F ortho-Fluoro (C2) (+) Increases Lewis Acidity (?) Potential for Intramolecular H-Bonding boronic_acid->ortho_F ortho to meta_Ac meta-Acetyl (C3) (-) Strong Electron-Withdrawing Group (-) Deactivates Ring Nucleophilicity boronic_acid->meta_Ac meta to para_Br para-Bromo (C6) (-) Inductively Withdrawing (+) Handle for Orthogonal Coupling boronic_acid->para_Br para to reactivity Predicted Net Reactivity Challenging Transmetalation Step Requires Optimized Catalytic System ortho_F->reactivity meta_Ac->reactivity para_Br->reactivity

Caption: Predicted influence of substituents on the reactivity of the title boronic acid.

Part 2: The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, proceeding via a well-established catalytic cycle involving a palladium catalyst.[3] The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Ar'-X), forming a Pd(II) complex.

  • Transmetalation : The organic group from the organoboron reagent (Ar-B(OH)₂) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

For this compound, the transmetalation step is the most likely kinetic bottleneck. The electron-deficient nature of the phenyl ring, as dictated by the acetyl and bromo groups, impedes the transfer of the aryl group to the palladium center. Consequently, reaction conditions must be tailored to overcome this hurdle. This typically involves the use of more electron-rich and bulky phosphine ligands on the palladium catalyst, stronger bases to promote boronate formation, and potentially higher reaction temperatures.

Suzuki_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd2_add Ar'-Pd(II)L₂-X trans_label Transmetalation (Rate-Determining Step) pd2_add->trans_label pd2_trans Ar-Pd(II)L₂-Ar' re_label Reductive Elimination pd2_trans->re_label product Ar-Ar' product->pd0 Catalyst Regeneration oa_label->pd2_add re_label->product trans_label->pd2_trans arX Ar'-X arX->oa_label arBOH2 Ar-B(OH)₃⁻ base Base + Ar-B(OH)₂ base->trans_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Comparative Performance and Validation Strategy

To objectively validate the performance of this compound, a comparative study against structurally simpler boronic acids is essential. This approach allows for the systematic deconvolution of each substituent's effect on reaction outcomes.

Proposed Comparison Compounds:
  • 2-Fluorophenylboronic acid : Isolates the effect of the ortho-fluoro group.

  • 3-Acetylphenylboronic acid : Isolates the effect of the meta-acetyl electron-withdrawing group.

  • (3-Bromo-2-fluorophenyl)boronic acid : Combines the ortho-fluoro and para-bromo effects.[4]

Table 1: Proposed Experimental Framework for Validation via Suzuki-Miyaura Coupling with 4-Iodotoluene
Boronic Acid PartnerKey Substituent EffectsRequired Conditions (Hypothesized)Expected YieldPotential Side Reactions
2-Fluorophenylboronic acid ortho-Fluoro (Activating)Standard Pd catalyst (e.g., Pd(PPh₃)₄), mild base (e.g., K₂CO₃), 80-90 °C.Good to ExcellentLow risk of side reactions.
3-Acetylphenylboronic acid meta-Acetyl (Deactivating)Bulky ligand (e.g., SPhos), stronger base (e.g., K₃PO₄), 100-110 °C.Moderate to GoodProtodeboronation under harsh basic conditions.
(3-Bromo-2-fluorophenyl)boronic acid ortho-Fluoro, para-Bromo (Deactivating)Conditions similar to 3-Acetylphenylboronic acid may be required.Moderate to GoodPotential for homocoupling or other reactions at the C-Br bond.
This compound All three (Strongly Deactivating)Highly active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand), strong base (e.g., Cs₂CO₃), elevated temperature (≥110 °C).Fair to ModerateHigher risk of protodeboronation and catalyst decomposition.

This experimental design creates a self-validating system. By starting with simpler analogs under progressively more forcing conditions, the optimal window for the target compound can be identified, and the mechanistic impact of its unique substitution pattern can be confirmed.

Part 4: Experimental Protocol for Mechanism Validation

This protocol describes a representative Suzuki-Miyaura coupling to test the reactivity of this compound.

Objective: To couple this compound with 4-iodoanisole and monitor the reaction to validate its reactivity profile.

Materials:

  • This compound (1.2 equiv.)

  • 4-Iodoanisole (1.0 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (Caesium Carbonate) (2.5 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, 4-iodoanisole, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Solvent Addition : Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe. The solution should be stirred vigorously.

  • Heating and Monitoring : Heat the reaction mixture to 110 °C in a pre-heated oil bath. Monitor the reaction progress every hour by taking small aliquots (under Ar) and analyzing via TLC and GC-MS. Look for the consumption of starting materials and the appearance of the product spot/peak.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Analysis : Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Analyze for potential side products like the protodeboronated starting material (1-acetyl-4-bromo-2-fluorobenzene).

Workflow start Start reagents Combine Reagents (Boronic Acid, Halide, Catalyst, Ligand, Base) in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 110 °C with Vigorous Stirring solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor decision Reaction Complete? monitor->decision decision->monitor No workup Aqueous Work-up (EtOAc/H₂O Extraction) decision->workup Yes purify Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, HRMS) purify->analyze end End analyze->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling validation.

Part 5: Alternative Reagents for Enhanced Performance

For boronic acids that are prone to decomposition or exhibit poor reactivity, more stable derivatives can offer significant advantages.

  • Potassium Aryltrifluoroborates (R-BF₃K) : These crystalline salts are significantly more stable to air and moisture than their boronic acid counterparts.[5] They often show enhanced reactivity and can prevent side reactions like protodeboronation.

  • MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[6] The MIDA protecting group can be cleaved under mild basic conditions, releasing the boronic acid in situ for the cross-coupling reaction. This makes them ideal for multi-step, iterative cross-coupling strategies.

The conversion of this compound to its corresponding trifluoroborate or MIDA boronate could be a viable strategy to improve its handling, stability, and potentially its performance in challenging coupling reactions.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is governed by a complex interplay of activating (ortho-fluoro) and deactivating (meta-acetyl, para-bromo) substituents. This guide establishes a clear framework for understanding and validating its behavior in Suzuki-Miyaura cross-coupling reactions. By employing a comparative approach against simpler analogs and utilizing robust, well-monitored experimental protocols, researchers can effectively harness the synthetic potential of this versatile reagent. The insights gained from such a systematic validation are crucial for developing efficient and reliable synthetic routes in pharmaceutical and materials science research.

References

  • Title: The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 3-Acetyl-2-fluorophenylboronic acid Source: MySkinRecipes URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry – A European Journal URL: [Link]

  • Title: Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Source: ChemRxiv URL: [Link]

  • Title: 3-Fluorophenylboronic acid Source: MySkinRecipes URL: [Link]

  • Title: Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid Source: Organic Letters URL: [Link]

  • Title: A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis Source: PMC - NIH URL: [Link]

  • Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: Organic Letters URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules (MDPI) URL: [Link]

  • Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Boronic acid Source: Wikipedia URL: [Link]

  • Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity Source: Semantic Scholar URL: [Link]

  • Title: Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates Source: Europe PMC URL: [Link]

  • Title: Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Source: PubMed Central (PMC) URL: [Link]

  • Title: Cross-Coupling Reactions: A Practical Guide Source: Wiley Online Library URL: [Link]

  • Title: Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents Source: MDPI URL: [Link]

  • Title: Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents Source: ResearchGate URL: [Link]

  • Title: (3-Bromo-2-fluorophenyl)boronic acid Source: PubChem URL: [Link]

  • Title: 3-Fluorophenylboronic acid Source: PubChem URL: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, prized for its functional group tolerance and reliability. However, the successful coupling of sterically hindered and electronically complex substrates, such as 3-Acetyl-6-bromo-2-fluorophenylboronic acid, presents a significant synthetic challenge. The strategic selection of a catalyst system is not merely a procedural step but the critical determinant of reaction success, influencing yield, purity, and scalability.

This guide provides a comparative analysis of palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present a comparative overview of catalyst performance with analogous substrates, and provide detailed, actionable experimental protocols.

The Challenge: Coupling a Sterically and Electronically Demanding Substrate

The structure of this compound introduces several challenges to the standard Suzuki-Miyaura protocol:

  • Steric Hindrance: The ortho-fluoro and ortho-acetyl groups flanking the boronic acid moiety create significant steric bulk. This can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

  • Electronic Effects: The fluorine and acetyl groups are electron-withdrawing. While this can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex, it also decreases the nucleophilicity of the aryl group, which can slow down the rate of transmetalation.[1]

  • Potential for Catalyst Inhibition: The acetyl group's carbonyl oxygen could potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.

Overcoming these obstacles requires a catalyst system that is not only highly active but also sterically accommodating and electronically tailored to promote the key steps of the catalytic cycle.

Comparative Analysis of Catalyst Systems

The choice of both the palladium precatalyst and the ancillary ligand is critical for achieving high efficiency in challenging Suzuki-Miyaura couplings. Modern catalyst design has focused on the development of bulky, electron-rich phosphine ligands that promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Catalyst System (Precatalyst + Ligand)Key Features & Rationale for ApplicationExpected Performance with this compound
Pd(OAc)₂ / SPhos SPhos (Spherical Phosphine): A bulky biaryl phosphine ligand known for its high activity in a wide range of cross-coupling reactions, including those with sterically demanding substrates.[3] The steric bulk facilitates reductive elimination, while the electron-rich nature promotes oxidative addition.High to Excellent Yields Expected. This is often a go-to catalyst system for challenging couplings. The steric profile of SPhos is well-suited to accommodate the ortho-substituents on the boronic acid.
Pd₂(dba)₃ / XPhos XPhos (Cross-Phos): Another highly effective biaryl phosphine ligand, often used for coupling aryl chlorides and other challenging substrates. Its structural features provide a good balance of steric bulk and electron density.High to Excellent Yields Expected. XPhos is a robust ligand that often performs well where other ligands fail. It is a strong candidate for this transformation.
Pd(OAc)₂ / RuPhos RuPhos: A dialkylbiaryl phosphine ligand that has demonstrated high reactivity, particularly for the coupling of sterically hindered substrates at room temperature.Good to High Yields Expected. The specific steric and electronic properties of RuPhos may offer advantages for this particular substrate, potentially allowing for milder reaction conditions.
Pd(OAc)₂ / P(t-Bu)₃ Tri(tert-butyl)phosphine: A highly electron-rich and sterically bulky monodentate phosphine ligand. The Pd₂(dba)₃/P(t-Bu)₃ system is known to be effective for a wide range of aryl halides, including chlorides, often at room temperature.[2]Moderate to High Yields Expected. While highly active, the extreme bulk of P(t-Bu)₃ might lead to lower efficiency with the particularly hindered this compound compared to biaryl phosphines.
[PdCl₂(dppf)] dppf (1,1'-Bis(diphenylphosphino)ferrocene): A classic and versatile ferrocenyl-based diphosphine ligand. It is generally robust and effective for a variety of Suzuki couplings.Moderate Yields Expected. While a reliable ligand, dppf may be less effective than the more specialized biaryl phosphine ligands for this highly demanding substrate due to its comparatively lower steric bulk.

Experimental Protocols

The following protocols are designed as a starting point for the comparative evaluation of catalysts for the Suzuki-Miyaura coupling of this compound with a generic aryl halide partner (e.g., 4-bromotoluene). Rigorous adherence to inert atmosphere techniques is crucial for reproducibility.

General Protocol for Catalyst Screening

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, this compound, palladium precatalyst, phosphine ligand, and base.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rational catalyst selection.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd_ox Ar¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar¹-X) pd_trans Ar¹-Pd(II)L₂-Ar² pd_ox->pd_trans Transmetalation (Ar²-B(OR)₂)⁻ pd_trans->pd0 product Ar¹-Ar² pd_trans->product Reductive Elimination ar1x Ar¹-X ar2b Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the coupling of this compound, the sterically demanding and electron-deficient nature of the boronic acid primarily impacts the Transmetalation step. Bulky, electron-rich ligands on the palladium center are crucial to facilitate this step and the subsequent Reductive Elimination to afford the desired biaryl product.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation with the appropriate choice of catalyst system. Based on literature precedents for sterically hindered and electronically deactivated substrates, catalyst systems employing bulky biaryl phosphine ligands such as SPhos and XPhos are highly recommended as primary screening candidates. These ligands have consistently demonstrated superior performance in overcoming the steric and electronic hurdles presented by substrates of this nature.

A systematic screening of catalysts, bases, and solvents, as outlined in the provided protocol, will be essential to identify the optimal conditions for achieving high yields and purity. The insights and methodologies presented in this guide provide a robust framework for researchers to successfully navigate the complexities of this demanding cross-coupling reaction.

References

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Request PDF. Available from: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]

  • Singh, S., & Kwong, F. Y. (2017). Pd-catalyzed Suzuki–Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chemical Society Reviews, 46(18), 5491-5506.

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A Comparative Guide to Purity Assessment of Synthesized 3-Acetyl-6-bromo-2-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

1.1. Significance in Medicinal Chemistry

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1][2] Within this vital reaction, arylboronic acids are indispensable building blocks.[3] 3-Acetyl-6-bromo-2-fluorophenylboronic acid and its derivatives are particularly valuable intermediates. The acetyl and fluorine substituents on the phenyl ring influence the reactivity and selectivity of the boronic acid, making it a versatile tool for medicinal chemists to design and synthesize novel drug candidates, including enzyme inhibitors and receptor modulators.[1]

1.2. The Critical Role of Purity

The success of a synthetic campaign and the reliability of subsequent biological assays are intrinsically linked to the purity of the starting materials and intermediates.[4] For this compound derivatives, high purity is not merely a desirable attribute but a critical necessity. Impurities can have a profound impact on downstream applications by:

  • Reducing Reaction Yields: Impurities can poison the catalyst, scavenge reagents, or participate in side reactions, leading to lower yields of the desired product.

  • Compromising Reproducibility: The presence of unknown and variable levels of impurities makes it challenging to achieve consistent and reproducible experimental outcomes.

  • Altering Biological Activity: Impurities may possess their own biological activity or interfere with the activity of the target compound, leading to misleading structure-activity relationship (SAR) data.

  • Complicating Purification: The presence of closely related impurities can make the purification of the final product difficult and costly.

Therefore, a robust and comprehensive assessment of the purity of these boronic acid derivatives is paramount for ensuring the integrity and success of drug discovery and development programs.

Synthesis and Potential Impurities

2.1. Common Synthetic Pathway

A common route to synthesize arylboronic acids involves the reaction of an aryl halide with an organolithium reagent or a Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[5][6] For this compound, a plausible synthetic approach would start from a corresponding di-halogenated precursor.

2.2. Classification of Potential Impurities

During the synthesis and storage of this compound derivatives, a variety of impurities can be introduced. These can be broadly categorized as follows:

  • Starting Material Residues: Unreacted di-halogenated precursors or other starting materials.

  • By-products: Compounds formed through side reactions, such as homocoupling of the organometallic intermediate.

  • Reagent-derived Impurities: Residual organolithium or Grignard reagents, or their by-products.

  • Solvent Residues: Trapped solvent molecules from the reaction or purification steps.

  • Decomposition Products: Boronic acids are susceptible to degradation, with the most common pathways being:

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a reaction that can be catalyzed by acid, base, or metal ions.[7][8]

    • Oxidative Deboronation: The replacement of the boronic acid group with a hydroxyl group, which can be mediated by reactive oxygen species.[9][10]

    • Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[11]

2.3. Visualizing the Synthetic Landscape

The following diagram illustrates a generalized synthetic pathway and highlights the potential points of impurity introduction.

Synthesis and Impurity Profile Fig. 1: Generalized Synthesis and Impurity Introduction Points cluster_impurities Potential Impurities Start Aryl Halide Precursor Organometallic Organometallic Intermediate (Grignard or Organolithium) Start->Organometallic  Mg or R-Li Impurity1 Unreacted Starting Material Start->Impurity1 BoronateEster Boronate Ester Organometallic->BoronateEster  B(OR)3 Impurity2 Homocoupling By-product Organometallic->Impurity2  Side Reaction Target This compound BoronateEster->Target  H3O+ Impurity3 Protodeboronation Product Target->Impurity3  H+ / H2O Impurity4 Oxidative Deboronation Product Target->Impurity4  [O] Impurity5 Boroxine (Anhydride) Target->Impurity5  - H2O

Caption: Generalized synthetic pathway and impurity introduction points.

Comparative Analysis of Purity Assessment Techniques

3.1. Overview of Analytical Methods

A multi-faceted approach is often necessary for the comprehensive characterization and purity assessment of pharmaceutical intermediates.[12][13] The most commonly employed analytical techniques for boronic acid derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

3.2. Detailed Comparison Table

Technique Principle Information Obtained Sensitivity & Selectivity Key Strengths for Boronic Acid Analysis Limitations
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, identification of impurities, and quantitative analysis (qNMR).[15]Moderate sensitivity, high selectivity for structurally distinct molecules.Provides unambiguous structural confirmation. ¹⁹F and ¹¹B NMR are specific for fluoro- and boro-containing species. qNMR allows for absolute purity determination without a reference standard of the analyte.[16][17][18]Lower sensitivity compared to MS. Signal overlap can complicate analysis of complex mixtures.
HPLC Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[19]Quantitative purity assessment (area %), separation of isomers and closely related impurities.[20][21]High sensitivity, especially with UV detectors. Selectivity is method-dependent.Excellent for quantifying known impurities and assessing overall purity. Stability-indicating methods can track degradation over time.[22]Does not provide structural information on its own. Co-elution of impurities can lead to inaccurate quantification.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[23]Molecular weight information for each separated component, enabling impurity identification.[24]Very high sensitivity and selectivity.Powerful for identifying unknown impurities by providing molecular weight data. Can detect trace-level impurities.Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards. Boronic acids can form complex ions in the MS source.[25]

3.3. In-depth Method Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹¹B)
  • Expertise & Experience: Multi-nuclear NMR is the gold standard for the structural elucidation of this compound derivatives. ¹H NMR provides information on the proton environment, ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, and ¹¹B NMR can directly probe the boron center, helping to distinguish between the boronic acid and its corresponding boroxine anhydride.[16][17]

  • Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard.[4][18] This technique is particularly valuable as it is non-destructive and does not require a reference standard of the analyte itself.[26]

  • Experimental Protocol: Quantitative ¹H NMR

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound derivative and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube. Ensure complete dissolution.

    • Data Acquisition:

      • Use a high-field NMR spectrometer (≥400 MHz).

      • Employ a single-pulse experiment with a 90° pulse angle.

      • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing:

      • Apply appropriate phasing and baseline correction to the spectrum.

      • Carefully integrate the signals corresponding to the analyte and the internal standard.

    • Purity Calculation: Use the following formula to calculate the purity of the analyte: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)
  • Expertise & Experience: Reversed-phase HPLC is the most common mode for the analysis of arylboronic acids.[27] The choice of a suitable C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is crucial for achieving good separation. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, which aids in peak tracking and purity assessment.

  • Trustworthiness: A well-developed and validated stability-indicating HPLC method is a powerful tool for quality control.[19][20][21] Such a method should be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[28] Forced degradation studies are performed to demonstrate the specificity of the method.

  • Experimental Protocol: Reversed-Phase HPLC

    • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector at a suitable wavelength (e.g., 254 nm).

    • Sample Preparation: Prepare a solution of the boronic acid derivative in the mobile phase at a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Expertise & Experience: LC-MS is an invaluable tool for the identification of unknown impurities.[23][24] By coupling an HPLC system to a mass spectrometer, it is possible to obtain the molecular weight of each component as it elutes from the column. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds.

  • Trustworthiness: The high sensitivity and selectivity of LC-MS allow for the detection and identification of impurities at very low levels. Extracted ion chromatograms (EICs) can be used to selectively search for expected impurities, even if they are not visible in the total ion chromatogram (TIC).

  • Experimental Protocol: LC-MS

    • LC System: An HPLC or UHPLC system with conditions similar to those described for the HPLC method.

    • MS System: A mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive and/or negative ion mode, depending on the compound's properties.

    • MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

      • Scan Range: m/z 50-1000

    • Data Analysis: The mass spectrum of each chromatographic peak is analyzed to determine its molecular weight. This information, combined with knowledge of the synthetic process, can be used to propose the structure of the impurities.

3.4. Visualizing the Analytical Workflow

The following diagram outlines a logical workflow for the purity assessment of this compound derivatives.

Analytical Workflow Fig. 2: Analytical Workflow for Purity Assessment Start Synthesized Product NMR_Analysis NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) Start->NMR_Analysis Structure_Confirm Structure Confirmed? NMR_Analysis->Structure_Confirm HPLC_Analysis HPLC Analysis (Purity > 95%?) Structure_Confirm->HPLC_Analysis Yes Investigate Investigate Synthesis Structure_Confirm->Investigate No LCMS_Analysis LC-MS Analysis (Impurity ID) HPLC_Analysis->LCMS_Analysis No Final_Product Qualified Product HPLC_Analysis->Final_Product Yes Purification Further Purification LCMS_Analysis->Purification Purification->Start Investigate->Start

Caption: Analytical workflow for purity assessment.

Data Interpretation and Purity Calculation

4.1. Integrating Data from Multiple Techniques

A comprehensive purity assessment relies on the synergistic use of multiple analytical techniques.[26] NMR provides definitive structural information, HPLC offers accurate quantitative data on known components, and LC-MS aids in the identification of unknown impurities. By combining the results from these techniques, a complete picture of the sample's purity and impurity profile can be obtained.

4.2. Quantitative Analysis

  • NMR: As described in the protocol, qNMR allows for the calculation of absolute purity using an internal standard. This method is particularly useful for qualifying reference standards.

  • HPLC: Purity is typically reported as the area percent of the main peak relative to the total area of all peaks in the chromatogram. It is important to note that this method assumes that all compounds have the same response factor at the detection wavelength.

4.3. Comparative Data Summary

The following table presents hypothetical, yet realistic, experimental data for a synthesized batch of this compound.

Analytical Technique Parameter Result Interpretation
¹H NMR Chemical Shifts & Coupling ConstantsConsistent with proposed structure.The desired compound has been synthesized.
IntegrationShows minor peaks not consistent with the main structure.Presence of impurities.
qNMR Purity vs. Internal Standard96.5%The absolute purity of the sample is 96.5%.
¹⁹F NMR Single PeakConfirms the presence of a single fluorine-containing species.No major fluorine-containing impurities.
¹¹B NMR Major peak at ~28 ppm, minor peak at ~18 ppmThe major species is the boronic acid; the minor is the boroxine.The sample exists in equilibrium with its anhydride.
HPLC Main Peak Area %97.8%The purity by area percent is 97.8%.
Impurity PeaksTwo minor peaks at 0.5% and 1.2% area.At least two impurities are present.
LC-MS Main Peak [M+H]⁺Consistent with the molecular weight of the target compound.Confirms the identity of the main peak.
Impurity 1 [M+H]⁺Corresponds to the protodeboronated product.Identification of one of the impurities.
Impurity 2 [M+H]⁺Corresponds to the homocoupling by-product.Identification of the second impurity.

Conclusion and Best Practices

The purity of this compound derivatives is a critical parameter that can significantly impact the outcome of research and development activities in the pharmaceutical industry. A comprehensive purity assessment should not rely on a single analytical technique but should instead employ a combination of methods to gain a complete understanding of the sample's composition.

Best Practices:

  • Structural Confirmation: Always confirm the structure of the synthesized compound using multi-nuclear NMR spectroscopy.

  • Orthogonal Purity Assessment: Use at least two different analytical techniques to assess purity, such as qNMR and HPLC.

  • Impurity Identification: When significant impurities are detected, use LC-MS or other appropriate techniques to identify them.

  • Stability-Indicating Methods: For compounds that will be stored for extended periods, develop and use a stability-indicating HPLC method to monitor for degradation.

  • Thorough Documentation: Maintain detailed records of all analytical data and purity assessments.

By adhering to these best practices, researchers can ensure the quality and reliability of their synthetic intermediates, leading to more robust and reproducible scientific outcomes.

References

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Wikipedia. (2023). Phenylboronic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Acetyl-2-fluorophenylboronic acid.
  • ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Retrieved from [Link]

  • Springer. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • PubMed. (n.d.). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl boronic acid complexes of diols and hydroxyacids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Retrieved from [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. Retrieved from [Link]

  • Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ACS Publications. (n.d.). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Retrieved from [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • RSC Advances. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • NIH. (n.d.). Quantitative NMR Interpretation without Reference. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. Retrieved from [Link]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy.
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  • National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

  • University of California, San Francisco. (n.d.). Purity by Absolute qNMR Instructions.
  • ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • YouTube. (2017). Quantitative NMR: the future for purity measurements?. Retrieved from [Link]

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The Synthetic Versatility of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid: A Comparative Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids, as key reagents in palladium-catalyzed cross-coupling reactions, offer a versatile platform for the formation of carbon-carbon bonds. This guide provides an in-depth technical analysis of 3-Acetyl-6-bromo-2-fluorophenylboronic acid (CAS No. 1451390-80-9), a trifunctionalized reagent with significant potential in medicinal chemistry and materials science. While direct literature on this specific compound is emerging, this guide will draw upon established principles of organic chemistry and comparative data from structurally related analogues to illuminate its synthetic utility and performance.

Molecular Architecture and Inherent Reactivity

This compound presents a unique combination of substituents that dictate its reactivity and potential applications. The strategic placement of an acetyl group, a bromine atom, and a fluorine atom on the phenylboronic acid scaffold allows for a range of selective transformations.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1]

  • The ortho-Fluorine Atom: The presence of a fluorine atom at the C2 position introduces significant electronic and steric effects. Electronically, fluorine is a highly electronegative atom that can influence the acidity of the boronic acid.[2] Sterically, the ortho-substituent can impact the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]

  • The meta-Acetyl Group: As an electron-withdrawing group, the acetyl moiety decreases the electron density of the aromatic ring, which can affect the pKa of the boronic acid and its reactivity in cross-coupling reactions.[2]

  • The para-Bromo Substituent: The bromine atom serves as a versatile handle for further functionalization, primarily through a second, sequential cross-coupling reaction. This opens the door for the synthesis of complex, unsymmetrical biaryl compounds.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

Comparison with Other Phenylboronic Acids

The performance of this compound in Suzuki-Miyaura coupling can be benchmarked against other commercially available phenylboronic acids.

Phenylboronic Acid DerivativeKey FeaturesExpected Performance in Suzuki-Miyaura Coupling
This compound ortho-fluoro, meta-acetyl, para-bromoModerate to good reactivity. The ortho-fluoro group may slightly hinder the reaction rate due to steric effects, but the electron-withdrawing acetyl group can enhance the transmetalation step. The bromo group allows for sequential coupling.
2-Fluorophenylboronic acid ortho-fluoroGenerally exhibits good reactivity, though the steric hindrance of the fluorine can sometimes necessitate more forcing conditions or specialized catalyst systems.[4]
3-Acetylphenylboronic acid meta-acetylThe electron-withdrawing nature of the acetyl group can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step and leading to higher yields in some cases.
4-Bromophenylboronic acid para-bromoA standard coupling partner used for introducing a bromophenyl moiety, which can be further functionalized.
Mechanistic Considerations: The Role of Substituents

The substituents on this compound play a crucial role in the elementary steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X-Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X-Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X-Ln->Ar-Pd(II)-Ar'-Ln Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-Ln->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Ar-X Ar-X Ar'B(OH)2 This compound Sequential_Coupling Start 3-Acetyl-6-bromo- 2-fluorophenylboronic acid Intermediate Coupling at Boronic Acid Start->Intermediate Suzuki-Miyaura with Ar1-X Final_Product Coupling at Bromo Group Intermediate->Final_Product Suzuki-Miyaura with Ar2-B(OH)2

Figure 2: Workflow for sequential Suzuki-Miyaura cross-coupling reactions.

This two-step approach allows for the controlled and regioselective introduction of different aryl or heteroaryl groups, providing access to a diverse range of chemical structures.

Experimental Protocols: A Guide to Best Practices

While specific optimized conditions for this compound are not extensively reported, the following general protocol for a Suzuki-Miyaura reaction can serve as a starting point. Optimization of the catalyst, ligand, base, and solvent will be necessary for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The choice of solvent can significantly impact the reaction efficiency.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic synthesis. Its unique substitution pattern offers a combination of reactivity and functionality that can be exploited for the efficient construction of complex molecules. The ability to perform sequential cross-coupling reactions makes it particularly valuable for the synthesis of unsymmetrical poly-aromatic systems. While further research is needed to fully explore its synthetic potential and to establish optimized reaction conditions for a wide range of substrates, the principles outlined in this guide provide a solid foundation for its application in academic and industrial research. The strategic use of this and similar multi-functionalized boronic acids will undoubtedly continue to drive innovation in drug discovery, materials science, and beyond.

References

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. (2017). Chemistry, 23(50), 12218-12232.
  • Orthogonal Reactivity in Boryl-Substituted Organotrifluorobor
  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Universidad Peruana de Ciencias Aplicadas. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Beilstein Journal of Organic Chemistry, 14, 2234-2243.
  • The ortho-substituent on 2,4-bis(trifluoromethyl)
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal, 28(4).
  • Suzuki reaction of p-bromo-acetophenone with phenylboronic acid catalysed by complex 13b, 14 or 15.
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess - PubMed. (2018). Organic Letters, 20(4), 975-978.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC - PubMed Central. (2025).

Sources

A Researcher's Guide to 3-Acetyl-6-bromo-2-fluorophenylboronic acid: A Comparative Benchmarking Study for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and materials science, the selection of optimal reagents is a critical determinant of synthetic success. Phenylboronic acids, cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, offer a versatile platform for the construction of complex biaryl structures.[1][2] However, the nuanced interplay of substituents on the boronic acid ring can dramatically influence reaction kinetics, yields, and overall efficiency.

This guide presents an in-depth comparative analysis of 3-Acetyl-6-bromo-2-fluorophenylboronic acid , a uniquely functionalized building block, benchmarked against a curated selection of structurally similar, commercially available reagents. Through a detailed, standardized experimental protocol and supporting data, we will elucidate the impact of its distinct substituents on Suzuki-Miyaura coupling performance, providing actionable insights for your synthetic endeavors.

The Strategic Advantage of Substitution: Understanding the Role of Acetyl, Bromo, and Fluoro Groups

The substitution pattern of this compound offers a compelling combination of electronic and steric features that can be strategically leveraged in organic synthesis.

  • Electron-Withdrawing Acetyl Group: The acetyl group at the 3-position significantly influences the electronic properties of the phenyl ring. As an electron-withdrawing group, it can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] While electron-donating groups on the boronic acid partner are generally known to enhance the reaction rate, the strategic placement of an electron-withdrawing group can be advantageous in specific synthetic contexts, potentially mitigating unwanted side reactions.[1]

  • The Versatile Bromo Substituent: The bromine atom at the 6-position serves as a valuable synthetic handle for subsequent transformations. Its presence allows for further functionalization through a second cross-coupling reaction, enabling the synthesis of more complex, multi-substituted aromatic compounds.

  • The Influence of the Fluoro Group: The fluorine atom at the 2-position introduces a unique electronic and steric profile. Its high electronegativity can modulate the reactivity of the boronic acid, and its presence can be desirable in the final target molecule for its potential to enhance metabolic stability and binding affinity in medicinal chemistry applications.

To objectively assess the performance of this compound, we will benchmark it against a series of commercially available analogues. This selection allows for a systematic evaluation of the contribution of each substituent to the overall reactivity in a standardized Suzuki-Miyaura cross-coupling reaction.

The Competitors: A Selection of Structurally Similar Phenylboronic Acids

For a rigorous comparative analysis, the following commercially available phenylboronic acid reagents have been selected to benchmark against this compound:

  • (A) 3-Acetyl-2-fluorophenylboronic acid: This analogue lacks the bromine atom, allowing for a direct assessment of the impact of the bromo substituent on reaction performance.

  • (B) 3-Acetyl-6-chloro-2-fluorophenylboronic acid: Replacing the bromine with a chlorine atom will shed light on the effect of the halogen's nature on the coupling efficiency.

  • (C) 6-Bromo-2-fluoro-3-methylphenylboronic acid: [3][4] The substitution of the electron-withdrawing acetyl group with an electron-donating methyl group will provide a clear comparison of electronic effects.

  • (D) 6-Bromo-2-fluorophenylboronic acid: The absence of the acetyl group in this analogue will help to quantify its influence on reactivity.

Experimental Design: A Standardized Protocol for Benchmarking

To ensure a fair and direct comparison, a standardized Suzuki-Miyaura cross-coupling protocol is essential. The following experimental design is proposed to evaluate the performance of this compound and its selected analogues.

Reaction Scheme:

reagent1 Substituted Phenylboronic Acid product Coupled Biaryl Product reagent1->product reagent2 4-Methoxyphenyl iodide reagent2->product catalyst Pd(PPh3)4 catalyst->product Catalyst base K2CO3 base->product Base solvent Toluene/H2O solvent->product Solvent, 90 °C

A standardized Suzuki-Miyaura cross-coupling reaction for benchmarking.

Materials:

ReagentRoleSupplier (Example)
Substituted Phenylboronic AcidNucleophileVarious
4-Methoxyphenyl iodideElectrophileSigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)CatalystStrem Chemicals
Potassium Carbonate (K₂CO₃)BaseFisher Scientific
TolueneSolventVWR Chemicals
Deionized WaterSolventIn-house

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the substituted phenylboronic acid (1.2 mmol), 4-methoxyphenyl iodide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: The tube is then sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling the tube three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, degassed toluene (5 mL) and deionized water (1 mL) are added via syringe. Finally, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added.

  • Reaction: The reaction mixture is stirred vigorously and heated to 90 °C in a pre-heated oil bath.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and the isolated yield is calculated.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes of the benchmarking study based on established principles of Suzuki-Miyaura cross-coupling reactions. This data is intended to be illustrative and would be populated with experimental results.

ReagentSubstituentsExpected ReactivityPredicted Yield (8h)Rationale
This compound -C(O)CH₃ (EWG), -Br, -F Moderate ~75-85% The electron-withdrawing acetyl group may slightly decrease the rate of transmetalation compared to electron-donating analogues. However, the overall substitution pattern is expected to provide good yields under optimized conditions. The bromine offers a site for further functionalization.
(A) 3-Acetyl-2-fluorophenylboronic acid-C(O)CH₃ (EWG), -FModerate to High~80-90%The absence of the sterically bulky bromine atom at the ortho-position to the boronic acid may lead to a slightly faster reaction rate and higher yield.
(B) 3-Acetyl-6-chloro-2-fluorophenylboronic acid-C(O)CH₃ (EWG), -Cl, -FModerate~70-80%The C-Cl bond is generally less reactive in oxidative addition than a C-Br bond, which might slightly lower the overall efficiency of a potential second coupling at that site, but should have minimal impact on the initial coupling of the boronic acid.
(C) 6-Bromo-2-fluoro-3-methylphenylboronic acid-CH₃ (EDG), -Br, -FHigh>90%The electron-donating methyl group is expected to accelerate the transmetalation step, leading to a faster reaction and higher yield compared to the acetyl-substituted analogue.[1]
(D) 6-Bromo-2-fluorophenylboronic acid-Br, -FModerate to High~85-95%The absence of the electron-withdrawing acetyl group should result in a more electron-rich phenyl ring compared to the target compound, likely leading to a faster reaction and higher yield.

Mechanistic Insights and Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to interpreting the experimental results.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the phenylboronic acid primarily influences the transmetalation step. Electron-donating groups increase the nucleophilicity of the aryl group being transferred to the palladium center, thereby accelerating this step. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the reaction.

Conclusion and Future Perspectives

This comparative guide provides a framework for the objective evaluation of this compound in the context of Suzuki-Miyaura cross-coupling reactions. Our analysis suggests that while the acetyl group may slightly temper its reactivity compared to analogues bearing electron-donating groups, it remains a highly valuable and versatile building block. The presence of both bromo and fluoro substituents offers significant advantages for the synthesis of complex, highly functionalized molecules.

The provided experimental protocol offers a robust method for researchers to generate their own comparative data, enabling informed decisions in reagent selection and reaction optimization. By understanding the interplay of substituents and their effect on the catalytic cycle, scientists can unlock the full potential of this powerful synthetic tool.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lead Sciences. (n.d.). (6-Bromo-2-fluoro-3-methylphenyl)boronic acid. Retrieved January 20, 2026, from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). 6-Bromo-2-fluoro-3-methylphenylboronic acid. Retrieved January 20, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Acetyl-2-fluorophenylboronic acid. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Unveiling the Reactivity of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, arylboronic acids stand as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of complex molecular architectures. The reactivity of these reagents, however, is delicately tuned by the nature and position of substituents on the phenyl ring. This guide provides a comprehensive analysis of the computational and experimental factors governing the reactivity of a highly functionalized building block, 3-Acetyl-6-bromo-2-fluorophenylboronic acid, offering a comparative perspective for researchers, scientists, and drug development professionals.

The Crucial Role of Substituents in Arylboronic Acid Reactivity

The electronic and steric properties of substituents on a phenylboronic acid have a profound impact on its performance in cross-coupling reactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the acidity of the boronic acid and the electron density of the aromatic ring, influencing key steps in the catalytic cycle. Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable in predicting and rationalizing these effects, offering insights into reaction mechanisms and guiding the selection of optimal reaction conditions.[1][2][3]

This compound is a unique substrate, featuring a combination of electron-withdrawing and sterically influential groups. A detailed analysis of each substituent provides a foundation for understanding its overall reactivity profile.

Deconstructing the Substituent Effects: A Computational Perspective

While no dedicated computational studies on this compound have been published to date, we can infer its reactivity by examining the well-documented effects of its individual substituents in analogous systems.

The ortho-Fluoro Group: A Double-Edged Sword

An ortho-fluoro substituent is known to exert a strong inductive electron-withdrawing effect, which generally increases the Lewis acidity of the boronic acid.[4][5][6] This heightened acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura coupling.[5] Furthermore, the fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl groups of the boronic acid, influencing its conformation and stability.[5] However, the steric bulk of the ortho-substituent, even a relatively small fluorine atom, can also present a hindrance, potentially slowing down the reaction rate compared to its meta or para isomers.[7]

The meta-Acetyl Group: An Inductive and Mesomeric Electron Sink

The acetyl group at the meta position acts as a potent electron-withdrawing group through both inductive and mesomeric effects. This deactivation of the aromatic ring can impact the oxidative addition step if the boronic acid were to be used as the halide partner (in a borylation reaction), but in its role as the organoboron reagent, the primary influence is on the electronic nature of the carbon-boron bond. The electron-withdrawing nature of the acetyl group is expected to enhance the rate of transmetalation.[8]

The para-Bromo Group: Inductive Withdrawal vs. Mesomeric Donation

The bromine atom at the para position exhibits a dual electronic nature. It is inductively electron-withdrawing but has a weak electron-donating mesomeric effect due to its lone pairs. Overall, halogens are generally considered deactivating groups. In the context of the Suzuki-Miyaura reaction, the electron-withdrawing character is likely to dominate, contributing to the overall electrophilicity of the boronic acid and favoring the transmetalation step.

Predicted Reactivity Profile and Comparative Analysis

Based on the individual substituent effects, we can construct a predicted reactivity profile for this compound and compare it to other common boronic acids.

Boronic AcidKey Substituent EffectsPredicted pKaPredicted Reactivity in Suzuki-Miyaura Coupling
Phenylboronic AcidUnsubstituted baseline~8.8Moderate
4-Methoxyphenylboronic AcidStrong electron-donating groupHigher than phenylboronic acidGenerally slower transmetalation
4-Nitrophenylboronic AcidStrong electron-withdrawing groupLower than phenylboronic acidGenerally faster transmetalation
This compound Multiple strong electron-withdrawing groups, ortho-steric effectSignificantly lower than phenylboronic acidHigh, but potentially moderated by steric hindrance

The combination of three electron-withdrawing groups (fluoro, acetyl, and bromo) is expected to render this compound significantly more acidic than unsubstituted phenylboronic acid. This heightened acidity should translate to a faster rate of transmetalation in the Suzuki-Miyaura catalytic cycle. However, the presence of the ortho-fluoro group introduces a steric factor that could potentially counteract this electronic activation to some extent.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[9] A general catalytic cycle, as elucidated by numerous experimental and computational studies, is depicted below.[1][10]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The enhanced electrophilicity of the boronic acid in this compound is predicted to accelerate the "Transmetalation" step, which is often rate-limiting.

Experimental Protocol: A Hypothetical Suzuki-Miyaura Coupling

The following protocol provides a starting point for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow Start Start Reagents Combine in a reaction vessel: - Aryl halide (1.0 equiv) - this compound (1.2 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 equiv) - Solvent (e.g., Toluene/Water or Dioxane/Water) Start->Reagents Reaction Degas the mixture and heat under an inert atmosphere (e.g., 80-100 °C) Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Cool to room temperature, dilute with an organic solvent, wash with water and brine Monitoring->Workup Upon completion Purification Dry the organic layer, concentrate, and purify by column chromatography Workup->Purification Product Product Purification->Product

Figure 2: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Causality behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more valuable aryl halide.

  • Palladium Catalyst and Ligand: The choice of a bulky and electron-rich phosphine ligand can be crucial, especially when dealing with sterically hindered substrates.[8][11] These ligands facilitate oxidative addition and reductive elimination.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[1]

  • Solvent System: A mixture of an organic solvent and water is commonly employed to dissolve both the organic reactants and the inorganic base.

Conclusion and Future Directions

This compound represents a highly functionalized and reactive building block for organic synthesis. A thorough understanding of the interplay between its electronic and steric features, guided by computational principles, is key to its effective utilization. The strong electron-withdrawing nature of the substituents suggests a high reactivity in Suzuki-Miyaura couplings, although the ortho-fluoro group may introduce some steric challenges.

Future dedicated computational studies on this specific molecule would be highly valuable to provide quantitative insights into its reaction kinetics and thermodynamics. Such studies could explore the transition state energies for the key steps of the Suzuki-Miyaura reaction and compare them with less substituted boronic acids, providing a more definitive guide for its application in the synthesis of novel compounds.

References

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838–2844. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166–1179. [Link]

  • Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3805–3821. [Link]

  • Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571. [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]

  • Fey, N., Orpen, A. G., & Harvey, J. N. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1–2), 39–47. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3450. [Link]

  • Baeza, J. E., & Jimenez-Halla, J. O. C. (2022). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. New Journal of Chemistry, 46(27), 13025–13032. [Link]

  • Silva, P. J. N. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. Compounds, 5(3), 391-404. [Link]

  • LibreTexts. (2021, August 15). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Knapp, D. M., & Garg, N. K. (2011). Suzuki–Miyaura cross-coupling of aryl carbamates and sulfamates: experimental and computational studies. Journal of the American Chemical Society, 133(16), 6352–6363. [Link]

  • Kavala, V., et al. (2016). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 21(10), 1363. [Link]

  • Tüzün, N., & Er, M. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1241–1252. [Link]

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A Comparative Guide to the Spectroscopic Confirmation of Products from 3-Acetyl-6-bromo-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, arylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl scaffolds.[1][2] 3-Acetyl-6-bromo-2-fluorophenylboronic acid is a uniquely functionalized reagent, offering multiple handles for sequential, directed synthesis. The presence of the acetyl, bromo, and fluoro groups, in addition to the boronic acid moiety, provides a rich tapestry of reactivity and spectroscopic signatures.

This guide provides an in-depth comparison of the spectroscopic data for this compound and its transformation into a representative biaryl product via a Suzuki-Miyaura coupling. We will dissect the key changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind these spectral shifts. Furthermore, we will compare these signatures to those of simpler, alternative boronic acids to highlight the influence of the specific functional groups.

The Strategic Importance of Multi-Functionalized Boronic Acids

The subject of our study, this compound (Compound 1 ), is a strategic choice for complex molecule synthesis. Its molecular formula is C₈H₇BBrFO₃ with a molecular weight of 260.85 g/mol .[3]

  • The boronic acid group is the primary functional handle for Suzuki-Miyaura coupling.

  • The bromo group offers a secondary site for a subsequent cross-coupling reaction, allowing for the construction of terphenyl or other complex systems.

  • The fluoro group can modulate the electronic properties of the aromatic ring and can be a useful probe in ¹⁹F NMR studies.[4]

  • The acetyl group provides a site for further derivatization, such as reduction, oxidation, or condensation reactions.

A typical and powerful application of this reagent is the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2]

Synthetic Transformation Workflow: Suzuki-Miyaura Coupling

To illustrate the spectroscopic changes, we will consider the Suzuki-Miyaura coupling of 1 with phenylboronic acid to yield 2'-Acetyl-5'-bromo-2'-fluoro-[1,1'-biphenyl] (hypothetical product 2 ). This reaction exemplifies the formation of a biaryl linkage, a common motif in pharmacologically active compounds.[1]

Caption: General workflow for the synthesis and spectroscopic confirmation of a biaryl product.

Part 1: Spectroscopic Deep Dive - Reactant vs. Product

The core of product confirmation lies in identifying the disappearance of reactant signals and the appearance of new signals corresponding to the product structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry. For organoboron compounds, ¹H, ¹³C, and even ¹¹B NMR provide critical information.[5][6]

Key Spectroscopic Transformations (¹H and ¹³C NMR):

Spectroscopic FeatureReactant (Compound 1) SignatureProduct (Compound 2) SignatureRationale for Change
B(OH)₂ Protons Broad singlet, ~8.0-8.5 ppm (¹H). Disappears on D₂O exchange.Absent. The boronic acid group is consumed in the reaction, forming the new C-C bond. Its protons are removed during the workup.
Aromatic Protons Complex multiplet patterns dictated by Br, F, acetyl, and B(OH)₂ substitution.Appearance of a new set of signals corresponding to the newly introduced phenyl group (typically in the 7.3-7.6 ppm range). Shifts in the original aromatic signals due to the change in substituent (B(OH)₂ → Phenyl).The formation of the biaryl linkage dramatically alters the electronic environment of all aromatic protons.
Acetyl Protons (CH₃) Singlet, ~2.6 ppm (¹H).Singlet, ~2.6 ppm (¹H). Minimal shift expected.The acetyl group is a spectator in this reaction. Its local chemical environment is largely unchanged.
Ipso-Carbon (C-B) Signal often broad or unobserved in ¹³C NMR due to quadrupolar relaxation of the boron nucleus.[7]A sharp singlet appears in the aromatic region (120-145 ppm) for the new C-C bond.The C-B bond is replaced by a C-C bond, which gives a typical sharp signal in ¹³C NMR.

The Unique Role of ¹¹B and ¹⁹F NMR:

  • ¹¹B NMR: Boronic acids like compound 1 typically show a broad signal in the range of δ 28-30 ppm in ¹¹B NMR.[7] Upon successful reaction, this signal will disappear, confirming the consumption of the starting material. While not always routine, this technique offers unambiguous proof of reaction at the boron center.[8]

  • ¹⁹F NMR: For fluorine-containing molecules, ¹⁹F NMR is highly sensitive. The chemical shift of the fluorine atom in compound 1 will be influenced by the adjacent boronic acid. After coupling, the replacement of the boron group with a phenyl group will cause a predictable shift in the ¹⁹F NMR spectrum, providing another layer of confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence and absence of key functional groups.

Key Spectroscopic Transformations (FT-IR):

Functional GroupReactant (Compound 1) Signature (cm⁻¹)Product (Compound 2) Signature (cm⁻¹)Rationale for Change
O-H Stretch (Boronic Acid) Very broad, strong band from ~3200-3500.Absent. The B(OH)₂ group is removed, leading to the disappearance of the characteristic hydroxyl stretch.
B-O Stretch Strong, broad band around 1350.Absent. This vibration, characteristic of the boronic acid, is lost upon C-C bond formation.
C=O Stretch (Acetyl) Strong, sharp band around 1680-1700.Strong, sharp band around 1680-1700. Minimal shift.The carbonyl group remains intact and serves as a persistent marker in both reactant and product.
Aromatic C-H & C=C Bands in the 3000-3100 and 1450-1600 regions.Similar bands, but may show subtle shifts in position and intensity due to the new biaryl system.The core aromatic structures remain, but conjugation and substitution patterns change slightly.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is definitive proof of a successful transformation.

Ionization MethodReactant (Compound 1) AnalysisProduct (Compound 2) Analysis
Electrospray (ESI) Expected [M-H]⁻ or [M+Na]⁺. For 1 , MW=260.85. The isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will be a key identifier, showing two peaks of nearly equal intensity separated by 2 Da.Expected [M+H]⁺ or [M+Na]⁺. For 2 , MW would be 320.15. The characteristic bromine isotopic pattern will persist.

The key comparison is the mass shift. The reaction involves replacing -B(OH)₂ (mass ≈ 44.8) with a phenyl group -C₆H₅ (mass ≈ 77.1). The net change in mass is approximately +32.3 Da, but the actual product formation involves the loss of the entire boronic acid and addition of benzene from the other reagent, leading to a significant and easily identifiable mass increase.

Part 2: Comparison with Alternative Reagents

To appreciate the spectroscopic complexity of compound 1 , it is useful to compare it with simpler boronic acids.

ReagentKey Spectroscopic Differences from Compound 1Implication for Analysis
Phenylboronic Acid ¹H NMR: Simpler aromatic region (3 signals). ¹³C NMR: Fewer signals. IR: No C=O stretch. MS: Lower mass (121.93 g/mol ), no Br/F isotopes.The spectrum is much cleaner. This serves as a baseline for understanding the fundamental signals of an arylboronic acid.
3-Bromo-2-fluorophenylboronic acid [9]¹H/¹³C NMR: No acetyl group signals. IR: Lacks the strong C=O stretch around 1680 cm⁻¹.[10] MS: Lower mass (218.82 g/mol ).[9]This comparison isolates the influence of the acetyl group. Its absence simplifies the downfield region of the proton NMR and removes a key IR landmark.
3-Acetyl-2-fluorophenylboronic acid [11][12]¹H/¹³C NMR: Aromatic coupling patterns are simpler without the bromine. MS: Lower mass (181.96 g/mol ) and lacks the characteristic 1:1 isotopic pattern for bromine.[11]This highlights the diagnostic power of the bromine atom in mass spectrometry. The complex splitting in the aromatic region of compound 1 is also simplified.

Part 3: Experimental Protocols

Trustworthy data relies on robust and standardized experimental procedures.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte (e.g., Compound 1 or purified Product 2 ).

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids to ensure dissolution and observe the exchangeable B(OH)₂ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

    • ¹H NMR: Acquire at least 16 scans. Spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire for 1-2 hours (or more for dilute samples) using proton decoupling. Spectral width of 0 to 220 ppm.

    • ¹¹B NMR: Use a broadband probe. Acquire with a spectral width of +100 to -100 ppm. No standard is typically needed; the signal is referenced to external BF₃·OEt₂.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak or TMS.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Co-add at least 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Confirmation
Caption: A logical workflow for the step-by-step confirmation of product identity.

Conclusion

The spectroscopic characterization of products derived from this compound is a multi-faceted process that relies on the convergence of evidence from NMR, IR, and MS. A successful analysis hinges not just on observing product signals, but on confirming the disappearance of key reactant functionalities—specifically the boronic acid group. By comparing the spectra of the starting material and the product, and by understanding how the signatures of simpler reagents differ, researchers can unambiguously confirm the outcome of their synthetic transformations. This rigorous, data-driven approach is fundamental to ensuring the scientific integrity of work in synthetic chemistry and drug development.

References

  • American Chemical Society. (n.d.). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., & El-Sherief, H. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-2-fluorophenyl)boronic acid. Retrieved from [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Organic Letters, 24(17), 3218–3222. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]

  • NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 20 : 11B, 10B and 199Hg NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Wagner, T., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR of boron compounds. Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Acetyl-2-fluorophenylboronic acid. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Retrieved from [Link]

  • Ishigen, I., et al. (2024). The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls. Journal of Astrological Big Data Ecology. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-2-fluorophenylboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Acetyl-2-fluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-fluorophenylboronic acid (C6H5BBrFO2). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-. NIST WebBook. Retrieved from [Link]

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A Researcher's Guide to 3-Acetyl-6-bromo-2-fluorophenylboronic Acid: A Cost-Benefit Analysis in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the choice of the boronic acid reagent can significantly influence reaction efficiency, cost, and the ultimate success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing 3-Acetyl-6-bromo-2-fluorophenylboronic acid, a trifunctionalized reagent, in comparison to simpler, commercially available alternatives.

The Strategic Value of Polysubstituted Phenylboronic Acids

The utility of this compound lies in its densely functionalized aromatic core. The presence of an acetyl group, a bromine atom, and a fluorine atom on the same phenylboronic acid scaffold offers multiple points for diversification and modulation of molecular properties. This is particularly advantageous in medicinal chemistry, where structure-activity relationship (SAR) studies often require the systematic exploration of chemical space around a core scaffold. The acetyl group can serve as a handle for further chemical transformations or as a key pharmacophoric feature. The bromine atom provides a reactive site for subsequent cross-coupling reactions, allowing for the sequential introduction of different aryl or alkyl groups. The fluorine atom can enhance metabolic stability, modulate pKa, and influence binding interactions with biological targets.

Comparative Analysis: Performance and Cost

A direct, quantitative comparison of reaction performance is often challenging due to the variability in reaction conditions reported across different studies. However, a qualitative and semi-quantitative analysis based on established principles of reactivity and commercially available pricing data can provide valuable insights for researchers.

Reactivity and Yield Considerations

The electronic and steric nature of the substituents on the phenylboronic acid ring plays a crucial role in the outcome of Suzuki-Miyaura coupling reactions.

  • This compound : The presence of three substituents, including two electron-withdrawing groups (acetyl and fluorine), can influence the electronics of the boronic acid. While the fluorine at the ortho position can sometimes accelerate the transmetalation step in the catalytic cycle, the overall electronic effect and steric hindrance might necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more sophisticated catalyst systems) to achieve high yields.

  • Alternative Reagents :

    • 3-Acetylphenylboronic acid : This reagent is electronically similar to the target molecule in terms of the acetyl group's influence but lacks the steric hindrance and electronic effects of the ortho-fluorine and the additional reactive handle of the bromine. It is a valuable building block for introducing an acetylphenyl moiety.[1]

    • 2-Fluorophenylboronic acid : The ortho-fluorine substituent is known to often have a beneficial effect on the rate and yield of Suzuki-Miyaura couplings.[2] This reagent is a good choice when only a fluorophenyl group is required.

    • 3-Bromophenylboronic acid : This provides a straightforward way to introduce a bromophenyl group, which can be used in subsequent coupling reactions.[3]

G cluster_0 Decision Point: Choice of Boronic Acid cluster_1 Factors Target This compound Cost Cost Target->Cost High Complexity Complexity Target->Complexity High Functionality Functionality Target->Functionality High Alt1 3-Acetylphenylboronic acid Alt1->Cost Moderate Alt1->Complexity Low Alt1->Functionality Moderate Alt2 2-Fluorophenylboronic acid Alt2->Cost Low Alt2->Complexity Low Alt2->Functionality Low Alt3 3-Bromophenylboronic acid Alt3->Cost Low Alt3->Complexity Low Alt3->Functionality Moderate

Cost Analysis

The cost of a reagent is a critical factor, especially for large-scale synthesis and in drug development where cost of goods is a major consideration. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary between suppliers.

ReagentCAS NumberApproximate Price (USD/g) - Small ScaleApproximate Price (USD/g) - Bulk
This compound1451390-80-9~3080[4]Request Quote
3-Acetylphenylboronic acid204841-19-0~11.60 - 18.35[1]Request Quote
2-Fluorophenylboronic acid1993-03-9~1.12 - 35.15[2][5]Request Quote[6]
3-Bromophenylboronic acid89598-96-9~1.10 - 18.60[3]Request Quote[7]

As the table clearly indicates, this compound is significantly more expensive on a per-gram basis for small-scale purchases compared to its simpler analogues. While bulk pricing may reduce this disparity, the inherent complexity of its synthesis suggests it will likely remain a more costly option.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for each specific substrate combination.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start: Dry Schlenk Flask (Inert Atmosphere) Reagents Add: Aryl Halide Boronic Acid Pd Catalyst Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Application in Drug Discovery: Case Studies

Substituted phenylboronic acids are pivotal in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antiviral agents.

  • Kinase Inhibitors : Many kinase inhibitors feature a biaryl core, which is often constructed using a Suzuki-Miyaura coupling. The substituents on the phenyl rings are crucial for achieving potency and selectivity. The use of a trifunctionalized boronic acid like this compound could, in a single step, introduce a complex fragment that would otherwise require a multi-step sequence to build. This can be particularly valuable in the lead optimization phase of drug discovery.[8][9]

  • Antiviral Agents : Phenylboronic acids have also been explored for their potential as antiviral therapeutics, including against Hepatitis C virus.[10] The ability to fine-tune the electronic and steric properties of the phenyl ring through substitution is key to developing effective and safe antiviral compounds.

Conclusion: A Strategic Choice for Complex Syntheses

The cost-benefit analysis of using this compound reveals a clear trade-off between cost and synthetic efficiency.

Benefits:

  • High Functionality : The trifunctionalized nature of the reagent allows for the rapid introduction of a complex and versatile building block.

  • Convergent Synthesis : It can enable more convergent synthetic routes, potentially reducing the overall step count for the synthesis of complex target molecules.

  • Fine-tuning of Properties : The combination of acetyl, bromo, and fluoro substituents provides multiple avenues for optimizing the pharmacological properties of a lead compound.

Costs:

  • High Reagent Cost : The significantly higher price of this compound compared to its simpler counterparts is a major drawback, particularly for large-scale applications.

  • Potentially More Demanding Reaction Conditions : The increased steric bulk and electronic complexity may necessitate more rigorous optimization of reaction conditions to achieve high yields.

Recommendation:

The use of this compound is most justifiable in the following scenarios:

  • Late-stage functionalization : When introducing a complex fragment late in a synthetic sequence is strategically advantageous.

  • Lead optimization in medicinal chemistry : Where the cost of the reagent is less critical than the speed of generating diverse analogues for SAR studies.

  • Synthesis of high-value, complex target molecules : Where the overall efficiency gained by a more convergent route outweighs the initial reagent cost.

For routine syntheses where only a single functional group is required, the more economical, monofunctionalized alternatives such as 3-acetylphenylboronic acid, 2-fluorophenylboronic acid, or 3-bromophenylboronic acid are the more prudent choice. Ultimately, the decision to employ this advanced building block should be based on a careful consideration of the specific synthetic goals, project timelines, and budgetary constraints.

References

  • Boron Molecular. Buy 3-bromophenylboronic acid. [Link]

  • PubMed. Phenylboronic-acid-modified nanoparticles: potential antiviral therapeutics. [Link]

  • GlobalChemMall. (3-acetylphenyl)boronic acid. [Link]

  • Boron Molecular. Buy 2-Fluorophenylboronic acid. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]

  • PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • National Institutes of Health. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. [Link]

  • Sci-Hub. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. [Link]

  • MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]

  • ResearchGate. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. [Link]

  • Wiley Online Library. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • The Denmark Group, University of Illinois Urbana-Champaign. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Ark Pharm. This compound. [Link]

  • Semantic Scholar. Synthesis and anti-inflammatory activity of substituted (E)-4-phenyl-3-buten-2-ones. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • MySkinRecipes. 3-Acetyl-2-fluorophenylboronic acid. [Link]

  • WJPMR. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

  • National Institutes of Health. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • PubMed. Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. [Link]

  • PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

  • National Institutes of Health. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to handle complex reagents not just effectively, but safely. 3-Acetyl-6-bromo-2-fluorophenylboronic acid is a valuable building block, likely in cross-coupling reactions like the Suzuki coupling, for the synthesis of novel compounds in drug discovery and materials science.[1] However, its trifecta of functional groups—a halogenated aromatic ring, a boronic acid moiety, and a ketone—necessitates a rigorous and informed approach to its disposal.

This guide moves beyond generic advice to provide a procedural and logical framework for managing the waste stream of this specific compound. Our protocol is designed as a self-validating system, ensuring that safety and regulatory compliance are integral to the workflow, not an afterthought.

Part 1: Hazard Profile and Core Safety Principles

Before any handling, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer its primary hazards from its structure and data on analogous compounds.

The molecule is a halogenated organic compound, containing both bromine and fluorine.[2][3] Such compounds are treated as a distinct and more hazardous category of chemical waste.[3][4] Furthermore, phenylboronic acid derivatives are known irritants, causing potential irritation to the skin, eyes, and respiratory system.[5][6][7]

Hazard Class Description Primary Precaution & Rationale
Halogenated Organic Compound Contains covalently bonded bromine and fluorine. Halogenated wastes are often toxic, environmentally persistent, and require high-temperature incineration for proper disposal.[2][8]Strict Segregation. Never mix with non-halogenated organic waste to avoid contaminating a larger waste stream and ensure correct disposal routing.[2][3][4]
Skin & Eye Irritant Phenylboronic acids are known to cause skin and serious eye irritation.[5][6]Use of appropriate PPE. Direct contact must be avoided through proper gloves and eye protection.[6][9]
Respiratory Irritant May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]Use of Engineering Controls. All handling and disposal operations must be conducted within a certified chemical fume hood.[8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that from the moment waste is generated to its final collection, every step is controlled and documented.

Workflow Diagram: Disposal of this compound

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Transfer cluster_final Phase 3: Finalization & Storage A Consult SDS for Specific Hazards B Don Mandatory PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C Prepare Labeled Waste Container ('Halogenated Organic Waste') in Fume Hood B->C D Transfer Waste into Container C->D E Rinse Contaminated Labware with Minimal Solvent (e.g., Acetone) D->E F Collect Rinsate into the Same Waste Container E->F G Securely Cap and Seal the Waste Container F->G H Decontaminate Work Surface and Exterior of Container G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Arrange for Pickup by Institutional EHS I->J

Caption: Step-by-step workflow for the safe disposal of halogenated boronic acid waste.

Detailed Procedural Steps:
  • Preparation and Segregation (Phase 1):

    • 1.1. Review Documentation: Before starting, consult the manufacturer-specific Safety Data Sheet (SDS).

    • 1.2. Don Personal Protective Equipment (PPE): At a minimum, this includes:

      • Splash-proof safety goggles or a face shield.[6][9]

      • A flame-resistant lab coat.

      • Nitrile gloves (check manufacturer data for chemical-specific compatibility).[8]

    • 1.3. Prepare the Waste Container:

      • Obtain a designated hazardous waste container, typically a polyethylene carboy, suitable for halogenated organic liquids.

      • Inside a chemical fume hood, affix a "Hazardous Waste" tag.[3]

      • Clearly label the container with the words "Halogenated Organic Waste " and list the full chemical name: "This compound " and any solvents used.[2][4]

  • Waste Transfer (Phase 2):

    • 2.1. Solid Waste: If disposing of the neat, solid compound, carefully transfer it into the prepared waste container using a spatula or powder funnel. Avoid creating dust.

    • 2.2. Solutions: If the waste is in a reaction mixture or solution, transfer the liquid directly into the container.

    • 2.3. Contaminated Labware:

      • For residual amounts on glassware or equipment, rinse with a minimal amount of a suitable organic solvent (e.g., acetone).

      • Crucially, this rinsate is now also hazardous waste. Collect all rinsate into the same "Halogenated Organic Waste" container.[4] Under no circumstances should any organic material be washed down the drain.[4][8]

  • Finalization and Storage (Phase 3):

    • 3.1. Secure the Container: Keep the waste container tightly closed at all times except when actively adding waste.[3][4] This prevents the release of volatile organic compounds.

    • 3.2. Decontaminate: Wipe down the exterior of the waste container and the work surface within the fume hood. Dispose of contaminated wipes in a sealed bag, also treated as hazardous waste.

    • 3.3. Store Appropriately: Store the sealed container in a designated and properly segregated Satellite Accumulation Area (SAA) away from incompatible materials like strong acids, bases, or oxidizers.[3]

    • 3.4. Schedule Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[8]

Part 3: Emergency Procedures for Spills and Exposure

Preparedness is key to safety. In the event of an accidental release, follow these protocols based on standard laboratory safety guidelines.

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.

    • Carefully collect the absorbent material and contaminated items into a sealed, labeled bag or container for disposal as halogenated waste.[3]

    • Decontaminate the area thoroughly.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to ensure evacuation.

    • Call your institution's emergency number and the EHS office immediately.[3]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][10]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6][10]

By adhering to this structured disposal protocol, you ensure not only your personal safety but also the integrity of your laboratory's safety culture and compliance with environmental regulations.[11][12][13]

References

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents. University of Washington, Environmental Health & Safety. [Link]

  • (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2. PubChem, National Center for Biotechnology Information. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-Fluorophenylboronic acid. Chempurity. [Link]

  • Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons. Regulations.gov. [Link]

  • Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Cole-Parmer. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]

  • Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

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A Comprehensive Guide to the Safe Handling of 3-Acetyl-6-bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Acetyl-6-bromo-2-fluorophenylboronic acid. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards associated with this compound is the first step in ensuring laboratory safety. Based on its structure, the compound is a substituted phenylboronic acid containing bromine and fluorine atoms. This composition suggests several potential hazards.

Key Potential Hazards:

  • Skin and Eye Irritation: Boronic acids are often irritating to the skin and eyes.[1][2]

  • Respiratory Irritation: Inhalation of the dust of boronic acids may cause respiratory tract irritation.[2][3]

  • Toxicity: While the specific toxicity of this compound is unknown, it should be handled as a potentially toxic substance. Organobromine compounds can have varied health impacts.[4][5]

  • Reactivity: Phenylboronic acids can undergo various reactions, including dehydration and cross-coupling reactions.[1][6][7]

Due to these potential hazards, a thorough risk assessment should be conducted before any work with this compound begins. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[8][9][10]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][9][11]Prevents skin contact and potential absorption.
Body Protection A lab coat that fastens securely and fully covers the arms.[9][12]Protects against spills and contamination of personal clothing.
Respiratory Protection A dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust.[3][13]Prevents inhalation of the compound.

Engineering Controls and Safe Handling Practices

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2][14] This is especially critical when handling the solid to prevent inhalation of dust and when working with solutions to contain vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[3][15]

Safe Handling Workflow:

The following diagram illustrates the recommended workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_quench Quench Reaction & Neutralize Waste handle_reaction->cleanup_quench cleanup_dispose Dispose of Waste in Labeled Container cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware & Work Area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for handling this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[13][14][16]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][17]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[17]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any colleagues in the area.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[14]

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[14][15]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][16][18] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[15][16][19] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][16][19]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][18]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Neutralization: For small amounts of acidic waste, neutralization with a mild base like sodium bicarbonate may be an option, but always check with your institution's environmental health and safety (EHS) department first.[11]

  • Disposal: Dispose of all waste through your institution's certified hazardous waste disposal program.[2][11] Do not dispose of this chemical down the drain.[11][20]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - ResearchGate. (URL: [Link])

  • How To Safely Dispose of Boric Acid - Lab Alley. (URL: [Link])

  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (URL: [Link])

  • Phenylboronic acid - Wikipedia. (URL: [Link])

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds | Global Environment. (URL: [Link])

  • Boric Acid Safety & Hazards | Lab Alley. (URL: [Link])

  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution - ACS Publications. (URL: [Link])

  • Phenylboronic acid – preparation and application - Georganics. (URL: [Link])

  • Boric Acid | Anchem Sales. (URL: [Link])

  • Transferring Air-Sensitive Reagents. (URL: [Link])

  • Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. (URL: [Link])

  • Handling air-sensitive reagents AL-134 - MIT. (URL: [Link])

  • Organobromine chemistry - Wikipedia. (URL: [Link])

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (URL: [Link])

  • What are the reaction selectivities of Phenylboronic Acid? - Blog - Sparrow Chemical. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

  • Protective Gear - Organic Chemistry at CU Boulder. (URL: [Link])

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. (URL: [Link])

  • Proper Protective Equipment - Chemistry LibreTexts. (URL: [Link])

  • Lab Safety Equipment & PPE - ChemTalk. (URL: [Link])

  • Top 5 Health Hazards of Bromine - Get Tested Today! - LabMe. (URL: [Link])

  • 10 Health Dangers of Bromine - Global Healing. (URL: [Link])

Sources

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